molecular formula C9H10O2 B7770774 2-Ethylbenzoic acid CAS No. 28134-31-8

2-Ethylbenzoic acid

Cat. No.: B7770774
CAS No.: 28134-31-8
M. Wt: 150.17 g/mol
InChI Key: CGMMPMYKMDITEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbenzoic acid is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMPMYKMDITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901712
Record name 2-Ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Ethylbenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10851
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

612-19-1, 28134-31-8
Record name 2-Ethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylbenzoic Acid (CAS: 612-19-1) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Ethylbenzoic acid. It moves beyond basic data to provide insights into its synthesis, reactivity, and practical applications, grounded in established scientific principles.

Section 1: Core Identification and Physicochemical Properties

This compound, also known as o-Ethylbenzoic acid, is a substituted aromatic carboxylic acid.[1] Its unique ortho-ethyl substitution influences its steric and electronic properties, making it a valuable intermediate in various synthetic applications, from pharmaceuticals to corrosion inhibitors.[1] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 612-19-1 .[2][3][4][5][6][7][8][9][10][11]

Table 1: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 612-19-1[2][3][6]
Molecular Formula C₉H₁₀O₂[1][2][5][6][8]
Molecular Weight 150.17 g/mol [2][3][6]
IUPAC Name This compound[6][8]
Canonical SMILES CCC1=CC=CC=C1C(=O)O[1][2][6][8]
InChI Key CGMMPMYKMDITEA-UHFFFAOYSA-N[1][3][5][7][8]
Table 2: Physicochemical Properties

This table summarizes the key physical and chemical properties of this compound, which are critical for designing experiments, purification procedures, and storage protocols.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][2][8]
Melting Point 62-66 °C[2][3][4][5][8][9]
Boiling Point 259.7 °C (at 760 mmHg)[2][4]
Density 1.114 g/cm³[2][4]
Water Solubility 1.1 g/L (at 25 °C, sparingly soluble)[1]
pKa 3.79 (at 25 °C)[2]
Flash Point 120.8 °C[2][4]
Vapor Pressure 0.000857 mmHg (at 25 °C)[2][4]

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a foundational principle of trustworthy research. For this compound, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a distinct fingerprint, showing aromatic protons in the ~7.1-8.0 ppm region and the aliphatic ethyl group protons (a quartet around 2.7 ppm and a triplet around 1.2 ppm). The carboxylic acid proton is a broad singlet, often above 10 ppm. ¹³C NMR confirms the presence of nine distinct carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) at m/z 150, with characteristic fragmentation patterns.

Standard Protocol for Quality Control and Structural Verification

This protocol ensures that the material used in subsequent experiments meets the required standards of identity and purity.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Purity Assessment (HPLC): Prepare a stock solution of the compound in a suitable mobile phase (e.g., acetonitrile/water). Analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column and a UV detector (λ = 254 nm). Purity should typically be ≥97%.[5][8]

  • Identity Confirmation (IR): Obtain an IR spectrum (e.g., using an ATR accessory) and verify the presence of key functional group stretches (O-H, C=O).

  • Data Validation: Compare all acquired spectral data against reference spectra from reputable databases or previous batches to confirm structural integrity and purity before proceeding.[12]

Section 3: Synthesis and Manufacturing

Understanding the synthesis of a key reagent is vital for troubleshooting and process development. One efficient and high-yielding laboratory-scale synthesis of this compound proceeds through the hydrolysis of o-ethylbenzonitrile.[2] The causality here is the robust nature of nitrile hydrolysis under basic conditions, which readily converts the nitrile functional group to a carboxylate salt, followed by protonation to yield the final carboxylic acid.

G cluster_0 Synthetic Workflow A o-Ethylbenzonitrile (Starting Material) B Hydrolysis A->B KOH, Ethylene Glycol 170 °C, 6.5h C Intermediate (Potassium 2-Ethylbenzoate) B->C D Acidification (Workup) C->D HCl (aq) E This compound (Final Product) D->E Precipitation & Filtration

Caption: Synthesis workflow for this compound via nitrile hydrolysis.

Laboratory Scale Synthesis via Nitrile Hydrolysis

This protocol is adapted from established methods and provides a reliable route to high-purity this compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-ethylbenzonitrile (1 equivalent), potassium hydroxide (3 equivalents), and ethylene glycol (as solvent).

  • Heating: Heat the reaction mixture to 170 °C and maintain under reflux for approximately 6.5 hours. The progress can be monitored by TLC or GC-MS.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction (Workup): Transfer the aqueous mixture to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a product with >80% yield.[2]

Section 4: Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its carboxylic acid functional group, though the ortho-ethyl group provides steric hindrance that can influence reaction rates compared to its meta and para isomers. It serves as a versatile building block in organic synthesis.[11]

G main This compound C₉H₁₀O₂ ester Ester (Fragrances, Intermediates) main->ester Alcohol, H⁺ cat. acid_chloride Acid Chloride (Activated Intermediate) main->acid_chloride SOCl₂ or (COCl)₂ peroxide Peroxide (Polymerization Initiator) main->peroxide Activation then H₂O₂ lactone γ-Lactone (Bioactive Scaffolds) main->lactone Intramolecular Cyclization Precursor amide Amide (Pharmaceuticals) acid_chloride->amide Amine (R₂NH)

Caption: Key reaction pathways of this compound.

This compound is frequently used in the following transformations:

  • Esterification: Reacts with alcohols under acidic conditions to form esters, which are often used as fragrances.

  • Acyl Halide Formation: Conversion to 2-ethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) provides a highly reactive intermediate for amide and ester synthesis.

  • Specialized Synthesis: It has been specifically employed as a substrate for the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide, a polymerization initiator.[3][9][10] It is also used in the microbial asymmetric synthesis of (S)-3-methylphthalide, highlighting its utility in producing chiral molecules.[3][9][10]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[6][13] Proper handling is essential to prevent skin, eye, and respiratory irritation.[6][7][10]

Table 3: GHS Hazard and Safety Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning[3][6][7][10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6][7][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][10]
Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles. For weighing large quantities, a dust mask (e.g., N95) is recommended.[3][10]

  • Dispensing: Use a spatula to handle the solid. Avoid generating dust. If any material contacts skin, wash immediately with soap and water.[1][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2] Room temperature storage is acceptable.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

The Solubility of 2-Ethylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Principles, Experimental Determination, and Predictive Insights for Drug Development and Synthesis

Foreword: In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful process development, formulation, and synthesis. This technical guide offers a comprehensive examination of the solubility characteristics of 2-ethylbenzoic acid in organic solvents. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in published literature, this guide will leverage the well-documented properties of its parent compound, benzoic acid, as a primary analogue. The principles, experimental methodologies, and theoretical frameworks discussed herein provide a robust foundation for scientists and researchers to predict, measure, and manipulate the solubility of this compound and related compounds.

Physicochemical Profile of this compound

This compound (C₉H₁₀O₂) is a carboxylic acid derivative of benzene, characterized by an ethyl group at the ortho position relative to the carboxyl group.[1][2][3] This substitution pattern influences its physical and chemical properties, including its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][4]
Molecular Weight 150.17 g/mol [1][2]
Appearance White to off-white crystalline powder[1][5]
Melting Point 62-66 °C[1][3][4]
Boiling Point 259.7 ± 9.0 °C at 760 Torr[1]
pKa (at 25 °C) 3.79[1][5]
Water Solubility (at 25 °C) 1.1 g/L[5]

The limited solubility of this compound in water is a key characteristic, driving the need to understand its behavior in various organic media for applications such as organic synthesis, purification, and the formulation of non-aqueous drug products.[5]

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. The molecular structure of this compound presents distinct regions that dictate its interactions:

  • The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar and protic solvents.

  • The Benzene Ring: This aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • The Ethyl Group (-CH₂CH₃): As an alkyl group, it is nonpolar and contributes to the overall lipophilicity of the molecule.

The Role of Solvent Polarity

Polar Protic Solvents (e.g., Alcohols like Ethanol and Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and generally high solubility. For the analogous benzoic acid, solubility is high in alcohols.[6][7][8]

Polar Aprotic Solvents (e.g., Ketones like Acetone, Esters like Ethyl Acetate): These solvents possess a dipole moment but lack a hydrogen bond-donating group. They can act as hydrogen bond acceptors for the carboxylic acid's hydroxyl group. Consequently, this compound is expected to exhibit good solubility in these solvents. Benzoic acid is freely soluble in acetone and ethyl acetate.[9][10]

Nonpolar Solvents (e.g., Hydrocarbons like Toluene and Hexane): In these solvents, the primary mode of interaction is through weaker van der Waals forces. The nonpolar benzene ring and ethyl group of this compound will interact favorably with these solvents. However, the highly polar carboxylic acid group is less effectively solvated. In nonpolar environments, carboxylic acids often form hydrogen-bonded dimers, which can enhance their solubility to some extent by effectively "masking" the polar groups. Benzoic acid exhibits lower solubility in toluene and is only slightly soluble in cyclohexane.[6][11]

cluster_solute This compound cluster_solvents Organic Solvents Carboxylic Acid Group Carboxylic Acid Group Polar Protic Polar Protic (e.g., Ethanol) Carboxylic Acid Group->Polar Protic Strong H-Bonding Polar Aprotic Polar Aprotic (e.g., Acetone) Carboxylic Acid Group->Polar Aprotic H-Bonding (Acceptor) Benzene Ring Benzene Ring Nonpolar Nonpolar (e.g., Toluene) Benzene Ring->Nonpolar van der Waals Ethyl Group Ethyl Group Ethyl Group->Nonpolar van der Waals

Caption: Intermolecular interactions governing the solubility of this compound.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process optimization and quality control. The following are standard, reliable methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Gravimetric "Shake-Flask" Method

The shake-flask method is considered a gold-standard technique for determining equilibrium solubility.[12]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via filtration or centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Analysis: Accurately weigh a known mass or volume of the clear, saturated filtrate into a pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not sublime the solute) until a constant weight of the dried this compound residue is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per given mass or volume of the solvent (e.g., in g/100 g of solvent or g/100 mL of solvent).

A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Separate solid and liquid phases (filtration/centrifugation) B->C D 4. Transfer a known volume/mass of the saturated solution C->D E 5. Evaporate solvent to dryness D->E F 6. Weigh the solid residue E->F G 7. Calculate solubility F->G

Caption: Workflow for the gravimetric determination of solubility.

Titrimetric Method

This method is particularly useful for acidic or basic solutes and can be faster than the gravimetric method if a validated titration procedure is available.[12]

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in steps 1-3 of the gravimetric method.

  • Sampling and Dilution: Withdraw a precise volume of the clear, saturated filtrate using a calibrated pipette. If necessary, dilute the aliquot with a suitable solvent (one that does not interfere with the titration) to a concentration appropriate for titration.

  • Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to detect the endpoint.

  • Calculation: The concentration of this compound in the saturated solution is calculated based on the volume of titrant used, its concentration, and the volume of the aliquot taken.

Thermodynamic Considerations

The solubility of a solid in a liquid is an equilibrium process, and its temperature dependence can be described by the van't Hoff equation. For most solids, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with increasing temperature.[6]

The van't Hoff equation relates the change in the natural logarithm of the solubility (expressed as a mole fraction, x) to the change in temperature (T):

d(ln x)/dT = ΔHsol / (RT²)

Where:

  • ΔHsol is the enthalpy of solution.

  • R is the ideal gas constant.

By measuring the solubility of this compound at different temperatures, the enthalpy of solution can be determined. This information is invaluable for designing crystallization processes and predicting solubility at temperatures where experimental data is unavailable.

Conclusion and Future Directions

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers to approach this critical physicochemical property. By understanding the underlying principles of molecular interactions and employing standardized experimental methodologies, scientists can effectively determine and leverage the solubility of this compound in their research and development endeavors. The analogous data for benzoic acid serves as a strong predictive tool for estimating the solubility behavior of its 2-ethyl derivative. Further experimental studies to quantify the solubility of this compound in common organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzoic Acid from o-Ethylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 2-ethylbenzoic acid, a valuable building block in organic chemistry, from its nitrile precursor, o-ethylbenzonitrile. The core of this process lies in the well-established chemical transformation known as nitrile hydrolysis.

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental reaction in organic synthesis. For the preparation of this compound, the hydrolysis of o-ethylbenzonitrile presents a direct and efficient pathway. This transformation can be achieved under either acidic or basic conditions, with each approach having distinct mechanistic features and practical considerations.[1][2] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[2][3]

This document will focus on the base-catalyzed hydrolysis, a common and robust method that typically involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[1][4] This approach is often favored for its high yields and the relative ease of product isolation.

The Underlying Chemistry: Mechanism of Base-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid under basic conditions is a two-part process.[1][3] The initial stage is the hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylate salt.

Part 1: Nitrile to Amide The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon atom of the nitrile group. This forms a negatively charged intermediate on the nitrogen, which is then protonated by water to yield an imidic acid. The imidic acid is in equilibrium with its tautomer, the amide, with the equilibrium heavily favoring the more stable amide.[3]

Part 2: Amide to Carboxylate The second stage is the hydrolysis of the newly formed 2-ethylbenzamide. The hydroxide ion again acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the elimination of the amide anion (or its protonated form, ammonia), resulting in the formation of this compound. In the basic reaction medium, the carboxylic acid is deprotonated to form the sodium or potassium 2-ethylbenzoate salt, and ammonia gas is typically evolved.[1] Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and precipitate the desired this compound.[1]

Base-Catalyzed Nitrile Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate o-Ethylbenzonitrile o-Ethylbenzonitrile Intermediate_1 Nitrogen Anion Intermediate o-Ethylbenzonitrile->Intermediate_1 + OH⁻ Imidic_Acid Imidic Acid Intermediate_1->Imidic_Acid + H₂O 2-Ethylbenzamide 2-Ethylbenzamide Imidic_Acid->2-Ethylbenzamide Tautomerization Amide_Intermediate 2-Ethylbenzamide Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Intermediate->Tetrahedral_Intermediate + OH⁻ Carboxylate_Salt Sodium 2-Ethylbenzoate Tetrahedral_Intermediate->Carboxylate_Salt - NH₃ Final_Product This compound Carboxylate_Salt->Final_Product + H₃O⁺ (Acidification)

Caption: Mechanism of base-catalyzed hydrolysis of o-ethylbenzonitrile.

Detailed Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound via the alkaline hydrolysis of o-ethylbenzonitrile.

Materials and Equipment
  • Reagents:

    • o-Ethylbenzonitrile

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Concentrated Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (appropriate size for the scale)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Büchner funnel and flask

    • Beakers and Erlenmeyer flasks

    • pH paper or pH meter

    • Standard laboratory glassware

Step-by-Step Procedure

Caption: General workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-ethylbenzonitrile (1 eq.) with a 10-20% aqueous solution of sodium hydroxide (typically 2-4 eq.). The volume of the base solution should be sufficient to ensure effective stirring.

  • Hydrolysis: Heat the mixture to reflux using a heating mantle. The reaction is typically monitored for completion by thin-layer chromatography (TLC) or by observing the cessation of ammonia gas evolution (which can be tested with moist pH paper). This step may take several hours.[4]

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous solution with an organic solvent like dichloromethane or diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution becomes strongly acidic (pH ~2-3).[5] A white precipitate of this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Purification: For higher purity, the crude this compound can be recrystallized. A common solvent system for recrystallization is a mixture of ethanol and water or hexane.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.

Quantitative Data and Characterization

The following table provides representative quantitative data for this synthesis.

ParameterValueReference
Reactant o-Ethylbenzonitrile
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
Product This compound
Molecular FormulaC₉H₁₀O₂[6]
Molecular Weight150.17 g/mol [6]
Typical Reagent Ratio 1 eq. Nitrile : 3 eq. NaOH
Reaction Temperature Reflux (~100-110 °C)[4]
Reaction Time 4-16 hours[4]
Expected Yield 80-95%[5]
Product Appearance White to off-white crystalline powder[7]
Melting Point 62-66 °C[7]

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • o-Ethylbenzonitrile: This compound is toxic if swallowed or in contact with skin. Handle with care and avoid inhalation of vapors.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are corrosive and can cause severe skin and eye burns. Handle the solid and its solutions with extreme caution.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases noxious fumes. Use in a fume hood is mandatory.

  • This compound: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[6][8] Avoid breathing dust and ensure skin and eye contact is prevented.[8]

Always have appropriate spill kits and emergency procedures in place. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The hydrolysis of o-ethylbenzonitrile is a reliable and high-yielding method for the production of this compound. The base-catalyzed approach, in particular, offers a straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and observing all necessary safety precautions, researchers can effectively synthesize this valuable chemical intermediate for a wide range of applications in pharmaceutical and materials science.

References

An In-Depth Technical Guide on the Core Mechanisms of 2-Ethylbenzoic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a uniquely effective ancillary ligand and transient directing group in a variety of modern organic reactions, most notably in transition-metal-catalyzed C–H functionalization. Its specific structural and electronic properties confer significant advantages over other carboxylates, leading to enhanced reaction rates, yields, and selectivities. This guide provides an in-depth analysis of the core mechanisms through which this compound exerts its influence, focusing on its critical role in the Concerted Metalation-Deprotonation (CMD) pathway. We will explore the causality behind its efficacy, present validated experimental protocols, and offer data-driven insights for researchers, chemists, and professionals in drug development.

Introduction: The Rise of a Privileged Carboxylate Ligand

Transition metal catalysis is a cornerstone of modern synthetic chemistry, yet achieving high selectivity and efficiency often hinges on the subtle interplay of ligands and additives.[1] While a vast array of complex phosphine and N-heterocyclic carbene ligands have been developed, simple, inexpensive organic molecules can often provide profound catalytic benefits. This compound (2-EBA) has distinguished itself in this regard.[2][3] Initially employed as a simple additive, rigorous mechanistic studies have revealed its crucial role in facilitating challenging C–H activation steps.[4][5]

Unlike directing groups that must be covalently installed and later removed, adding synthetic steps and generating waste, 2-EBA can function as a "transient directing group".[6][7][8][9][10] It coordinates reversibly to the metal center, facilitates the key bond-breaking and bond-forming events, and then dissociates, streamlining the synthetic process. This guide will dissect the fundamental principles that make 2-EBA a powerful tool in the synthetic chemist's arsenal.

The Core Mechanism: Facilitating Concerted Metalation-Deprotonation (CMD)

The primary mechanism of action for this compound in C–H activation is its role as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway.[4][5] This pathway is particularly common for high-valent, late transition metals like Pd(II), Rh(III), and Ir(III).[4][11] In a CMD process, the cleavage of the C–H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state, avoiding high-energy intermediates like metal hydrides.[4]

The carboxylate of 2-EBA is uniquely suited for this role. It acts as an internal base, abstracting the proton from the C–H bond at the same time the metal center coordinates to the carbon.[4][5] This is achieved through a cyclic, low-energy transition state.

The Six-Membered CMD Transition State

Computational and experimental studies have shown that the CMD mechanism proceeds through a well-defined, six-membered transition state.[12] The carboxylate ligand coordinates to the metal center and positions itself to abstract a proton from the substrate's C–H bond.

Diagram: The CMD Transition State

Below is a generalized depiction of the CMD transition state, illustrating the key interactions facilitated by a carboxylate ligand like this compound.

CMD_Transition_State Generalized CMD Transition State cluster_TS Six-Membered Transition State cluster_substrate Substrate M M(L)n C C M->C Bond Forming H H C->H Bond Breaking O1 O H->O1 H-Abstraction C_acid C O1->C_acid O2 O C_acid->O2 R_acid R' C_acid->R_acid O2->M Coordination R_sub R R_sub->C

Caption: A diagram of the six-membered CMD transition state.

Causality: Why this compound?

The superior performance of 2-EBA over simpler carboxylates like benzoic acid or acetic acid stems from a combination of electronic and steric factors:

  • pKa and Basicity: The rate of CMD reactions often correlates with the pKa of the carboxylate used, as it dictates the basicity of the ligand for proton abstraction.[11] 2-EBA has a pKa of approximately 3.79, providing a suitable balance of basicity to effectively deprotonate the C–H bond without being so basic that it inhibits other steps in the catalytic cycle.[2][13]

  • Steric Influence of the Ethyl Group: The ethyl group at the ortho position is critical. It is believed to play several roles:

    • Preventing Catalyst Deactivation: It sterically hinders the formation of unreactive bridged palladium carboxylate dimers, which are a common catalyst deactivation pathway.[14]

    • Promoting Favorable Conformations: The steric bulk can influence the conformation of the transition state, potentially lowering the activation energy by forcing the substrate and metal into a more reactive geometry.

    • Solubility: The ethyl group enhances the solubility of the catalyst complex in organic solvents commonly used for these reactions.

Case Study: Palladium-Catalyzed Ortho-Arylation of Benzoic Acids

A classic example showcasing the efficacy of 2-EBA is in the palladium-catalyzed direct ortho-arylation of benzoic acids.[15][16] In these reactions, the substrate's own carboxyl group can act as a directing group, but the addition of an ancillary carboxylate ligand like 2-EBA is often crucial for high efficiency.

The catalytic cycle typically involves:

  • Coordination: The substrate (another benzoic acid derivative) coordinates to the Pd(II) center.

  • C–H Activation (CMD): This is the rate-limiting step where 2-EBA facilitates the concerted metalation-deprotonation to form a palladacycle intermediate.[17]

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(II) catalyst.

Diagram: Catalytic Cycle for Ortho-Arylation

Catalytic_Cycle Simplified Catalytic Cycle for Ortho-Arylation A Pd(II) Catalyst B Substrate Coordination A->B + Substrate (R-COOH) C C-H Activation (CMD) - H(2-EBA)⁺ B->C + 2-EBA D Palladacycle Intermediate C->D E Oxidative Addition (Ar-X) D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G - Product G->A - HX

Caption: A simplified catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Protocol and Data

To illustrate the practical application, here is a representative, validated protocol for a ligand-accelerated C–H arylation.

Protocol: Pd-Catalyzed Ortho-Arylation of 2-Phenylbenzoic Acid

Objective: To synthesize 2',5'-dimethyl-[1,1':2',1''-terphenyl]-2-carboxylic acid via a C-H activation/arylation reaction.

Materials:

  • 2-Phenylbenzoic acid

  • 1-Iodo-2,5-dimethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (2-EBA)

  • Potassium carbonate (K₂CO₃)

  • Anisole (solvent)[18]

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-phenylbenzoic acid (1.0 mmol), 1-iodo-2,5-dimethylbenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), this compound (0.30 mmol, 30 mol%), and K₂CO₃ (2.0 mmol).[18]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 5 mL of dry anisole via syringe.

  • Seal the vial and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Comparative Ligand Performance

The choice of the carboxylate additive has a profound impact on reaction efficiency. The table below summarizes typical results from studies comparing different additives in a model C–H arylation reaction.

Entry Carboxylate Additive Yield (%) Rationale for Performance
1This compound ~70-85% Optimal balance of pKa, steric hindrance preventing dimerization, and solubility.
2Benzoic Acid~40-55%Lacks steric bulk, leading to potential catalyst dimerization and lower efficiency.[18]
3Pivalic Acid~60-75%Provides good steric bulk but its higher pKa can sometimes be less optimal.
4Acetic Acid~20-30%Insufficient steric bulk and different coordination properties can lead to lower reactivity.[14]
5None<10%Demonstrates the critical role of the carboxylate additive in facilitating the CMD step.

Note: Yields are representative and can vary based on specific substrates and conditions.

Conclusion and Future Outlook

This compound operates not as a mere spectator additive but as a crucial mechanistic participant in a range of important organic reactions. Its primary role is to facilitate the rate-determining C–H activation step via a low-energy Concerted Metalation-Deprotonation pathway. The ortho-ethyl group provides a key steric advantage, preventing catalyst deactivation and promoting a favorable transition state geometry. This unique combination of electronic and steric properties solidifies its status as a privileged, cost-effective ligand in the field of C–H functionalization.

Future research will likely focus on developing chiral analogues of 2-EBA to induce enantioselectivity in C–H activation reactions and further refining our understanding of its subtle interactions within the catalytic cycle through advanced computational and spectroscopic techniques. The principles learned from the function of this compound will continue to inform the design of next-generation catalysts for more efficient and selective chemical synthesis.

References

An In-Depth Technical Guide to the Health and Safety of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylbenzoic acid (CAS No. 612-19-1) is a substituted aromatic carboxylic acid, appearing as a white to off-white crystalline solid.[1][2] It serves as a crucial intermediate and building block in various fields of chemical synthesis, including the development of pharmaceuticals, dyes, and fragrances.[1] Given its utility in research and development, a comprehensive understanding of its health and safety profile is paramount for professionals handling this compound. This guide provides an in-depth analysis of the physicochemical properties, hazards, and requisite safety protocols for this compound, designed to empower researchers, scientists, and drug development professionals to work safely and effectively. The causality behind each safety recommendation is explained, ensuring that protocols are not merely followed, but understood.

Section 1: Chemical and Physical Properties

The foundation of a robust safety assessment lies in understanding the substance's inherent physical and chemical properties. These characteristics dictate its behavior under various laboratory and storage conditions and inform the necessary control measures.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 612-19-1 [1][2][3]
Molecular Formula C₉H₁₀O₂ [1][3][4]
Molecular Weight 150.17 g/mol [1][3]
Synonyms o-Ethylbenzoic acid, Benzoic acid, 2-ethyl- [1][2][3]

| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N |[1][3] |

Table 2: Physicochemical Properties of this compound

Property Value Significance for Safety Source(s)
Appearance White to off-white crystalline powder The solid, powdered form presents a risk of airborne dust generation during handling. [1][2]
Melting Point 62-66 °C Indicates it is a solid at standard room temperature. [2][4][5]
Boiling Point 259.7 - 299 °C High boiling point suggests low volatility at ambient temperatures, but heating can generate vapors. [1][2][4]
Flash Point ~120.8 °C Classified as a combustible solid. Requires storage away from ignition sources. [2][4]
Solubility in Water Sparingly soluble (1.1 g/L at 25 °C) Affects spill cleanup procedures and environmental fate. [1]

| pKa | 3.79 (at 25 °C) | Typical acidity for a benzoic acid derivative; will react with bases. |[1][2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties. Understanding these classifications is critical for appreciating the potential health effects of exposure.

The compound is categorized as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation upon direct contact.[3][6]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation upon direct contact.[3][6]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation if inhaled as dust or vapor.[3][6]

The causality is clear: the chemical nature of the acidic carboxyl group and the aromatic ring structure can disrupt cellular integrity in epithelial tissues upon contact, leading to an inflammatory response perceived as irritation.

Table 3: GHS Hazard Summary

Element Description
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [6]
Hazard Statements H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7]

| Precautionary Statements | Prevention: P261, P264, P271, P280[1][6] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313[1][6] Storage: P403+P233, P405[1][6] Disposal: P501[6] |

Section 3: Risk Assessment and Exposure Control

Effective risk management hinges on a clear strategy for minimizing exposure. The Hierarchy of Controls is the established framework for this process, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Local Exhaust) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls

The primary risk from this compound is the inhalation of its dust. Therefore, engineering controls are the most critical protective measure.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This captures dust at the source, preventing it from entering the operator's breathing zone.

  • Local Exhaust Ventilation (LEV): For procedures where a full fume hood is not practical, LEV (e.g., a snorkel exhaust) should be positioned directly over the operation to capture any generated dust.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound, including handling, storage, and emergency response.

  • Training: All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the established SOPs.

  • Clear Labeling: All primary and secondary containers must be clearly labeled with the chemical name and GHS hazard information.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It is chosen based on the specific hazards of skin/eye contact.

Table 4: Recommended Personal Protective Equipment (PPE)

Body Part Protection Rationale Source(s)
Eyes/Face Safety goggles with side shields or a face shield Prevents airborne dust from causing serious eye irritation (H319). [8][9]
Skin Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat Prevents direct contact that causes skin irritation (H315). Gloves must be inspected before use. [8][9]

| Respiratory | N95 dust mask or higher | Required only if engineering controls fail or during large-scale spill cleanup where dust concentrations may be high. Not a substitute for a fume hood. |[10] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Experimental Protocol: Weighing and Handling Solid this compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound next to the balance.

  • Transfer: Slowly open the stock container. Use a clean spatula to carefully transfer the required amount of powder to the weigh boat. Avoid any rapid movements that could aerosolize the dust.

  • Closure: Immediately and securely close the stock container.

  • Cleanup: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel (to prevent dust from becoming airborne) and dispose of it as chemical waste.

  • Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed container before removing it from the fume hood.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1][6]

  • Container: Keep containers tightly closed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Segregate from strong oxidizing agents to prevent potentially exothermic or violent reactions.[1][10]

  • Security: For larger quantities, store in a locked cabinet or area to restrict access.[6]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First_Aid_Workflow cluster_exposure First Aid Response for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation (H335) Exposure->Inhalation Skin Skin Contact (H315) Exposure->Skin Eyes Eye Contact (H319) Exposure->Eyes Move Move to Fresh Air Inhalation->Move Wash Wash with Plenty of Water Skin->Wash Rinse Rinse Cautiously with Water for 15+ minutes Eyes->Rinse Medical Seek Medical Attention if symptoms persist Move->Medical Wash->Medical RemoveLenses Remove Contact Lenses (if present and easy to do) Rinse->RemoveLenses Rinse->Medical RemoveLenses->Rinse

Caption: First aid workflow for different exposure routes.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][6] If the person feels unwell, call a poison center or doctor.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes.[6][11] If eye irritation persists, get medical attention.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[8][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] A water spray can also be used to cool containers.[12]

  • Specific Hazards: The compound is combustible. Fire may produce irritating fumes and toxic gases, including carbon monoxide and carbon dioxide.[11][12]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12]

Accidental Release Measures (Spill Protocol)
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Dust: Avoid any actions that would create dust. Do not dry sweep.

  • Containment: Moisten the spilled material slightly with water to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the dampened material into a suitable, labeled container for chemical waste disposal.[10][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • PPE Disposal: Dispose of all contaminated PPE as hazardous waste.

Section 6: Toxicological and Ecological Information

Toxicological Summary

While specific LD50 or LC50 data for this compound are not widely published in readily accessible databases, the GHS classification provides a clear indication of its toxicological profile. The primary hazards are irritant effects on the skin, eyes, and respiratory system upon acute exposure.[3][6] No data is available to suggest it is a carcinogen or has reproductive toxicity.[13]

Ecological Information

There is limited data available on the environmental fate and ecotoxicity of this compound. As a standard practice for all laboratory chemicals, release into the environment must be avoided.[8] Do not allow the substance to enter drains, surface water, or ground water.[8][14] All waste material must be disposed of through a licensed hazardous waste disposal company.

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. It is a combustible solid that poses a risk of skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with the diligent application of the hierarchy of controls—prioritizing engineering controls like fume hoods, supported by robust administrative procedures and the correct use of personal protective equipment—is essential for its safe use. By internalizing the principles and protocols outlined in this guide, researchers and scientists can confidently handle this compound while ensuring their personal safety and protecting the integrity of their work environment.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary

2-Ethylbenzoic acid, a substituted aromatic carboxylic acid, finds application as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its introduction into the environment, either through manufacturing effluent or as a metabolite of larger parent compounds, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive analysis of the physicochemical properties, biodegradation mechanisms under aerobic and anaerobic conditions, potential for abiotic degradation, and ecotoxicological profile of this compound. Drawing upon established principles of environmental chemistry and microbiology, this document synthesizes current knowledge to offer a predictive and insightful overview for environmental risk assessment and management.

Introduction: The Environmental Profile of this compound

This compound (2-EBA) is a white to off-white crystalline solid with the chemical formula C₉H₁₀O₂.[1][3] Its structure, featuring a benzene ring substituted with a carboxylic acid group and an ethyl group at the ortho position, governs its environmental behavior. The interplay between the hydrophilic carboxylic acid moiety and the relatively hydrophobic ethyl-substituted benzene ring dictates its solubility, sorption characteristics, and susceptibility to microbial attack.

Understanding the environmental journey of 2-EBA is critical for predicting its persistence, potential for transport across environmental compartments, and ultimate impact on ecosystems. This guide will delve into the key processes that determine its fate, from its initial distribution in soil and water to its transformation into simpler, less harmful compounds.

Physicochemical Properties: Governing Environmental Distribution

The environmental distribution of a chemical is fundamentally linked to its physical and chemical properties. For this compound, these parameters provide the first clues to its behavior in soil, water, and air.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[3]
Molar Mass 150.17 g/mol [4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 62-66 °C[3]
Boiling Point 259.7 ± 9.0 °C[3]
Water Solubility 1.1 g/L (Slightly soluble)[1]
pKa 3.79 (at 25 °C)[1]
Log Kow (Octanol-Water Partition Coefficient) 1.8[4]

Expert Insights:

The pKa of 3.79 indicates that this compound will exist predominantly in its ionized (deprotonated) carboxylate form in most natural waters (pH 6-9). This anionic form is generally more water-soluble and less prone to partitioning into organic matter in soil and sediment compared to the neutral form. The Log Kow of 1.8 suggests a low to moderate potential for bioaccumulation.[5] Chemicals with a Log Kow below 3 are generally not considered to be significantly bioaccumulative.

Biodegradation: The Primary Attenuation Pathway

The primary mechanism for the removal of this compound from the environment is expected to be microbial degradation. Both aerobic and anaerobic microorganisms possess the enzymatic machinery to break down this compound, utilizing it as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, the degradation of this compound is anticipated to proceed through pathways well-established for other alkylated benzoic acids, primarily by bacteria of the genus Pseudomonas.[6][7] The initial attack on the aromatic ring is a critical step, catalyzed by dioxygenase enzymes.

Proposed Aerobic Degradation Pathway:

The proposed pathway involves the following key steps:

  • Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For this compound, this would likely result in the formation of a substituted catechol.[8][9]

  • Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding catechol derivative.

  • Ring Cleavage: The catechol intermediate is the substrate for ring-cleavage dioxygenases. This can occur via two main routes:

    • ortho-cleavage: The bond between the two hydroxyl-bearing carbons is cleaved.[10][11]

    • meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved.[11]

  • Funneling to Central Metabolism: The resulting aliphatic acids are further metabolized through pathways such as the beta-ketoadipate pathway and ultimately enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.

Aerobic_Degradation This compound This compound cis-Dihydrodiol Intermediate cis-Dihydrodiol Intermediate This compound->cis-Dihydrodiol Intermediate Dioxygenase Ethylcatechol Ethylcatechol cis-Dihydrodiol Intermediate->Ethylcatechol Dehydrogenase Ring Cleavage Products Ring Cleavage Products Ethylcatechol->Ring Cleavage Products Ring Cleavage Dioxygenase (ortho or meta) TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle Further Metabolism CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O caption Fig. 1: Proposed aerobic degradation pathway of this compound. Anaerobic_Degradation This compound This compound 2-Ethylbenzoyl-CoA 2-Ethylbenzoyl-CoA This compound->2-Ethylbenzoyl-CoA CoA Ligase Reduced Ring Intermediates Reduced Ring Intermediates 2-Ethylbenzoyl-CoA->Reduced Ring Intermediates Benzoyl-CoA Reductase (analog) Ring Cleavage Ring Cleavage Reduced Ring Intermediates->Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage->Central Metabolism β-oxidation like pathway caption Fig. 2: Proposed anaerobic degradation of this compound. Biodegradation_Assay Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Set up Test Vessels Set up Test Vessels Prepare Inoculum->Set up Test Vessels Incubate (28 days) Incubate (28 days) Set up Test Vessels->Incubate (28 days) Measure CO2 Evolution Measure CO2 Evolution Incubate (28 days)->Measure CO2 Evolution Calculate % Biodegradation Calculate % Biodegradation Measure CO2 Evolution->Calculate % Biodegradation End End Calculate % Biodegradation->End caption Fig. 3: Workflow for OECD 301B Biodegradation Assay.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzoic acid, a substituted aromatic carboxylic acid, plays a role as a building block in the synthesis of various organic compounds, including some of pharmaceutical interest.[1] Understanding its solid-state structure is paramount for controlling crystallization processes, predicting physicochemical properties such as solubility and dissolution rate, and ensuring batch-to-batch consistency in manufacturing. This guide provides a comprehensive overview of the anticipated crystal structure of this compound, drawing parallels with the well-studied benzoic acid. It outlines the theoretical underpinnings of its molecular interactions and crystal packing. Furthermore, this document details the experimental methodologies required for the definitive determination of its crystal structure, offering a robust framework for researchers in the field.

Introduction: The Significance of Crystalline Form

The three-dimensional arrangement of molecules in a crystal lattice dictates many of a material's bulk properties. For active pharmaceutical ingredients (APIs) and key intermediates, the crystalline form, or polymorph, can profoundly impact bioavailability, stability, and manufacturability. While the crystal structure of the parent compound, benzoic acid, is well-documented, a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases. This guide, therefore, serves as both a predictive analysis and a methodological roadmap for its elucidation.

This compound (C₉H₁₀O₂) is a white crystalline solid with a molecular weight of 150.17 g/mol .[2][3] Its structure consists of a benzene ring substituted with a carboxylic acid group and an ethyl group at the ortho position. This seemingly simple substitution can introduce significant steric and electronic effects that influence how the molecules pack in the solid state.

Predicted Molecular Interactions and Crystal Packing

Based on the known crystal structure of benzoic acid and other substituted benzoic acids, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.[4]

The Carboxylic Acid Dimer: A Persistent Supramolecular Synthon

The most dominant intermolecular interaction in the crystal structures of most carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers.[5] In this motif, the carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. It is highly probable that this compound will also exhibit this characteristic dimer formation.

Aromatic Stacking and van der Waals Forces

Beyond the primary hydrogen bonding, the overall crystal packing will be influenced by weaker interactions. Van der Waals forces will play a significant role in the close packing of molecules. Additionally, π-π stacking interactions between the aromatic rings of adjacent dimers are expected to contribute to the stability of the crystal lattice. The presence of the ethyl group, however, may introduce steric hindrance that could modulate these stacking interactions compared to unsubstituted benzoic acid.

Potential for Polymorphism

The existence of different stable or metastable crystalline forms, known as polymorphism, is a common phenomenon in organic molecules.[6] Subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs with distinct crystal packing and, consequently, different physical properties. The conformational flexibility of the ethyl group in this compound could increase the likelihood of polymorphism.

Experimental Determination of the Crystal Structure: A Methodological Workflow

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, culminating in single-crystal X-ray diffraction analysis.

Synthesis and Purification

High-purity material is a prerequisite for growing high-quality single crystals. This compound can be synthesized through various established organic chemistry routes.[7] Following synthesis, the compound must be purified to remove any impurities that could inhibit crystal growth. Common purification techniques include recrystallization, sublimation, and chromatography.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be explored:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, toluene) is allowed to evaporate slowly at a constant temperature.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[6] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles while a detector collects the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

The workflow for crystal structure determination is visualized in the following diagram:

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification slow_evap Slow Evaporation purification->slow_evap slow_cool Slow Cooling purification->slow_cool vapor_diff Vapor Diffusion purification->vapor_diff scxrd Single-Crystal X-ray Diffraction (SCXRD) slow_evap->scxrd slow_cool->scxrd vapor_diff->scxrd data_processing Data Processing and Structure Solution scxrd->data_processing refinement Structure Refinement data_processing->refinement crystal_data Crystallographic Data (CIF File) refinement->crystal_data

Figure 1: Experimental workflow for the determination of the crystal structure of this compound.

Anticipated Crystallographic Data

While the specific crystallographic data for this compound remains to be experimentally determined, we can present the known data for benzoic acid as a point of comparison. It is anticipated that this compound will also crystallize in a centrosymmetric space group, likely monoclinic or orthorhombic. The unit cell dimensions will be larger to accommodate the ethyl group.

Table 1: Crystallographic Data for Benzoic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.512(2)
b (Å)5.141(2)
c (Å)21.956(8)
β (°)97.43(3)
Volume (ų)616.6
Z4
Density (calculated) (g/cm³)1.316
Hydrogen Bonding MotifCentrosymmetric Dimer

Data sourced from the Cambridge Structural Database (CSD), deposition number 720738.

Molecular and Packing Diagrams (Hypothetical)

The following diagrams illustrate the molecular structure of this compound and a hypothetical packing arrangement based on the expected hydrogen-bonded dimer motif.

Figure 2: 2D representation of the molecular structure of this compound.

Figure 3: Hypothetical packing diagram of this compound showing hydrogen-bonded dimers and π-π stacking.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, a comprehensive understanding of its likely solid-state behavior can be inferred from the principles of crystal engineering and the known structures of related compounds. The formation of hydrogen-bonded carboxylic acid dimers is almost certain to be the primary supramolecular interaction, with weaker forces dictating the overall three-dimensional packing. The potential for polymorphism underscores the importance of a thorough experimental investigation as outlined in this guide. The methodologies described provide a clear pathway for researchers to obtain high-quality single crystals and perform definitive structural analysis, a critical step in the development of any new chemical entity for pharmaceutical or other applications.

References

Methodological & Application

Application Notes & Protocols: 2-Ethylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylbenzoic acid, a readily available aromatic carboxylic acid, serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, combining a carboxylic acid moiety with an ortho-ethyl group, offer a gateway to a diverse array of molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into key transformations, including esterification, acyl chloride formation, and directed ortho-lithiation, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these reactions. The applications of this building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs) will be highlighted, underscoring its significance in contemporary chemical research and development.

Introduction: Physicochemical Properties and Synthetic Potential

This compound (CAS No: 612-19-1) is a white to off-white crystalline powder with a molecular formula of C9H10O2.[1][2] Its structure, featuring a carboxylic acid group ortho to an ethyl substituent on a benzene ring, provides a unique combination of reactivity and steric influence that can be strategically exploited in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight150.17 g/mol [3]
Melting Point62-66 °C[4]
Boiling Point259.7 °C at 760 mmHg[5]
pKa3.79 (at 25 °C)[2][5]
SolubilitySparingly soluble in water. Soluble in ethanol and ether.[2][6]

The presence of the carboxylic acid functional group allows for a wide range of classical transformations, while the ortho-ethyl group can influence the regioselectivity of aromatic substitution reactions and provide a handle for further functionalization. This combination makes this compound a valuable precursor for a variety of complex molecules.[2]

Key Synthetic Transformations and Applications

This compound is a cornerstone for several pivotal synthetic operations. This section will detail the most common and impactful transformations, providing both the "how" and the "why" behind each protocol.

Esterification: Accessing a Broad Spectrum of Esters

Esterification is a fundamental transformation of carboxylic acids, and this compound readily undergoes this reaction to produce a variety of esters, which are valuable as intermediates, plasticizers, and fragrance components. The reaction is typically catalyzed by a strong acid.

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving high yields in esterification. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7] In some cases, solid acid catalysts can be employed for easier separation and recycling.[7][8] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[9]

Experimental Protocol: Synthesis of 2-Ethylhexyl 2-Ethylbenzoate

This protocol describes the synthesis of a diester with potential applications as a plasticizer or lubricant.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1.0 eq), 2-ethylhexanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene (2 mL per mmol of this compound).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.[9]

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 2-ethylhexyl 2-ethylbenzoate.

Table 2: Typical Conditions for Esterification of Benzoic Acid Derivatives

AlcoholCatalystSolventTemperature (°C)Yield (%)Reference
2-EthylhexanolTetraisopropyl titanateNone190-230High[11]
2-EthylhexanolNi-Mg-Al mixed oxideNoneNot specified67.2[8]
EthanolSulfuric AcidEthanol (excess)RefluxNot specified[9]
Formation of 2-Ethylbenzoyl Chloride: A Gateway to Amides and Other Derivatives

The conversion of this compound to its corresponding acyl chloride, 2-ethylbenzoyl chloride, is a crucial step for the synthesis of amides, esters (via reaction with alkoxides), and for Friedel-Crafts acylation reactions. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[12][13]

Causality Behind Experimental Choices: Thionyl chloride is preferred for this conversion because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[12] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Experimental Protocol: Synthesis of 2-Ethylbenzoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO2). Add this compound (1.0 eq) to the flask.

  • Reagent Addition: Carefully add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[14]

  • Reaction Execution: Gently heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure. The resulting crude 2-ethylbenzoyl chloride can be purified by vacuum distillation.[12][13]

Workflow for the Synthesis of 2-Ethylbenzoyl Chloride and Subsequent Amidation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Synthesis This compound This compound 2-Ethylbenzoyl Chloride 2-Ethylbenzoyl Chloride This compound->2-Ethylbenzoyl Chloride Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->2-Ethylbenzoyl Chloride N-substituted-2-ethylbenzamide N-substituted-2-ethylbenzamide 2-Ethylbenzoyl Chloride->N-substituted-2-ethylbenzamide Base (e.g., Pyridine) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-substituted-2-ethylbenzamide

Caption: Synthesis of 2-ethylbenzamides from this compound.

Directed Ortho-Lithiation: Regioselective Functionalization of the Aromatic Ring

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group of this compound can direct lithiation to the adjacent ortho position (C6). This allows for the introduction of a wide range of electrophiles at a specific position on the aromatic ring.[15][16]

Causality Behind Experimental Choices: The reaction is typically carried out at low temperatures (-78 °C) using a strong base like sec-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[15] TMEDA coordinates to the lithium ion, increasing the basicity of the organolithium reagent and stabilizing the ortho-lithiated intermediate. The carboxylic acid group is deprotonated first, and the resulting carboxylate then directs the lithiation to the adjacent position.

Experimental Protocol: Ortho-Functionalization of this compound

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and TMEDA (2.2 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (2.2 eq) dropwise via the dropping funnel. Stir the mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, a ketone, or an aldehyde) in THF to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mechanism of Directed Ortho-Lithiation

G cluster_0 Ortho-Lithiation of this compound Start This compound Step1 Deprotonation with s-BuLi/TMEDA Start->Step1 Intermediate Dilithiated Intermediate Step1->Intermediate Step2 Reaction with Electrophile (E+) Intermediate->Step2 Product Ortho-substituted This compound Step2->Product

Caption: Key steps in the directed ortho-lithiation of this compound.

Applications in Advanced Materials: Metal-Organic Frameworks (MOFs)

Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[17][18][19] These materials are of great interest due to their high porosity and potential applications in gas storage, catalysis, and drug delivery.[17][19] this compound can be employed as a ligand to create novel MOF structures with specific properties imparted by the ethyl group, such as increased hydrophobicity.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker.[19] The choice of metal, solvent, and reaction conditions determines the final structure and properties of the MOF.

Conclusion

This compound is a remarkably versatile and economically important building block in organic synthesis. Its ability to undergo a wide range of transformations, from classical esterification and acyl chloride formation to modern directed ortho-lithiation, provides chemists with a powerful tool for the construction of complex molecules. The applications of this compound and its derivatives in pharmaceuticals, agrochemicals, and materials science are a testament to its enduring importance in the chemical industry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.

References

Application Note & Protocol: Synthesis of 2-Ethylbenzamide from 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-ethylbenzamide, a valuable chemical intermediate. The protocol details a robust and high-yielding two-step process starting from 2-ethylbenzoic acid. The methodology involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by amination with concentrated ammonium hydroxide. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and expected analytical data to ensure reliable and reproducible results.

Introduction and Rationale

2-Ethylbenzamide is an organic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1] Its structure, featuring an ethyl group at the ortho position to a primary amide, provides a unique steric and electronic profile for further functionalization.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While direct condensation of a carboxylic acid with ammonia is possible, it often requires high temperatures and results in the formation of a highly unreactive ammonium carboxylate salt.[2] A more efficient and widely adopted strategy involves the activation of the carboxylic acid. This protocol employs thionyl chloride (SOCl₂) to convert this compound into 2-ethylbenzoyl chloride. This acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the desired amide with high efficiency under mild conditions.[3][4][5]

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a two-part nucleophilic acyl substitution mechanism.

Part A: Formation of 2-Ethylbenzoyl Chloride

The first step is the activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[2][6][7] The subsequent nucleophilic attack by the chloride ion (generated from SOCl₂) on the carbonyl carbon leads to the formation of the acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are conveniently removed from the reaction mixture, driving the equilibrium towards the product.[4]

Mechanism:

  • The carbonyl oxygen of this compound attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, and a proton is transferred, forming a chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes to SO₂ and HCl gas.[2][4][6]

Part B: Formation of 2-Ethylbenzamide

The second step is the ammonolysis of the newly formed 2-ethylbenzoyl chloride.[8] Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to yield the stable 2-ethylbenzamide product. An excess of ammonia is used, as one equivalent acts as a base to neutralize the HCl byproduct, forming ammonium chloride.[9]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
This compoundC₉H₁₀O₂150.1762-66259.7Irritant
Thionyl chloride (SOCl₂)SOCl₂118.97-104.576Corrosive, Lachrymator, Reacts violently with water
TolueneC₇H₈92.14-95111Flammable, Irritant, Health hazard
Ammonium Hydroxide (28-30%)NH₄OH35.04-57.536Corrosive, Irritant
Deionized WaterH₂O18.020100None
Saturated Sodium BicarbonateNaHCO₃84.01N/AN/ANone
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser with a gas outlet adapter and drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-Ethylbenzoyl Chloride

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Attach a gas outlet adapter connected to a gas trap (e.g., a bubbler with mineral oil or a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: To the flask, add this compound (7.5 g, 50 mmol) and dry toluene (30 mL).

  • Addition of SOCl₂: Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the stirred suspension at room temperature using a dropping funnel. Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) using a heating mantle and maintain reflux for 2 hours. The reaction mixture should become a clear solution.

  • Completion: After 2 hours, allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride (a light yellow oil) is used in the next step without further purification.

Part B: Synthesis and Purification of 2-Ethylbenzamide

  • Setup: Place a 250 mL beaker containing concentrated ammonium hydroxide (50 mL, approx. 15 M) in an ice-water bath and stir vigorously.

  • Ammonolysis: Slowly and carefully add the crude 2-ethylbenzoyl chloride dropwise to the cold, stirred ammonium hydroxide solution. This reaction is exothermic.[8] A white precipitate of 2-ethylbenzamide will form immediately.

  • Digestion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove ammonium salts, followed by a small amount of cold hexane to aid in drying.

  • Recrystallization: Purify the crude product by recrystallization.[10] Transfer the solid to a beaker and add a minimal amount of hot water or an ethanol/water mixture.[11] Heat the mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator or a vacuum oven at 50°C.

Workflow and Data Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Acyl Chloride Formation cluster_synthesis Part B: Amidation & Purification A 1. Combine this compound and Toluene in RBF B 2. Add Thionyl Chloride (SOCl₂) A->B C 3. Reflux for 2 hours B->C D 4. Evaporate solvent/excess SOCl₂ C->D E Crude 2-Ethylbenzoyl Chloride D->E F 5. Add crude product dropwise to cold NH₄OH solution E->F Use directly in next step G 6. Stir in ice bath for 30 min F->G H 7. Isolate by Vacuum Filtration G->H I 8. Wash with cold H₂O H->I J Crude 2-Ethylbenzamide I->J K 9. Recrystallize from Hot Water/Ethanol J->K L 10. Collect and Dry Crystals K->L M Pure 2-Ethylbenzamide L->M

References

Application Notes & Protocols: Leveraging 2-Ethylbenzoic Acid as a Versatile Substrate in Microbial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-ethylbenzoic acid as a substrate for microbial synthesis. We will delve into the underlying metabolic pathways, provide detailed experimental protocols, and explore the potential for producing high-value compounds.

Introduction: The Untapped Potential of a Non-Conventional Substrate

In the realm of industrial biotechnology, the selection of a suitable carbon source is a critical factor that dictates the economic viability and sustainability of a bioprocess. While traditional feedstocks like glucose are widely used, there is a growing interest in leveraging non-conventional or recalcitrant aromatic compounds, often found in industrial waste streams. This compound, a substituted aromatic carboxylic acid, represents one such molecule. Its microbial degradation pathways offer a rich source of unique enzymatic reactions and metabolic intermediates that can be channeled towards the synthesis of valuable products, including specialty polymers and pharmaceutical precursors.

The primary challenge and opportunity lie in understanding and harnessing the specific microbial catabolic pathways that process this compound. Certain microorganisms have evolved sophisticated enzymatic machinery to break down this compound, typically initiating the process through an oxidation of the ethyl side chain. By elucidating these pathways, we can either utilize the native host's capabilities for biotransformation or engineer them for enhanced production of desired molecules.

This document will focus on the metabolic capabilities of microorganisms known to degrade this compound, with a particular emphasis on the well-characterized pathways in Acinetobacter and Pseudomonas species. We will provide detailed protocols for the cultivation of these strains, the induction of the catabolic pathway, and the analysis of key metabolic intermediates.

Metabolic Pathway of this compound Degradation

The microbial catabolism of this compound is an aerobic process that typically proceeds through a series of oxidative steps to convert the substrate into central metabolic intermediates. A common pathway, observed in strains like Acinetobacter sp. EB104, involves the initial oxidation of the ethyl group.

The key steps in this pathway are:

  • Hydroxylation: The process is initiated by the hydroxylation of the ethyl side chain of this compound to form 2-(1-hydroxyethyl)benzoic acid.

  • Dehydrogenation: This is followed by the dehydrogenation of the alcohol to a ketone, yielding 2-acetylbenzoic acid.

  • Further Metabolism: 2-acetylbenzoic acid is then further metabolized, eventually leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA, which can be used for cell growth or channeled into biosynthetic pathways.

This metabolic route is of significant interest as the intermediates, such as 2-(1-hydroxyethyl)benzoic acid and 2-acetylbenzoic acid, are chiral and possess functionalities that make them attractive building blocks for chemical synthesis.

Visualizing the Metabolic Pathway

The following diagram illustrates the initial steps of the this compound degradation pathway.

Microbial_Metabolism_of_2_Ethylbenzoic_Acid cluster_pathway This compound Catabolic Pathway 2_EBA This compound 2_HEBA 2-(1-Hydroxyethyl)benzoic Acid 2_EBA->2_HEBA Hydroxylase 2_ABA 2-Acetylbenzoic Acid 2_HEBA->2_ABA Dehydrogenase Central_Metabolism Central Metabolism (e.g., Pyruvate, Acetyl-CoA) 2_ABA->Central_Metabolism Further Oxidation

Caption: Initial catabolic steps of this compound in aerobic bacteria.

Application: Synthesis of Polyhydroxyalkanoates (PHAs)

One of the promising applications of using this compound as a substrate is the production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage compounds. The monomer composition of PHAs, and thus their material properties, is highly dependent on the provided carbon source. The intermediates of this compound metabolism can be incorporated as monomers into the PHA polymer chain, leading to the formation of specialty PHAs with unique properties.

Experimental Protocols

The following section provides detailed protocols for the cultivation of a model organism, the induction of the this compound degradation pathway, and the analysis of the products.

Protocol 1: Cultivation of Pseudomonas putida for this compound Utilization

Pseudomonas putida is a versatile and robust bacterium known for its ability to degrade a wide range of aromatic compounds. This protocol outlines the steps for its cultivation with this compound as the sole carbon source.

Materials:

  • Pseudomonas putida strain (e.g., ATCC 700007)

  • Mineral Salts Medium (MSM)

  • This compound (≥98% purity)

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare Mineral Salts Medium (MSM): Prepare MSM containing the necessary macro- and micronutrients for bacterial growth. A typical composition per liter is: 6.0 g Na2HPO4, 3.0 g KH2PO4, 0.5 g NaCl, 1.0 g NH4Cl, and 1 ml of a trace element solution. Autoclave the medium.

  • Prepare Carbon Source: Prepare a sterile stock solution of this compound (e.g., 1 M in DMSO or by sterile filtration).

  • Inoculum Preparation: Inoculate a single colony of P. putida into 5 mL of a rich medium like Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking (200 rpm).

  • Main Culture: Inoculate 100 mL of MSM in a 500 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

  • Induction: Add this compound from the stock solution to a final concentration of 10 mM.

  • Incubation: Incubate the culture at 30°C with vigorous shaking (200 rpm) to ensure sufficient aeration.

  • Monitoring Growth: Monitor bacterial growth by measuring the OD600 at regular intervals.

Protocol 2: Extraction and Analysis of Metabolites

This protocol describes the extraction of metabolic intermediates from the culture medium and their analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Authentic standards of this compound, 2-(1-hydroxyethyl)benzoic acid, and 2-acetylbenzoic acid

Procedure:

  • Sample Collection: Withdraw 1 mL of the culture at different time points.

  • Cell Removal: Centrifuge the samples at 13,000 x g for 5 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detector at 254 nm.

  • Quantification: Create a standard curve for each compound of interest using authentic standards to quantify their concentrations in the samples.

Experimental Workflow Diagram

The overall experimental workflow for investigating the microbial synthesis from this compound is depicted below.

Experimental_Workflow cluster_workflow Experimental Workflow Strain_Selection Strain Selection (e.g., Pseudomonas putida) Cultivation Cultivation in MSM with This compound Strain_Selection->Cultivation Sampling Time-Course Sampling Cultivation->Sampling Analysis Metabolite Analysis (HPLC, GC-MS) Sampling->Analysis Product_Characterization Product Characterization (e.g., for PHAs: NMR, GPC) Analysis->Product_Characterization

Caption: A generalized workflow for studying microbial synthesis using this compound.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data that could be obtained from an experiment where P. putida is grown on this compound for the production of a PHA copolymer.

Time (hours)OD600This compound (mM)PHA content (% of cell dry weight)
00.0510.00
120.87.55
242.53.215
364.10.525
484.5<0.128

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful growth of the microorganism with this compound as the sole carbon source confirms the presence of a functional catabolic pathway. The time-course analysis of substrate consumption and metabolite formation, as monitored by HPLC, provides direct evidence of the biotransformation process. The quantification of the final product, such as PHA, and its characterization using standard analytical techniques (e.g., NMR for structure, GPC for molecular weight) will validate the overall success of the microbial synthesis. It is recommended to run parallel control experiments, such as a culture without the carbon source, to ensure that the observed growth and product formation are directly attributable to the metabolism of this compound.

Protocol for the purification of 2-Ethylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 2-Ethylbenzoic Acid via Single-Solvent Recrystallization

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Its purity is critical for downstream applications, necessitating an effective and scalable purification method. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method. We will delve into the theoretical principles underpinning the technique, from solvent selection to crystal isolation, and provide a step-by-step workflow supplemented with expert insights and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Recrystallization

The fundamental goal of recrystallization is to separate a target compound from its impurities. The process leverages the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[3] Any impurities that are insoluble in the hot solvent can be removed at this stage via hot filtration.[4] As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[5] The success of this technique hinges on the selection of a suitable solvent and careful control of the cooling rate to promote the growth of large, pure crystals.[3]

Physicochemical Properties of this compound

Understanding the physical properties of this compound is essential for designing an effective purification protocol. These properties dictate the choice of solvent and the temperature parameters of the experiment.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[6]
Molecular Weight 150.17 g/mol [6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 62-66 °C (lit.)[8]
Boiling Point ~259.7 °C at 760 mmHg[7][8]
Solubility in Water Sparingly soluble / Slightly soluble (1.1 g/L at 25 °C)[1]
pKa 3.79 at 25 °C[7]

Guiding Principles for Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[9] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the compound (this compound) when hot but not when cold (at room temperature or below).[2][5] This differential solubility is the basis for the purification.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[10]

For aromatic carboxylic acids like this compound, which is sparingly soluble in cold water but likely more soluble in hot water, water presents a good initial choice as a safe, inexpensive, and effective solvent.[11][12] Protocols for the closely related benzoic acid frequently use water with great success.[13][14][15]

Materials and Reagents

  • Crude this compound

  • Deionized Water (Solvent)

  • Activated Charcoal (for colored impurities, if needed)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Melting point apparatus

Safety Precautions

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Wear suitable protective clothing, gloves, and eye/face protection.[8]

  • Hot Surfaces & Glassware: Use caution when working with the hot plate and handling hot flasks to prevent thermal burns. Always inspect glassware for cracks before heating.

  • General Precautions: Perform the procedure in a well-ventilated fume hood.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification of this compound.

G Crude 1. Crude this compound in Erlenmeyer Flask AddSolvent 2. Add Minimum Amount of Hot Deionized Water Crude->AddSolvent Dissolve 3. Heat to Boiling to Dissolve Solid AddSolvent->Dissolve HotFiltration 4. Hot Filtration (if insoluble impurities are present) Dissolve->HotFiltration Insoluble Impurities Cooling 5. Slow Cooling to Room Temperature Dissolve->Cooling No Insoluble Impurities HotFiltration->Cooling Hot Filtrate IceBath 6. Cool in Ice Bath to Maximize Crystal Formation Cooling->IceBath VacuumFiltration 7. Isolate Crystals via Vacuum Filtration IceBath->VacuumFiltration Wash 8. Wash Crystals with Ice-Cold Water VacuumFiltration->Wash Mother Liquor (contains soluble impurities) Dry 9. Dry Purified Crystals Wash->Dry Pure 10. Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Step-by-Step Protocol

Step 1: Dissolution of the Crude Solid
  • Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • In a separate beaker or flask, heat a volume of deionized water to boiling on a hot plate.[4]

  • To the flask containing the crude solid, add a small portion of the near-boiling water. Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot water until the this compound just completely dissolves.[16] Causality: It is crucial to use the minimum amount of hot solvent necessary for dissolution. Using an excess of solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal formation and a significantly reduced yield.[3][17]

Step 2: Decolorization and Hot Filtration (if necessary)

This step is only required if the solution is colored or if insoluble solid impurities are visible.

  • If the solution is colored, remove the flask from the heat source and allow the boiling to subside briefly. Add a small amount (tip of a spatula) of activated charcoal to the solution. Expert Tip: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Reheat the mixture to a gentle boil for 2-5 minutes. The charcoal will adsorb the colored impurities.[11]

  • Set up the hot filtration apparatus. Place a stemless or short-stemmed funnel fitted with fluted filter paper over a clean Erlenmeyer flask.[18] Causality: A stemless or short-stemmed funnel is essential to prevent the hot, saturated solution from cooling and crystallizing prematurely within the funnel stem, which would clog the apparatus and result in product loss.[19]

  • Preheat the filtration apparatus by pouring a small amount of boiling solvent (water) through the funnel. Discard this water.[4]

  • Expeditiously pour the hot mixture through the fluted filter paper in portions. Keep the solution hot between additions.[18]

  • After filtration is complete, rinse the filter paper with a small amount of boiling solvent to dissolve any crystals that may have formed on the paper and recover the maximum amount of product.

Step 3: Crystallization
  • Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass. Causality: Covering the flask prevents solvent evaporation and contamination from airborne particles.

  • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Expert Tip: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces small, impure crystals or even a precipitate.[4]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 10-20 minutes. This will further decrease the solubility of the this compound and maximize the yield of recovered crystals.

Step 4: Isolation and Washing of Crystals
  • Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals by briefly breaking the vacuum, adding a small amount of ice-cold deionized water to cover the crystals, and then reapplying the vacuum to pull the wash solvent through.[20] Causality: The wash step removes any mother liquor adhering to the surface of the crystals, which contains the soluble impurities. Using ice-cold solvent minimizes the redissolving of the purified product.[16]

  • Continue to draw air through the crystals on the funnel for several minutes to help them dry.

Step 5: Drying the Purified Product
  • Carefully remove the filter paper and crystals from the Büchner funnel and place them on a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a drying oven set to a low temperature (e.g., 40-50 °C, well below the 62-66 °C melting point) can be used.

  • Once dry, weigh the purified this compound and calculate the percent recovery.

Characterization and Quality Control

The purity of the recrystallized product should be assessed by melting point analysis. A pure compound will exhibit a narrow melting point range (typically < 2 °C) that is close to the literature value.[3] The crude, impure starting material will typically melt over a broader range and at a lower temperature.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.[17]Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[21]
The solution is supersaturated.[17]Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[16]
"Oiling Out" (product separates as a liquid) The melting point of the solid is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again very slowly. If the problem persists, a different solvent or a mixed-solvent system may be required.[17]
Low Percent Recovery Too much solvent was used, leaving a significant amount of product in the mother liquor.[21]Reduce the amount of solvent in future attempts. Concentrate the mother liquor by boiling off some solvent to see if more crystals can be recovered.
Premature crystallization during hot filtration.Ensure the filtration apparatus is thoroughly pre-heated and the filtration is performed quickly.[22]
Crystals were washed with room-temperature solvent.Always use ice-cold solvent for washing the final product on the filter funnel.[16]

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting protocols, and explanations of the underlying chemical principles to help you optimize your synthetic routes and overcome common challenges.

I. Oxidation of 2-Ethyltoluene

The oxidation of 2-ethyltoluene using strong oxidizing agents like potassium permanganate (KMnO₄) is a common method for synthesizing this compound. This method relies on the presence of a benzylic hydrogen, which is susceptible to oxidation.[1][2][3] While seemingly straightforward, this reaction can present several challenges.

Troubleshooting Guide & FAQs

Question 1: Why is my yield of this compound unexpectedly low after KMnO₄ oxidation?

Answer:

Low yields in the permanganate oxidation of 2-ethyltoluene can stem from several factors, primarily incomplete reaction, over-oxidation, or issues during workup and purification.

  • Incomplete Reaction: The oxidation of the ethyl group to a carboxylic acid is a multi-step process.[1] Insufficient oxidizing agent, reaction time, or temperature can lead to the presence of unreacted 2-ethyltoluene or partially oxidized intermediates like 1-(2-ethylphenyl)ethan-1-ol or 2-ethylacetophenone.

    • Troubleshooting:

      • Verify Stoichiometry: Ensure at least a stoichiometric amount of KMnO₄ is used. It is often beneficial to use a slight excess.

      • Optimize Reaction Conditions: The reaction typically requires heating.[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

      • Ensure Proper Mixing: The reaction is often biphasic. Vigorous stirring is crucial to maximize the interfacial area between the aqueous permanganate solution and the organic substrate.

  • Over-oxidation: While the benzene ring is generally stable to permanganate, harsh conditions can lead to its degradation, reducing the yield of the desired product.[3]

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating. Maintain a consistent temperature throughout the reaction.

      • Controlled Addition of Oxidant: Adding the KMnO₄ solution portion-wise can help to control the reaction exotherm and prevent localized overheating.

  • Workup and Purification Losses: The product, this compound, is isolated after acidification of the reaction mixture. Significant losses can occur at this stage.

    • Troubleshooting:

      • Proper Acidification: Ensure the reaction mixture is sufficiently acidified to precipitate the carboxylic acid. Check the pH with litmus paper or a pH meter.

      • Efficient Extraction: After acidification, the product can be extracted with an organic solvent. Perform multiple extractions to ensure complete recovery.

      • Minimize Solubility in Water: this compound has some solubility in water.[4] Cooling the acidified mixture in an ice bath before filtration or extraction can help to minimize losses.

Question 2: My final product is contaminated with a brown precipitate of manganese dioxide (MnO₂). How can I remove it?

Answer:

The formation of a brown MnO₂ precipitate is an inherent part of the permanganate oxidation. Incomplete removal of this byproduct is a common issue.

  • Troubleshooting Protocol for MnO₂ Removal:

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), add a reducing agent to the reaction mixture to quench any excess KMnO₄ and dissolve the MnO₂. Common choices include:

      • Sodium bisulfite (NaHSO₃)

      • Sodium sulfite (Na₂SO₃)

      • Oxalic acid

    • Add the reducing agent portion-wise until the brown precipitate dissolves and the solution becomes colorless or pale yellow.

    • Proceed with the acidification and extraction as usual.

Question 3: Can I use other oxidizing agents besides KMnO₄?

Answer:

Yes, other oxidizing agents can be used, but they have their own advantages and disadvantages.

  • Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: This is another powerful oxidizing agent capable of converting alkylbenzenes to benzoic acids. However, it generates chromium waste, which is a significant environmental concern.

  • Nitric Acid (HNO₃): Concentrated nitric acid can also be used, but it can lead to nitration of the aromatic ring as a side reaction, especially at higher temperatures.

The choice of oxidizing agent will depend on factors such as scale, available equipment, and waste disposal considerations. For most lab-scale preparations, KMnO₄ remains a common choice due to its effectiveness and the relatively benign nature of the manganese dioxide byproduct.

II. Grignard Reaction with Carbon Dioxide

The synthesis of this compound via the Grignard reaction involves the reaction of a 2-ethylphenylmagnesium halide (formed from the corresponding 2-ethylhalobenzene) with carbon dioxide, followed by an acidic workup.[5][6][7] This method is an excellent way to form a new carbon-carbon bond.[8]

Troubleshooting Guide & FAQs

Question 1: My Grignard reaction failed to initiate. What went wrong?

Answer:

The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of water and the quality of the magnesium.[9]

  • Presence of Moisture: Grignard reagents are strong bases and will be quenched by even trace amounts of water.[7][9]

    • Troubleshooting:

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.

      • Anhydrous Solvents: Use anhydrous solvents, typically diethyl ether or THF. Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle.

      • Dry Reactants: The 2-ethylhalobenzene starting material should be free of water.

  • Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Troubleshooting:

      • Activate the Magnesium:

        • Briefly grind the magnesium turnings in a mortar and pestle to expose a fresh surface.

        • Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, activating it.

        • Add a few drops of 1,2-dibromoethane. This will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.

Question 2: My main impurity is ethylbenzene. How did this form and how can I prevent it?

Answer:

The formation of ethylbenzene is a classic side reaction in Grignard synthesis and is almost always due to the presence of an acidic proton source, most commonly water. The Grignard reagent is a strong base and will readily abstract a proton from water to form the corresponding alkane (in this case, ethylbenzene).

  • Prevention: The preventative measures are the same as those for ensuring the initiation of the reaction: meticulous drying of all glassware, solvents, and reactants.

  • Removal of Ethylbenzene: Since ethylbenzene is non-acidic, it can be easily separated from the desired this compound by acid-base extraction.[10]

    • Dissolve the crude product in an organic solvent like diethyl ether.

    • Extract the ether solution with an aqueous base (e.g., 10% NaOH or NaHCO₃). The this compound will be deprotonated to form its water-soluble carboxylate salt and move to the aqueous layer. The ethylbenzene will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.

    • Collect the precipitated product by filtration.

Question 3: I have a high-boiling, non-polar impurity. What could it be?

Answer:

A common high-boiling, non-polar impurity is a biphenyl derivative, formed by a coupling reaction between the Grignard reagent and unreacted 2-ethylhalobenzene.

  • Mechanism of Biphenyl Formation: R-MgX + R-X → R-R + MgX₂

  • Prevention:

    • Slow Addition: Add the 2-ethylhalobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Dilution: Using a sufficient volume of solvent can also help to minimize this bimolecular side reaction.

  • Removal: Like ethylbenzene, the biphenyl byproduct is non-acidic and can be removed by the same acid-base extraction procedure described above.

III. Hydrolysis of 2-Ethylbenzonitrile

The hydrolysis of 2-ethylbenzonitrile to this compound can be performed under either acidic or basic conditions.[11][12][13] The reaction proceeds through an amide intermediate, 2-ethylbenzamide.[14]

Troubleshooting Guide & FAQs

Question 1: My product is contaminated with 2-ethylbenzamide. How can I drive the reaction to completion?

Answer:

The presence of the amide intermediate indicates incomplete hydrolysis.[11] To favor the formation of the carboxylic acid, you need to ensure the conditions are sufficiently forcing to hydrolyze the amide as well as the nitrile.

  • Troubleshooting for Incomplete Hydrolysis:

    • Increase Reaction Time and/or Temperature: The hydrolysis of the amide is often slower than the hydrolysis of the nitrile. Extending the reaction time or increasing the temperature can promote the second hydrolysis step.

    • Use a Higher Concentration of Acid or Base: Increasing the concentration of the acid or base catalyst can accelerate the rate of both hydrolysis steps.

    • Choice of Conditions:

      • Acidic Hydrolysis: Refluxing with a strong acid like aqueous HCl or H₂SO₄ is effective.[12]

      • Basic Hydrolysis: Refluxing with a strong base like aqueous NaOH or KOH will produce the carboxylate salt, which is then acidified in the workup to give the carboxylic acid.[12] Basic hydrolysis is often preferred for its cleaner reaction profile.

  • Purification: If you still have a mixture, you can take advantage of the different solubilities and acid-base properties of the amide and the carboxylic acid to separate them.

Question 2: Does the pH of the hydrolysis matter?

Answer:

Yes, the pH is a critical factor in nitrile hydrolysis.[11]

  • Acidic Conditions (low pH): Strongly acidic conditions favor the formation of the carboxylic acid. The reaction proceeds by protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. The intermediate amide is also readily hydrolyzed under these conditions.[13]

  • Neutral/Mildly Basic Conditions (pH 7-8): It is possible to stop the reaction at the amide stage under carefully controlled, near-neutral pH conditions.[11]

  • Strongly Basic Conditions (high pH): Strongly alkaline conditions also favor the formation of the carboxylic acid (as its carboxylate salt). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[14]

Therefore, to ensure complete conversion to this compound, the reaction should be carried out at either a very low or a very high pH.

Visualizations and Data

Reaction Workflows

grignard_workflow cluster_prep Grignard Reagent Formation cluster_side1 Side Reaction cluster_reaction Carboxylation cluster_workup Workup & Purification start 2-Ethylhalobenzene + Mg reagent Phenylmagnesium Halide start->reagent Anhydrous Ether/THF side_product1 Ethylbenzene reagent->side_product1 Protonation intermediate Carboxylate Salt reagent->intermediate Nucleophilic Attack water Trace H2O co2 CO2 product This compound intermediate->product acid Acidic Workup (H3O+)

Caption: Workflow for the Grignard synthesis of this compound, highlighting a key side reaction.

oxidation_workflow start 2-Ethyltoluene mixture Reaction Mixture (Carboxylate Salt + MnO2) start->mixture Oxidation oxidant KMnO4, Heat quench Quench/Dissolve MnO2 (e.g., NaHSO3) mixture->quench acidify Acidification (HCl) quench->acidify product Crude this compound acidify->product purify Purification (Recrystallization/Extraction) product->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound via oxidation of 2-ethyltoluene.

Common Impurities in this compound Synthesis
ImpurityLikely Source Synthesis MethodBoiling Point (°C)Melting Point (°C)Removal Strategy
2-EthyltolueneOxidation161-81Fractional Distillation (of starting material)
EthylbenzeneGrignard136-95Acid-Base Extraction
2,2'-DiethylbiphenylGrignard298-Acid-Base Extraction, Chromatography
2-EthylbenzamideNitrile Hydrolysis294114-116Force reaction to completion, Acid-Base Extraction

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-Ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging reaction. Due to the steric hindrance presented by the ortho-ethyl group, this transformation requires careful consideration of reaction parameters to achieve high yields. This document will address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when approaching the esterification of this compound.

Q1: Why is the esterification of this compound slower than that of benzoic acid?

The primary reason is steric hindrance . The ethyl group at the ortho-position physically obstructs the carboxylic acid group. This makes it more difficult for the alcohol nucleophile to attack the carbonyl carbon, which is a key step in the Fischer-Speier esterification mechanism. This "ortho effect" is a well-documented phenomenon in organic chemistry that slows down reaction rates for ortho-substituted benzoic acids.[1]

Q2: What are the most common and effective catalysts for this reaction?

For laboratory-scale synthesis, strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are the most common and effective homogeneous catalysts.[2][3] They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. For industrial applications or greener processes, solid acid catalysts like modified montmorillonite clays or sulfated zirconia are also viable options, offering easier separation.[4][5]

Q3: How can I drive the reaction equilibrium towards the product side for better yield?

The esterification reaction is reversible, producing one molecule of water for every molecule of ester formed.[3][6] According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium to favor the formation of the ester product.[7] This is most effectively achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[7][8] Alternatively, using a large excess of the alcohol reactant can also help drive the equilibrium forward.[9]

Q4: Are there modern techniques that can accelerate this slow reaction?

Yes, microwave-assisted synthesis has proven to be highly effective in accelerating esterification reactions, often reducing reaction times from many hours to mere minutes and improving yields.[10][11][12][13] The use of sealed vessels in microwave reactors allows for the reaction to be performed at temperatures above the boiling point of the solvent, significantly increasing the reaction rate.[13][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the esterification of this compound.

Problem IDIssuePotential CausesRecommended Solutions & Explanations
LC-01 Low Conversion / Incomplete Reaction 1. Insufficient Reaction Time/Temperature: The steric hindrance of the ortho-ethyl group necessitates more forcing conditions than for unsubstituted benzoic acid. 2. Equilibrium Limitation: Water produced during the reaction is hydrolyzing the ester product back to the starting materials.[15] 3. Catalyst Inactivation/Insufficient Amount: The catalyst may be deactivated by impurities or used in too low a concentration.1. Increase Reaction Time and/or Temperature: For conventional heating, ensure reflux for an extended period (e.g., 8-24 hours). Monitor the reaction by TLC or GC until the starting material is consumed. For microwave synthesis, increasing the temperature to 130-150°C can dramatically improve conversion.[13] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water.[7][8] If not feasible, use a 5-10 fold excess of the alcohol. 3. Optimize Catalyst Loading: For H₂SO₄ or PTSA, a loading of 1-5 mol% relative to the carboxylic acid is typical. Ensure reactants and solvents are dry.
SP-01 Formation of Side-Products 1. Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form a symmetric ether (e.g., diethyl ether from ethanol). 2. Charring/Decomposition: Excessively high temperatures or prolonged reaction times, especially with concentrated sulfuric acid, can lead to the decomposition of organic materials.1. Control Temperature: Avoid excessive temperatures. If ether formation is a major issue, consider using a milder catalyst or a different synthetic route. 2. Optimize Heating: Do not heat the reaction mixture beyond the required temperature for efficient reflux. Use an oil bath for uniform heating. Microwave heating can often provide better temperature control and reduce charring.[10]
PU-01 Difficult Product Purification 1. Incomplete Neutralization: Residual acid catalyst or unreacted this compound remains in the organic layer. 2. Emulsion Formation: Vigorous shaking during the aqueous wash (especially with bicarbonate solution) can lead to stable emulsions.1. Thorough Washing: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[16] This ensures all acidic components are removed. Follow with a brine wash to help break emulsions and remove excess water. 2. Gentle Inversion: During extraction, gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding brine or letting the funnel stand for a period can help break it.

Experimental Protocols

Protocol 1: Conventional Esterification using a Dean-Stark Apparatus

This protocol is a robust method for achieving high conversion by physically removing the water byproduct.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, 3.0-5.0 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Toluene (sufficient to fill the flask and Dean-Stark trap)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound, the alcohol, PTSA, and toluene.

  • Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope. The denser water will separate and collect in the bottom of the Dean-Stark trap.[7]

  • Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC/GC analysis shows complete consumption of the starting acid.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Microwave-Assisted Esterification

This protocol offers a significant acceleration of the reaction.[13][14]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, 5.0-10.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.02-0.04 eq)

  • Microwave reaction vessel with a stir bar

Procedure:

  • In a microwave-safe sealed vessel, combine this compound and the alcohol.

  • Carefully add the catalytic amount of concentrated H₂SO₄.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture with stirring to 130-150°C for a total of 15-30 minutes. Some methods suggest adding the catalyst in intervals for prolonged reactions to maintain catalytic activity.[17]

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it.

  • Transfer the reaction mixture to a larger flask and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and proceed with the aqueous workup as described in Protocol 1 (steps 6-8).

Visualizing the Process

Fischer Esterification Mechanism

The diagram below illustrates the acid-catalyzed mechanism for the esterification of this compound.

Fischer_Esterification Acid This compound ProtonatedAcid Protonated Acid (Activated) Acid->ProtonatedAcid + H⁺ (from catalyst) Tetrahedral_Int Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Int + R'-OH (Nucleophilic Attack) Alcohol Alcohol (R'-OH) Protonated_Int Protonated Intermediate Tetrahedral_Int->Protonated_Int Proton Transfer Water_Loss Intermediate after Water Loss Protonated_Int->Water_Loss - H₂O Ester Final Ester Product Water_Loss->Ester - H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Workflow

This chart provides a logical path for diagnosing and solving common issues with the reaction.

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes LowYield Problem: Low Yield Complete->LowYield No Success Pure Product Obtained Workup->Success Clean SideProducts Problem: Side Products Workup->SideProducts Impure CheckConditions Increase Temp/Time? Remove H₂O? LowYield->CheckConditions CheckConditions->Monitor Yes CheckTemp Lower Temperature? SideProducts->CheckTemp CheckTemp->Start Yes (Re-run)

Caption: A workflow for troubleshooting common esterification issues.

References

Technical Support Center: Purification Strategies for 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and developers, with in-depth, field-proven strategies for the purification of 2-Ethylbenzoic acid. We move beyond simple protocols to explain the causality behind our experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

Impurities typically stem from the synthetic route. Common contaminants include unreacted starting materials (e.g., 2-ethyltoluene), side-products from the oxidation process, and isomeric variants such as 3-ethylbenzoic acid and 4-ethylbenzoic acid. Residual solvents from the reaction or initial workup may also be present and are regulated by guidelines like ICH Q3C (R9).[1]

Q2: How do I choose the most effective purification strategy?

The choice depends on the nature and quantity of the impurities.

  • For removing neutral impurities (like residual 2-ethyltoluene), Acid-Base Extraction is highly effective and the recommended first-line approach.[2][3]

  • For removing isomeric impurities or enhancing final purity , Recrystallization is the gold standard, provided a suitable solvent can be identified.[4][5]

  • For thermally stable, volatile impurities with different boiling points , Distillation can be considered, though it is often less selective for isomers.

  • For difficult-to-separate mixtures or small-scale purification , Column Chromatography offers high resolution but is more resource-intensive.[6]

Q3: What is a quick and reliable method to assess the purity of my this compound?

Melting point determination is a fast, effective initial assessment. Pure this compound has a sharp melting range of approximately 62-66°C.[7][8] Impurities will typically cause the melting point to depress and broaden. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[9][10]

Q4: My purified product is an off-white or yellowish powder, but the literature says it should be white. What causes this?

Color impurities are often highly conjugated organic molecules formed as by-products during oxidation reactions. These can typically be removed by treating the hot solution with activated carbon during the recrystallization process.

Part 2: Physicochemical Properties for Purification Design

Understanding the fundamental properties of this compound is critical for designing a logical purification strategy.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₉H₁₀O₂-[11][12]
Molecular Weight 150.17 g/mol Essential for stoichiometric calculations.[12][13]
Appearance White to off-white crystalline powderThe target is a pure white solid; color indicates impurities.[7][8][11][12]
Melting Point 62-66 °C (lit.)Key indicator of purity. A broad, depressed range suggests contamination.[7][8][12]
Boiling Point ~259.7 °C at 760 mmHgHigh boiling point makes distillation possible but may not separate isomers.[7][8]
pKa ~3.79 at 25°CThe acidic nature is the cornerstone of acid-base extraction.[7][8][11][12][7][8][11][12]
Solubility Sparingly soluble in water (1.1 g/L at 25°C); soluble in organic solvents like ethanol, ether, and acetone.Solubility differences are exploited in recrystallization and extraction.[11][14]

Part 3: In-Depth Purification Protocols & Troubleshooting

Acid-Base Extraction: The First Line of Defense

Expertise & Experience: This technique leverages the acidic proton of the carboxylic acid group (pKa ≈ 3.79)[7][8][11][12]. By treating the crude product with a weak base, such as sodium bicarbonate, the acidic this compound is deprotonated to form its water-soluble sodium salt. Neutral impurities (e.g., unreacted starting materials) remain in the organic phase and are easily separated.

Logical Workflow: Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation Crude Crude 2-EBA + Neutral Impurity in Organic Solvent (e.g., Ether) AddBase Add aq. NaHCO₃ Solution Crude->AddBase Funnel Separatory Funnel AddBase->Funnel Aq_Layer Aqueous Layer (Sodium 2-Ethylbenzoate) Funnel->Aq_Layer Lower Layer Org_Layer Organic Layer (Neutral Impurity) Funnel->Org_Layer Upper Layer Acidify Add conc. HCl to Aqueous Layer Aq_Layer->Acidify Precipitate Precipitate Pure 2-EBA (s) Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure Pure this compound Filter->Pure G cluster_actions Troubleshooting Steps Start Cooling the Hot, Saturated Solution Check Do Crystals Form? Start->Check Success Crystals Formed. Proceed to Filtration. Check->Success Yes Failure No Crystals / Oiled Out Check->Failure No Action1 1. Scratch inner surface of flask with a glass rod. Failure->Action1 Action2 2. Add a seed crystal of pure compound. Action1->Action2 Action3 3. Solution is too dilute. Re-heat to boil off some solvent. Action2->Action3 Action4 4. 'Oiled Out'. Re-heat to dissolve oil, add more solvent, and re-cool. Action3->Action4

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deep understanding of the underlying principles governing your separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of benzoic acid and its derivatives.

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common frustration that can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2] This guide will walk you through a logical troubleshooting process, from common chemical causes to physical and system-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My benzoic acid peak is tailing. What is the most likely chemical cause?

A1: The most frequent cause of peak tailing for acidic compounds like benzoic acid is secondary interactions with the stationary phase, specifically with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][4][5]

Causality Explained:

Standard silica-based reversed-phase columns are manufactured by bonding a hydrophobic ligand (like C18) to the silica surface. However, due to steric hindrance, it's impossible to cover all the surface silanol groups.[6][7][8] These remaining silanols are acidic and can exist in an ionized (deprotonated) state (Si-O⁻) depending on the mobile phase pH.[3][5]

Your benzoic acid analyte, being a weak acid, can also ionize to its conjugate base (benzoate). The negatively charged benzoate can then engage in undesirable ionic interactions with any positively charged sites or, more commonly, be repelled by the negatively charged silanols, leading to a mixed-mode retention mechanism. This secondary retention mechanism causes some analyte molecules to lag behind the main band, resulting in a tailing peak.[3][5] Metal impurities within the silica matrix can also increase the acidity of these silanol groups, worsening the effect.[9][10]

Q2: How does the mobile phase pH influence the peak shape of my benzoic acid?

A2: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like benzoic acids.[3][11] To achieve a sharp, symmetrical peak, the analyte must be in a single, non-ionized state.

Causality Explained:

For a weak acid such as benzoic acid (pKa ≈ 4.2), this is achieved by setting the mobile phase pH significantly below its pKa. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 pH units lower than the analyte's pKa.[12]

  • When pH << pKa (e.g., pH 2.2-2.7): The benzoic acid will be fully protonated (non-ionized) and more hydrophobic. It will be retained by a single, consistent reversed-phase mechanism, resulting in a sharp, symmetrical peak. At this low pH, the residual silanol groups on the column are also protonated (Si-OH), minimizing unwanted ionic interactions.[5]

  • When pH ≈ pKa (e.g., pH 4.2): The benzoic acid will exist as an equilibrium mixture of its protonated (acid) and deprotonated (benzoate) forms.[3][13] These two forms have different polarities and interactions with the stationary phase, leading to peak broadening or severe tailing.

  • When pH >> pKa (e.g., pH 7): The benzoic acid will be fully deprotonated (ionized) into the benzoate anion.[11] This highly polar form will have very little retention on a reversed-phase column and is more susceptible to secondary interactions, which can still cause tailing.

To help you select the correct mobile phase pH, refer to the pKa values of common benzoic acid derivatives in the table below.

Compound Approximate pKa Recommended Mobile Phase pH
Benzoic Acid4.2< 2.7
Salicylic Acid3.0< 1.5
4-Hydroxybenzoic Acid4.6< 3.1
Acetylsalicylic Acid3.5< 2.0
Vanillic Acid4.5< 3.0
Table 1: pKa values for common benzoic acid derivatives and recommended starting mobile phase pH for good peak shape.[3]

See Protocol 1 for a step-by-step guide to preparing a buffered mobile phase.

Q3: I've adjusted my mobile phase pH, but the peak tailing persists. What should I check next?

A3: If pH optimization doesn't resolve the issue, the problem may lie with your column chemistry, potential contamination, or physical system parameters. A logical troubleshooting workflow is essential.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed check_ph Is Mobile Phase pH < (pKa - 1.5)? start->check_ph adjust_ph Adjust Mobile Phase pH (See Protocol 1) check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->start good_peak Symmetrical Peak switch_column Switch to a modern, double end-capped column check_column->switch_column No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes switch_column->start dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_system Do ALL peaks tail? check_overload->check_system No dilute_sample->start system_issue Investigate Physical Issues: - Column void/blockage - Extra-column volume - Sample solvent mismatch check_system->system_issue Yes column_contam Column Contamination (See Protocol 2) check_system->column_contam No system_issue->start column_contam->start

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Detailed Checks:
  • Column Chemistry (End-capping): Not all C18 columns are created equal. Older columns may have a higher population of accessible, acidic silanol groups. Modern columns often undergo a process called end-capping , where these residual silanols are chemically reacted with a small silylating agent (like trimethylsilyl groups) to make them inert.[6][7][14][15] For analyzing acidic or basic compounds, using a double end-capped column is highly recommended as it provides maximum shielding of the silica surface.[14] If you are not using an end-capped column, switching to one can dramatically improve peak shape.

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[16] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. Reduce your sample concentration or injection volume accordingly.[2][3]

  • Physical System Issues: If all peaks in your chromatogram (not just the benzoic acid) are tailing, the issue is likely physical or system-related.[16]

    • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band flow path, causing tailing or split peaks for all analytes.[3][16] Reversing and flushing the column (if the manufacturer allows) can sometimes dislodge particulates from the frit.[16] If this fails, the column may need replacement. Using a guard column is a cost-effective way to protect your analytical column from particulates.

    • Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can cause band broadening and tailing.[3][4] Ensure you are using appropriate PEEK tubing (e.g., 0.005" ID) and that all connections are made properly to avoid dead volumes.[17]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.[3][4] Whenever possible, dissolve your sample in the initial mobile phase.[12]

  • Column Contamination: If the tailing has worsened over time, your column may be contaminated with strongly retained compounds from previous injections. See Protocol 2 for a generic column washing procedure.

Q4: Can my buffer choice, aside from pH, affect peak tailing?

A4: Yes, the type and concentration of the buffer can influence peak shape.

Causality Explained:

  • Buffer Concentration: The buffer's job is to maintain a constant pH as the sample travels through the column.[18][19] If the buffer concentration is too low (e.g., <10 mM), it may not have sufficient capacity to control the pH in the local environment of the injected sample band, leading to pH shifts and peak tailing.[20] Conversely, an excessively high concentration can risk precipitation when mixed with the organic solvent. A concentration of 10-50 mM is generally a good starting point for UV-based applications.[21][22]

  • Buffer Type: Some buffer ions can interact with the stationary phase. For example, phosphate buffers are known to sometimes adsorb to the silica surface and can help mask residual silanol activity, thereby reducing tailing for some compounds.[18] However, ensure your buffer is compatible with your detector (e.g., phosphate is non-volatile and unsuitable for LC-MS). Formate or acetate buffers are common choices for LC-MS.[23][24]

Visualization of the Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing compared to the ideal scenario for a benzoic acid analyte.

Caption: Chemical interactions leading to peak tailing vs. good peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing

Objective: To prepare a buffered mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure the analyte is in a single, non-ionized state.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Acidifier or buffer components (e.g., Formic acid, Phosphoric acid, Potassium phosphate monobasic)

  • Calibrated pH meter

  • Sterile glassware

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Target pH: Identify the pKa of your benzoic acid derivative (see Table 1) and choose a target pH at least 1.5 units lower. For general benzoic acid (pKa ~4.2), a target pH of 2.5 is a robust choice.

  • Prepare Aqueous Buffer:

    • Measure approximately 90% of the final required volume of HPLC-grade water into a clean beaker.

    • For simple acidification (e.g., with formic acid): Add the acid dropwise while stirring and monitoring with a calibrated pH meter until the target pH is reached. A final concentration of 0.1% (v/v) formic acid is common.

    • For a formal buffer (e.g., phosphate buffer): Dissolve the acidic salt (e.g., potassium phosphate monobasic) to the desired concentration (e.g., 20 mM). Adjust the pH downwards to the target value using a small amount of a strong acid like phosphoric acid.

  • Bring to Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add HPLC-grade water to the final volume.

  • Mix with Organic Solvent: Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent in the desired ratio (e.g., 60:40 aqueous:acetonitrile). Crucially, the pH should always be measured and adjusted in the aqueous portion before adding the organic modifier. [11][12] The addition of organic solvent will alter the apparent pH, so consistency in preparation is key.

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[2] Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.

Protocol 2: General Reversed-Phase Column Washing

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak shape distortion.

Procedure: Always disconnect the column from the detector before flushing with strong solvents to avoid damaging the detector cell.

  • Flush Buffer/Salts: Wash the column with your mobile phase composition but without the buffer salts (e.g., if your mobile phase is 50:50 ACN:20mM Phosphate Buffer, wash with 50:50 ACN:Water). Flush with at least 10 column volumes. (A 4.6 x 150 mm column has a volume of ~2.5 mL).

  • Intermediate Polarity Wash: Flush the column with 100% HPLC-grade water for 10 column volumes.

  • Strong Solvent Wash (Removes Non-polar Contaminants): Flush the column with 100% Acetonitrile or Methanol for 20 column volumes.

  • Very Strong Solvent Wash (Optional - for severe contamination): For very stubborn, hydrophobically-bound contaminants, you can flush with Isopropanol (IPA) for 10-20 column volumes.

  • Re-equilibration:

    • Gradually return to your starting mobile phase composition. It is good practice to step back down (e.g., IPA -> ACN -> Water -> Mobile Phase) to avoid shocking the column packing.

    • Equilibrate the column with your analytical mobile phase for at least 20 column volumes, or until you observe a stable baseline, before resuming analysis.

References

Technical Support Center: Optimizing the Synthesis of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylbenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights to overcome common challenges and improve the yield and purity of your synthesis. This center is structured as a dynamic troubleshooting guide and FAQ section to directly address the specific issues you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, explaining the root cause and providing a validated protocol for resolution.

Question 1: My Grignard reaction to synthesize this compound is failing or giving an extremely low yield. What are the likely causes and how can I fix it?

Answer:

Failure in a Grignard reaction is almost always due to the presence of proton sources that quench the highly reactive Grignard reagent. The Grignard reagent is a potent nucleophile but also a very strong base, which will readily react with even weakly acidic protons from sources like water, alcohols, or even terminal alkynes.

Root Cause Analysis:

  • Water Contamination: This is the most common culprit. Water can be present in your glassware, solvents (especially diethyl ether or THF, which are hygroscopic), or on the surface of the magnesium turnings. The Grignard reagent (2-ethylphenylmagnesium bromide) will be protonated by water to form ethylbenzene, halting your desired reaction with CO2.

  • Improper Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. This layer must be disrupted.

  • Poor Quality Reagents: The 2-ethylbromobenzene may contain impurities, or the ether solvent could have peroxides, which can interfere with the reaction.

Troubleshooting Workflow & Protocol:

To ensure a successful Grignard synthesis, you must maintain strictly anhydrous (water-free) conditions.

Experimental Protocol: Synthesis of this compound via Grignard Reagent

  • Step 1: Rigorous Drying of Glassware and Reagents

    • Assemble your apparatus (three-neck round-bottom flask, dropping funnel, condenser) and flame-dry all glassware under a stream of dry nitrogen or argon gas. Allow to cool to room temperature under the inert atmosphere.

    • Use freshly opened, anhydrous diethyl ether or THF. If the solvent is from a previously opened bottle, it should be dried over sodium/benzophenone ketyl until the characteristic blue/purple color persists.

    • Ensure your 2-ethylbromobenzene is dry and pure.

  • Step 2: Activation of Magnesium

    • Place magnesium turnings (1.2 eq.) in the dried flask.

    • Add a single, small crystal of iodine. The iodine will chemically etch the surface of the magnesium, exposing fresh metal.

    • Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates. This indicates activation.

  • Step 3: Formation of the Grignard Reagent

    • Dissolve 2-ethylbromobenzene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion (~10%) of the 2-ethylbromobenzene solution to the magnesium turnings.

    • The reaction should initiate, indicated by gentle bubbling and a slight cloudiness. If it doesn't start, gently warm the flask.

    • Once initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Step 4: Carboxylation

    • Once the Grignard formation is complete (most of the magnesium has been consumed), cool the reaction mixture in an ice bath.

    • Crush a large excess of dry ice (solid CO2) and add it portion-wise to the vigorously stirred Grignard solution. The Grignard reagent will react with the CO2 to form the magnesium salt of the carboxylic acid.[1] The mixture will likely become a thick slurry.

  • Step 5: Work-up and Isolation

    • After the addition is complete, allow the mixture to warm to room temperature.

    • Slowly quench the reaction by adding cold 6M HCl. This will protonate the carboxylate salt to form this compound and dissolve any unreacted magnesium.[2]

    • Transfer the mixture to a separatory funnel. The this compound will be in the ether layer. Separate the layers.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and proceed with purification as described in the FAQ section.

Question 2: I am attempting to synthesize this compound by oxidizing 2-ethyltoluene with potassium permanganate (KMnO4), but my yield is low and the reaction seems incomplete.

Answer:

The oxidation of alkylbenzenes with KMnO4 is a robust reaction but requires careful control of conditions to drive it to completion.[3][4] The reaction is heterogeneous, as 2-ethyltoluene is an organic liquid and KMnO4 is typically used as an aqueous solution.[5] Poor mixing and insufficient heating are common reasons for low yields.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: This oxidation requires elevated temperatures (reflux) and prolonged reaction times to proceed to completion. The benzylic carbon must have at least one hydrogen for the reaction to work.[4]

  • Poor Phase Mixing: Since the reactants are in two different phases (organic and aqueous), the reaction rate is limited by the interfacial area between them. Without efficient mixing, the reaction will be very slow.[5]

  • Incorrect Stoichiometry: An insufficient amount of KMnO4 will lead to incomplete conversion of the starting material.

Troubleshooting Workflow & Protocol:

Improving the interaction between the organic and aqueous phases is key to increasing the yield. This can be accomplished through vigorous stirring and, more effectively, by using a phase transfer catalyst.

Experimental Protocol: Oxidation of 2-Ethyltoluene

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyltoluene (1.0 eq.), water, and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.).

    • In a separate beaker, dissolve potassium permanganate (KMnO4) (approx. 2.0 eq. for complete oxidation to the acid) in water.

  • Step 2: Reaction Execution

    • Heat the 2-ethyltoluene mixture to a gentle reflux with vigorous stirring.

    • Add the aqueous KMnO4 solution slowly through the top of the condenser over a period of 1-2 hours.[5] The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO2) will form.

    • Continue to reflux with vigorous stirring for several hours after the addition is complete, until the purple color no longer fades.

  • Step 3: Work-up and Isolation

    • While the solution is still hot, filter it to remove the MnO2 precipitate. Wash the filter cake with a small amount of hot water to recover any trapped product.[6]

    • Cool the clear filtrate in an ice bath.

    • Acidify the filtrate by slowly adding 6M HCl until the pH is ~2. This compound, which is sparingly soluble in cold water, will precipitate as a white solid.[6][7]

    • Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common and reliable laboratory-scale methods are:

  • Grignard Carbonation: This involves forming a Grignard reagent from a 2-ethylhalobenzene (e.g., 2-ethylbromobenzene) and magnesium, followed by reaction with carbon dioxide (dry ice). This method is excellent for building the carbon skeleton and is generally high-yielding if anhydrous conditions are maintained.

  • Oxidation of 2-Ethyltoluene: This method utilizes a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromic acid, to oxidize the ethyl group of 2-ethyltoluene to a carboxylic acid.[3][4] This route is often preferred due to the lower cost of the starting material.

Q2: How can I dramatically improve the efficiency of the oxidation of 2-ethyltoluene?

The most effective way to improve this two-phase reaction is by employing Phase Transfer Catalysis (PTC) .

  • Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the permanganate anion (MnO4-) from the aqueous phase into the organic phase.[8] The large, lipophilic organic cation of the catalyst pairs with the permanganate anion, creating an ion pair that is soluble in the organic phase. This allows the oxidant to intimately mix with the 2-ethyltoluene, dramatically increasing the reaction rate and leading to higher yields under milder conditions.[5][9]

Optimized Conditions Comparison Table

ParameterStandard MethodPTC MethodRationale for Improvement
Reaction Time 6-12 hours2-4 hoursPTC increases the concentration of the oxidant in the organic phase, accelerating the reaction.[8]
Temperature Vigorous Reflux (~100°C)Moderate Heat (70-80°C)The enhanced reaction rate allows for lower temperatures, reducing potential side reactions.
Stirring Vigorous mechanical stirringModerate magnetic stirringThe catalyst facilitates reactant mixing at the molecular level, reducing reliance on physical agitation.
Yield 50-70%>90%More complete conversion of the starting material is achieved in a shorter time.[9]
Q3: What is the best procedure for purifying crude this compound?

A two-step process of acid-base extraction followed by recrystallization is highly effective.

  • Step 1: Acid-Base Extraction This technique is excellent for separating the acidic product from any neutral organic impurities (like unreacted 2-ethyltoluene or biphenyl byproduct).

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and add a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) solution.

    • Shake the funnel to mix the layers. The acidic this compound will react with the base to form its water-soluble sodium salt (sodium 2-ethylbenzoate), which will move into the aqueous layer.[10]

    • Separate the layers. Discard the organic layer containing neutral impurities.

    • Wash the aqueous layer with a fresh portion of ether to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and re-acidify it with cold 6M HCl. The water-insoluble this compound will precipitate out.[10]

    • Collect the purified solid by vacuum filtration.

  • Step 2: Recrystallization To achieve high purity, recrystallize the product from a suitable solvent system. This compound is sparingly soluble in water, so a hot water or mixed solvent (ethanol/water) recrystallization is often effective.[7]

    • Dissolve the acid in a minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Pure crystals of this compound will form, leaving soluble impurities in the mother liquor.

    • Collect the crystals by vacuum filtration.

Q4: How can I confirm the identity and purity of my final this compound product?

Several analytical techniques should be used for full characterization:

  • Melting Point: Pure this compound has a sharp melting point in the range of 62-66°C.[11] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a singlet for the acidic proton (typically >10 ppm).

    • ¹³C NMR: Will show a signal for the carbonyl carbon (~170-180 ppm) and distinct signals for the aromatic and ethyl carbons.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for selecting a synthesis route and troubleshooting common issues to optimize the yield of this compound.

SynthesisWorkflow start Start: Synthesize This compound route_choice Choose Synthesis Route start->route_choice grignard Grignard Carbonation route_choice->grignard Halide Starting Material oxidation Oxidation of 2-Ethyltoluene route_choice->oxidation Toluene Starting Material grignard_check Reaction Outcome? grignard->grignard_check oxidation_check Reaction Outcome? oxidation->oxidation_check grignard_success High Yield Proceed to Purification grignard_check->grignard_success Success grignard_fail Low / No Yield grignard_check->grignard_fail Failure purify Purification Step grignard_success->purify grignard_ts Troubleshoot: 1. Ensure Anhydrous Conditions 2. Activate Mg w/ Iodine 3. Check Reagent Purity grignard_fail->grignard_ts grignard_ts->grignard Retry oxidation_success High Yield Proceed to Purification oxidation_check->oxidation_success Success oxidation_fail Low / Incomplete Yield oxidation_check->oxidation_fail Failure oxidation_success->purify oxidation_ts Troubleshoot: 1. Increase Reaction Time/Temp 2. Add Phase Transfer Catalyst 3. Ensure Vigorous Stirring oxidation_fail->oxidation_ts oxidation_ts->oxidation Retry extraction Acid-Base Extraction purify->extraction recrystallize Recrystallization extraction->recrystallize analysis Final Product Analysis (MP, IR, NMR) recrystallize->analysis end End: Pure Product analysis->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability issues of 2-Ethylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Ethylbenzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its stability profile is paramount to ensuring experimental reproducibility, product quality, and regulatory compliance.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of this compound.

Q1: What are the primary environmental factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four key factors: exposure to strong oxidizing agents, high temperatures, light (particularly UV radiation), and extreme pH conditions which can affect its solubility and reactivity.[1] While generally stable under normal storage conditions, its ethyl group and benzene ring can be susceptible to degradation under stress.[1][2]

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: For solid this compound, it is recommended to store it in a tightly sealed container in a dry, dark place at room temperature.[3] For solutions, storage conditions depend on the solvent and application. Aqueous solutions should be buffered, ideally within a pH range of 4-6 to ensure the stability of co-formulants, although this compound itself does not hydrolyze.[4] All solutions should be protected from light and stored at controlled room temperature or under refrigeration, depending on the duration of storage and solvent system.

Q3: How does pH influence the stability and behavior of this compound in aqueous solutions?

A3: The pH of an aqueous solution critically affects the solubility of this compound, rather than causing hydrolytic degradation. The carboxylic acid functional group has a pKa of approximately 3.79.[1][3]

  • At pH < 3.79: The compound exists predominantly in its neutral, protonated form (this compound), which has low water solubility (1.1 g/L at 25°C).[1][5]

  • At pH > 3.79: It deprotonates to form the 2-ethylbenzoate anion, which is significantly more water-soluble. This pH-dependent solubility is a critical factor in formulation, as shifts in pH can lead to precipitation.[5][6] While pH doesn't cleave the molecule, extreme pH conditions can catalyze other degradation reactions if reactive species are present.[7]

Q4: Is this compound susceptible to oxidation?

A4: Yes, this compound can be susceptible to oxidation, particularly at the benzylic carbon of the ethyl group, which contains reactive benzylic hydrogens.[1][2] Strong oxidizing agents, such as permanganates, chromic acid, or even hydrogen peroxide under certain conditions (e.g., presence of metal ions, heat, or UV light), can potentially oxidize the ethyl side-chain.[2][8] This is a key potential degradation pathway to monitor.

Q5: What precautions should be taken regarding the photostability of this compound?

A5: The benzene ring in this compound can absorb UV light, making the molecule susceptible to photodegradation.[9] Exposure to UV and, to a lesser extent, visible light can initiate photochemical reactions, leading to the formation of impurities and potential discoloration.[10] Therefore, all experiments involving this compound, especially in solution, should be conducted with protection from light by using amber glassware or covering vessels with aluminum foil. Photostability testing is a mandatory part of forced degradation studies as per ICH guidelines.[11]

Troubleshooting Guide: Stability Issues in Experiments

This guide provides a systematic approach to diagnosing and resolving common stability-related problems encountered during research and development.

Issue 1: Unexpected Potency Loss or Appearance of New Impurity Peaks in Solution

Question: I am observing a progressive decrease in the concentration of my this compound stock solution and/or the emergence of unknown peaks in my HPLC chromatogram over time. What is the likely cause and how can I investigate it?

Answer: This is a classic sign of chemical degradation. The two most probable culprits are oxidation and photodegradation . The causality stems from the reactivity of the ethyl side-chain and the UV-absorbing nature of the aromatic ring. To diagnose the specific cause, a systematic approach is required.

Diagnostic Workflow:

  • Review Storage Conditions: Confirm that the solution was stored protected from light and at the correct temperature. Accidental exposure to light is a common cause.

  • Suspect Oxidation:

    • Mechanism: The benzylic hydrogens on the ethyl group are susceptible to radical abstraction, which can be initiated by trace metal contaminants, peroxides in solvents (like older ethers or THF), or dissolved oxygen, especially when heated.[2]

    • Action: Prepare a fresh solution using high-purity, sparged (e.g., with nitrogen or argon) solvents to remove dissolved oxygen. If the problem persists, consider adding a suitable antioxidant if compatible with your application.

  • Suspect Photodegradation:

    • Mechanism: UV energy can excite the aromatic ring, leading to bond cleavage or reaction with other molecules, including the solvent or dissolved oxygen.[9][12]

    • Action: Prepare two identical fresh solutions. Store one in a clear glass vial on the lab bench and the other completely wrapped in aluminum foil or in an amber vial in the same location. Analyze both after a set period (e.g., 24-48 hours). If the exposed sample shows degradation while the protected one does not, photodegradation is the confirmed cause.

The following diagram illustrates a logical workflow for troubleshooting these stability issues.

G start Potency Loss or New Impurity Detected check_storage Review Storage Conditions (Light, Temp, Headspace) start->check_storage improper_storage Correct Storage Practices (Use Amber Vials, Inert Gas) check_storage->improper_storage stress_test_decision Perform Controlled Stress Tests check_storage->stress_test_decision photo_test Photostability Test: Expose vs. Protected Sample stress_test_decision->photo_test photo_result Degradation in Exposed Sample Only? photo_test->photo_result photo_yes Root Cause: Photodegradation photo_result->photo_yes Yes photo_no Proceed to Oxidation Test photo_result->photo_no No ox_test Oxidation Test: Sparged vs. Unsparged Solvent photo_no->ox_test ox_result Degradation in Unsparged Sample Only? ox_test->ox_result ox_yes Root Cause: Oxidation ox_result->ox_yes Yes ox_no Investigate Other Factors (e.g., Excipient Interaction) ox_result->ox_no No

Caption: Troubleshooting workflow for identifying the cause of this compound degradation in solution.

Issue 2: Physical Changes (Discoloration, Precipitation) Observed

Question: My solid this compound powder has developed a yellowish tint upon storage. Separately, my buffered formulation containing this compound shows a crystalline precipitate. What are these issues indicative of?

Answer: These two physical changes point to different underlying stability problems.

  • Discoloration of Solid Powder:

    • Causality: A color change from white to off-white or yellow in solid organic compounds is often a sign of slow, long-term oxidation or photodegradation.[4] Even trace impurities or surface defects can act as initiation sites for degradation upon prolonged exposure to air and ambient light.

    • Troubleshooting & Prevention:

      • Verify Purity: Ensure the initial purity of the material meets your specifications.

      • Improve Storage: Store the solid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container and place it in a dark, controlled environment like a desiccator or cabinet.

      • Re-qualification: If discoloration is observed, the material should be re-analyzed for purity and impurity profile before use.

  • Precipitation in Buffered Solution:

    • Causality: This is almost certainly a solubility issue driven by pH. As explained in FAQ Q3, this compound's solubility is highly dependent on its ionization state.[5] If the pH of your formulation drifts downwards to or below the pKa of ~3.79, the highly soluble 2-ethylbenzoate anion will convert to the poorly soluble neutral acid form, causing it to precipitate out of the aqueous solution.[1][3]

    • Troubleshooting & Prevention:

      • Measure pH: Immediately measure the pH of the formulation where precipitation is observed.

      • Strengthen Buffer: The buffering capacity of your system may be insufficient to resist pH shifts caused by atmospheric CO₂ absorption (which is acidic) or interactions with other formulation components. Consider increasing the buffer concentration or choosing a buffer with a pKa closer to the target pH.

      • Formulation Review: Ensure no other excipients are interacting in a way that lowers the solution's pH over time.

Experimental Protocols & Data

For robust drug development, proactively identifying potential degradation pathways is essential. Forced degradation (or stress testing) is the primary tool for this purpose.[13]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₂[1][14][15][16]
Molecular Weight150.17 g/mol [1][15][16]
AppearanceWhite to off-white crystalline powder[1][3][17]
Melting Point62-66 °C[3][14][17]
pKa (25 °C)3.79[1][3]
Water Solubility (25 °C)~1.1 g/L[1]
Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the molecule under various stress conditions to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[10][11]

Objective: To generate ~5-20% degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Perform each in parallel with a control sample protected from stress):

Stress ConditionProtocolRationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation, use 1 M HCl. If excessive degradation, reduce time/temp. Neutralize with NaOH before analysis.To test susceptibility to degradation in acidic environments.[10][11]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. If no degradation, heat at 60°C. Neutralize with HCl before analysis.To test susceptibility to degradation in alkaline environments.[10][11]
Oxidation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.To mimic oxidative stress and identify potential oxidation products of the ethyl side-chain.[4]
Thermal Degradation Store the solid this compound in a hot air oven at a temperature below its melting point (e.g., 70°C) for 48 hours. Also, reflux the stock solution at 60°C for 8 hours.To assess the impact of heat on both the solid form and solutions.[4]
Photolytic Degradation Expose the stock solution in a transparent vial (e.g., quartz) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11]To identify potential photodegradants formed upon light exposure.

3. Sample Analysis:

  • After the designated stress period, dilute all samples (including controls) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a developed stability-indicating HPLC-UV/DAD or HPLC-MS method.

  • Calculate the percentage of degradation and identify the retention times and UV spectra of any new peaks.

Diagram: Potential Degradation Pathways

The following diagram outlines the likely chemical transformations this compound may undergo during forced degradation studies.

G cluster_0 Oxidative Stress (e.g., H₂O₂, Heat) cluster_1 Photolytic Stress (UV Light) main This compound C₉H₁₀O₂ ox_intermediate 1-(2-carboxyphenyl)ethan-1-ol Potential Intermediate main->ox_intermediate [O] photo_product1 Hydroxylated Derivatives e.g., 2-Ethyl-hydroxybenzoic acids main->photo_product1 hν / •OH ox_product 2-Acetylbenzoic Acid C₉H₈O₃ ox_intermediate->ox_product Further Oxidation photo_product2 Ring Cleavage Products Complex mixture photo_product1->photo_product2 Further Degradation

Caption: Plausible degradation pathways for this compound under oxidative and photolytic stress conditions.

References

Overcoming solubility problems of 2-Ethylbenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reactions

Welcome to the technical support center for 2-Ethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles during its use in synthesis and other applications. As a senior application scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to troubleshoot effectively and optimize your reaction conditions.

Understanding the Core Challenge: The Amphiphilic Nature of this compound

This compound is a molecule with a dual personality. Its structure consists of a nonpolar, hydrophobic benzene ring substituted with an ethyl group, and a polar, hydrophilic carboxylic acid group. This amphiphilic nature is the primary reason for its often-frustrating solubility profile. While sparingly soluble in water, its solubility in nonpolar organic solvents can also be limited, particularly at higher concentrations or lower temperatures.[1] The key to overcoming these challenges lies in manipulating the molecule's chemical environment to favor one of its "personalities" over the other.

Key Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₀O₂[1]
Molar Mass150.17 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point62-66 °C[4]
pKa 3.79 (at 25 °C) [3][5]
Water Solubility1.1 g/L (at 25 °C) (Sparingly soluble)[1]

Troubleshooting Guide: A Question & Answer Approach

This section addresses common issues encountered in the lab. Each answer provides a scientific rationale followed by actionable troubleshooting steps.

Q1: "My this compound won't dissolve in my chosen organic solvent. What's happening and what should I do?"

The Scientific Reason: This is a classic "like-dissolves-like" problem. The polarity of your solvent may not be optimal to accommodate both the nonpolar aromatic ring and the polar carboxylic acid group. Carboxylic acids also have a strong tendency to form hydrogen-bonded dimers in nonpolar solvents, which can reduce their interaction with the solvent and lower solubility.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice:

    • For nonpolar reactions: Consider solvents that can engage in some polar interactions. Toluene or Dichloromethane (DCM) are often better choices than hexane or cyclohexane.

    • For polar reactions: Highly polar aprotic solvents are excellent choices. Consider Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). Ethers like Tetrahydrofuran (THF) or Dioxane can also be effective.[6]

    • Alcohols: Solvents like ethanol or isopropanol can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.[7]

  • Introduce a Co-solvent:

    • Adding a small percentage of a highly polar solvent (like DMF or an alcohol) to a less polar system can dramatically improve solubility.[8][9] This technique, known as co-solvency, disrupts the solute-solute interactions (like dimer formation) and enhances solute-solvent interactions.

    • Actionable Step: Start by adding the co-solvent in 5-10% (v/v) increments to your primary solvent until dissolution is observed.

Q2: "How can I improve solubility by modifying the reagent itself, especially for reactions in aqueous or protic media?"

The Scientific Reason: The carboxylic acid group is acidic, with a pKa of approximately 3.79.[5] This means that at a pH above ~4.8, the acid will be predominantly in its deprotonated, anionic form (2-ethylbenzoate). This carboxylate salt is an ion and is significantly more soluble in polar solvents like water than its neutral, protonated form.[10][11]

Troubleshooting Protocol:

  • In-Situ Salt Formation (pH Adjustment):

    • Add a suitable base to your reaction mixture to deprotonate the this compound. This is the most common and effective method for aqueous reactions.

    • Choosing a Base:

      • For simple dissolution in water, inorganic bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Bicarbonate (NaHCO₃) are ideal.

      • In an organic reaction where water is undesirable, an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to form a more soluble organic salt.

    • Actionable Step: Add at least one molar equivalent of the base relative to the this compound. Monitor the pH to ensure it is at least one unit above the pKa (i.e., pH > 4.8) for >90% conversion to the salt form.[10]

Diagram 1: pH-Dependent Solubility of this compound

G cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) Acid This compound (Protonated) Poorly Soluble Salt 2-Ethylbenzoate Anion (Deprotonated) Highly Soluble Acid->Salt + OH⁻ Salt->Acid + H⁺

Caption: Equilibrium between the acid and its highly soluble conjugate base.

Q3: "My reaction involves two immiscible phases (e.g., aqueous and organic). How can I make the this compound react effectively?"

The Scientific Reason: This is a classic scenario for Phase-Transfer Catalysis (PTC) . When the acid is deprotonated in the aqueous phase to its salt form, it is trapped there and cannot react with a substrate dissolved in the organic phase. A phase-transfer catalyst acts as a "shuttle," carrying the reactive anion from the aqueous phase into the organic phase.[12][13]

Troubleshooting Protocol:

  • Employ a Phase-Transfer Catalyst:

    • Mechanism: A typical PTC, like a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) or Aliquat 336, has a charged head that pairs with the 2-ethylbenzoate anion and lipophilic (oily) tails that allow the entire ion pair to dissolve in the organic phase.[14] Once in the organic phase, the anion is highly reactive and can engage with the substrate.

    • Actionable Step:

      • Dissolve the this compound in the aqueous phase with an inorganic base (e.g., K₂CO₃, NaOH).

      • Dissolve your organic-soluble substrate in a nonpolar organic solvent (e.g., Toluene, DCM).

      • Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst to the biphasic mixture.

      • Stir the mixture vigorously to maximize the interfacial area where the ion exchange occurs.

Diagram 2: Workflow of Phase-Transfer Catalysis

Caption: Shuttle mechanism of a phase-transfer catalyst (Q⁺X⁻).

Q4: "Can I just heat the reaction to dissolve the this compound?"

The Scientific Reason: Yes, for most substances, solubility increases with temperature. Heating provides the thermal energy needed to overcome the crystal lattice energy of the solid and to disrupt the solute-solute interactions, favoring dissolution.

Limitations and Considerations:

  • Substrate/Product Stability: Ensure that your starting materials, reagents, and products are stable at the elevated temperature.

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent unless you are using a reflux condenser.

  • Precipitation on Cooling: The most significant drawback is that the product may precipitate out upon cooling, which can complicate workup and purification. If your desired product is also a solid, you might face co-precipitation issues.

  • Safety: Always consider the flash point of the solvent and use appropriate heating methods (e.g., a heating mantle and condenser, not an open flame).

Actionable Step: If thermally stable, gradually increase the temperature of your reaction mixture while stirring. Observe the temperature at which complete dissolution occurs. Consider if this temperature is compatible with your desired reaction kinetics and stability profile.

Frequently Asked Questions (FAQs)

  • What are the visual signs of poor solubility during a reaction?

    • A persistent suspension of solid particles in the reaction mixture.

    • A reaction that stalls or proceeds much slower than expected from literature precedents.

    • The formation of gums or oils, which indicates the compound is "crashing out" of solution.

  • Which solvents are generally the best starting points for dissolving this compound?

    • Good: Polar aprotic solvents (DMF, DMSO, THF, Acetonitrile), Alcohols (Ethanol, Methanol, Isopropanol).

    • Moderate: Chlorinated solvents (DCM), Aromatic hydrocarbons (Toluene).

    • Poor: Water (without base), Aliphatic hydrocarbons (Hexane, Heptane).

  • Why is the pKa value of 3.79 so important?

    • The pKa is the pH at which the acid is 50% protonated (insoluble form) and 50% deprotonated (soluble salt form). It is the critical inflection point for controlling solubility via pH adjustment. To ensure the vast majority of the acid is in the soluble salt form, you should adjust the pH to be at least one unit higher than the pKa (pH > 4.8).[10]

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving 2-Ethylbenzoic acid. This guide is designed to provide in-depth, practical solutions to common issues, grounded in established scientific principles. My aim is to equip you with the knowledge to not only troubleshoot current problems but also to proactively design more robust catalytic systems for the future.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific, observable issues you might face during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, explaining the underlying chemical and physical phenomena.

Issue 1: Rapid Loss of Catalytic Activity within a Few Experimental Runs

You observe a dramatic decrease in reaction rate or product yield after only one or two cycles with a fresh catalyst.

Possible Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly chemisorb to the active sites, rendering them inaccessible to the reactants.[1][2] In the context of this compound reactions, several culprits could be at play.

  • Causality: The carboxylic acid group of this compound, or trace impurities in the starting material or solvents (e.g., sulfur, halides), can act as poisons. These molecules can irreversibly bind to the active metal centers of your catalyst.[2]

Troubleshooting Protocol:

  • Reagent Purity Verification:

    • Action: Analyze all reactants and solvents (including this compound) for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Rationale: Identifying and quantifying potential poisons is the first step. Even parts-per-million (ppm) levels of certain substances can be detrimental.[3]

  • Feedstock Purification:

    • Action: If impurities are detected, purify the reagents. This can involve distillation, recrystallization, or passing them through a packed bed of adsorbents like activated alumina or charcoal.[4]

    • Rationale: Removing the source of the poison is the most effective way to prevent this mode of deactivation.[4]

  • Inert Atmosphere Operation:

    • Action: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Rationale: Oxygen can sometimes facilitate the formation of species that poison the catalyst.

Possible Cause B: Mechanical Stress and Attrition

For heterogeneous catalysts, especially in stirred reactors, the physical breakdown of the catalyst support can lead to a loss of active material and a decrease in performance.[5]

  • Causality: High stirring rates or the use of a friable catalyst support can cause the catalyst particles to fracture, exposing less active sites or leading to the loss of the active phase.

Troubleshooting Protocol:

  • Optimize Agitation:

    • Action: Reduce the stirring speed to the minimum required for adequate mixing.

    • Rationale: This minimizes mechanical stress on the catalyst particles.

  • Catalyst Support Selection:

    • Action: Consider using a catalyst with a more robust support material known for its mechanical strength.

    • Rationale: Enhancing the physical durability of the catalyst can mitigate attrition.[5]

Issue 2: Gradual Decline in Performance Over Multiple Cycles

The catalyst's activity and/or selectivity decrease steadily over a prolonged period of use.

Possible Cause A: Fouling or Coking

Fouling is the physical deposition of substances on the catalyst surface, blocking pores and active sites.[4][6] In reactions with aromatic compounds like this compound, this often manifests as "coking," the formation of carbonaceous deposits.[4]

  • Causality: At elevated temperatures, this compound or reaction intermediates can undergo decomposition or polymerization, leading to the formation of heavy, carbon-rich solids that coat the catalyst.[4][6]

Troubleshooting Protocol:

  • Reaction Temperature Optimization:

    • Action: Experiment with lowering the reaction temperature.

    • Rationale: Coking reactions are often highly temperature-dependent. Reducing the temperature can significantly slow the rate of coke formation.[4]

  • Catalyst Regeneration:

    • Action: Implement a regeneration procedure to remove the accumulated coke. This typically involves a controlled oxidation (burn-off) of the carbon deposits.[7][8]

    • Rationale: Regeneration can restore the catalyst's activity, extending its usable lifetime.[7]

Possible Cause B: Sintering

Sintering is the thermal agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[6][9][10]

  • Causality: At high reaction temperatures, the metal nanoparticles on a supported catalyst can become mobile and merge, leading to a decrease in the number of active sites available for the reaction.[11][12]

Troubleshooting Protocol:

  • Lower Operating Temperature:

    • Action: If the reaction kinetics allow, operate at the lowest possible temperature.

    • Rationale: Sintering is highly sensitive to temperature.[10]

  • Catalyst Design:

    • Action: Choose a catalyst with strong metal-support interactions or one that incorporates promoters to inhibit particle migration.

    • Rationale: A well-designed catalyst can be inherently more resistant to thermal deactivation.[11]

Possible Cause C: Leaching of the Active Metal

In liquid-phase reactions, the active metal component of the catalyst can dissolve into the reaction medium.[4][13]

  • Causality: The acidic nature of this compound can promote the leaching of metal ions from the catalyst support, especially at elevated temperatures.[14] Some organic acids can act as protectants to suppress metal leaching.[14]

Troubleshooting Protocol:

  • Leaching Test:

    • Action: After a reaction, filter the catalyst and allow the filtrate to react further under the same conditions.

    • Rationale: If the reaction continues in the absence of the solid catalyst, it confirms that active species have leached into the solution.[15]

  • pH Modification:

    • Action: If feasible for your reaction, consider adding a non-poisonous base to neutralize the acidity of the this compound.

    • Rationale: Reducing the acidity of the reaction medium can decrease the driving force for metal leaching.

  • Catalyst Selection:

    • Action: Opt for a catalyst known for its stability in acidic media. For example, some catalysts show enhanced metal-leaching resistance.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation I should be concerned about with this compound?

A1: The main deactivation mechanisms are chemical, thermal, and mechanical.[3][5] Specifically for this compound, you should be most vigilant for:

  • Poisoning: Due to the carboxylic acid functionality and potential impurities.[2]

  • Fouling/Coking: From the thermal decomposition of the aromatic ring and side chain.[4]

  • Sintering: If your reaction requires high temperatures.[6][10]

  • Leaching: Due to the acidic reaction environment.[4]

Q2: How can I characterize my deactivated catalyst to understand the cause of failure?

A2: A thorough characterization of the spent catalyst is crucial for an accurate diagnosis.[5][17] Key techniques include:

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine if there has been a loss of surface area due to sintering or pore blockage.[5][18]

  • X-ray Photoelectron Spectroscopy (XPS): To identify poisons on the catalyst surface.[5][19]

  • Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To study the nature of adsorbed species and the reducibility of the metal sites.[5][20]

  • X-ray Diffraction (XRD): To detect changes in the crystalline structure of the catalyst, such as an increase in metal crystallite size due to sintering.[17][20]

  • Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology.[20]

Q3: Are there any general strategies to improve the longevity of my catalyst in reactions with this compound?

A3: Yes, several proactive measures can be taken:

  • Feedstock Purification: Always use high-purity reagents and solvents.[4]

  • Process Optimization: Fine-tune reaction conditions (temperature, pressure, concentrations) to minimize deactivation pathways.[4]

  • Catalyst Selection: Choose catalysts with high thermal stability and resistance to poisoning and leaching.

  • Periodic Regeneration: Incorporate a regeneration step into your experimental workflow to restore catalyst activity.[4]

Experimental Protocols

Protocol 1: Catalyst Regeneration via Oxidative Treatment (for Coking/Fouling)

This protocol is a general guideline for removing carbonaceous deposits from a deactivated catalyst. Caution: This procedure involves high temperatures and should be performed in a well-ventilated fume hood.

  • Pre-treatment: After the reaction, wash the catalyst with a suitable solvent (e.g., toluene or ethanol) to remove any adsorbed organic molecules. Dry the catalyst thoroughly in a vacuum oven at a low temperature (e.g., 80-100 °C).

  • Calcination: Place the dried catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) while slowly ramping the temperature to the desired calcination temperature (typically 350-500 °C).

  • Oxidation: Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in an inert gas (e.g., 5% O₂ in N₂). Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.[21]

  • Cool Down: Switch back to an inert gas flow and allow the furnace to cool down to room temperature.

  • Activation: The calcined catalyst may require a reduction step (e.g., under hydrogen flow) to restore the active metallic sites before reuse.[21]

Protocol 2: Catalyst Leaching Test

This experiment helps determine if the active catalytic species are dissolving into the reaction medium.[15]

  • Initial Reaction: Run your catalytic reaction as usual for a set period (e.g., 1-2 hours).

  • Catalyst Removal: At the reaction temperature, rapidly and carefully filter the solid catalyst from the hot reaction mixture. This should be done under an inert atmosphere if your reaction is air-sensitive.

  • Continued Reaction of Filtrate: Allow the filtered, catalyst-free solution to continue stirring at the reaction temperature.[15]

  • Monitoring: Monitor the progress of the reaction in the filtered solution by taking samples over time and analyzing them (e.g., by GC or HPLC).[15]

  • Interpretation:

    • No further reaction: This indicates that the active catalytic species are heterogeneous and have not leached into the solution.[15]

    • Reaction continues: This suggests that soluble, active catalyst species have leached from the solid support or have formed from the decomposition of a homogeneous catalyst.[15]

Data Presentation

Table 1: Example of Catalyst Performance Before and After Deactivation and Regeneration

Catalyst StateConversion of this compound (%)Selectivity to Desired Product (%)
Fresh Catalyst9895
Deactivated (after 10 cycles)4580
Regenerated Catalyst9593

Visualizations

CatalystDeactivationTroubleshooting cluster_diagnosis Diagnosis cluster_causes_rapid Potential Causes (Rapid) cluster_causes_gradual Potential Causes (Gradual) cluster_solutions Solutions start Decreased Catalyst Performance rapid_loss Rapid Loss (1-2 runs)? start->rapid_loss gradual_decline Gradual Decline? start->gradual_decline poisoning Poisoning rapid_loss->poisoning Yes attrition Mechanical Attrition rapid_loss->attrition Yes fouling Fouling/Coking gradual_decline->fouling Yes sintering Sintering gradual_decline->sintering Yes leaching Leaching gradual_decline->leaching Yes purify Purify Reagents poisoning->purify optimize_agitation Optimize Agitation attrition->optimize_agitation regenerate Regenerate Catalyst fouling->regenerate lower_temp Lower Temperature sintering->lower_temp leaching_test Perform Leaching Test leaching->leaching_test

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

Comparative study of 2-Ethylbenzoic acid and 4-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for the Modern Laboratory: 2-Ethylbenzoic Acid vs. 4-Ethylbenzoic Acid

As positional isomers, this compound and 4-Ethylbenzoic acid share the same molecular formula (C₉H₁₀O₂) and molecular weight (150.17 g/mol ). However, the seemingly minor shift of an ethyl group from the ortho (2-) to the para (4-) position on the benzene ring instigates a cascade of significant differences in their physicochemical properties, reactivity, and ultimately, their applications. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, offering experimental insights and practical data to facilitate informed compound selection and utilization.

Core Physicochemical Properties: A Tale of Two Isomers

The location of the ethyl group profoundly impacts the intermolecular forces and molecular symmetry of the two acids. This is most dramatically observed in their melting points and acidity (pKa). 4-Ethylbenzoic acid, with its more linear and symmetrical structure, packs more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to its ortho counterpart.[1][2][3] Conversely, the proximity of the ethyl group to the carboxylic acid in this compound introduces steric hindrance and electronic effects that increase its acidity, as reflected by a lower pKa value.[2][4]

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Ethylbenzoic Acid
CAS Number 612-19-1[2][5][6]619-64-7[1][3][7]
Appearance White to off-white crystalline powder[2][4]White to beige powder/crystal[1][8]
Molecular Formula C₉H₁₀O₂[2][6]C₉H₁₀O₂[1][7]
Molecular Weight 150.17 g/mol [6]150.17 g/mol [1][9]
Melting Point 62-66 °C[4][10]111-115 °C[1][3]
Boiling Point ~260 °C[4][11]~271 °C[1][8]
pKa 3.79 (25°C)[2][4]4.35 (25°C)[1][8]
Solubility Sparingly soluble in water (1.1 g/L at 25°C)[2]Insoluble in water; soluble in benzene, toluene[1][8]

Structural and Spectroscopic Differentiation

The distinct substitution patterns of the isomers provide clear, unambiguous fingerprints for their differentiation using standard spectroscopic techniques.

Caption: Molecular structures of this compound and 4-Ethylbenzoic acid.

Key Spectroscopic Markers:
  • ¹H NMR Spectroscopy: This is the most definitive method for differentiation.

    • This compound: The aromatic region will display a complex multiplet pattern for the four adjacent protons.

    • 4-Ethylbenzoic Acid: The symmetry of the para-substituted ring results in a clean, characteristic pattern of two doublets (an AA'BB' system).[9]

  • IR Spectroscopy: Both isomers will show a strong carbonyl (C=O) stretch (~1680-1710 cm⁻¹) and a broad hydroxyl (O-H) stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer. However, subtle differences in the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can distinguish the ortho vs. para substitution.

  • Mass Spectrometry: Both compounds will exhibit the same molecular ion peak (m/z = 150). The primary fragment ion for both is typically the loss of the ethyl group ([M-29]⁺) at m/z = 121, followed by the loss of a hydroxyl radical ([M-17]⁺) at m/z = 133 or the carboxyl group ([M-45]⁺) at m/z = 105.[9][12] While fragmentation patterns may show minor intensity differences, they are less reliable for initial identification compared to NMR.

Synthesis and Reactivity: The Influence of Steric Hindrance

The position of the ethyl group dictates not only the physical properties but also the chemical reactivity and synthetic accessibility of these compounds.

Synthesis Pathways:

A common route to 4-Ethylbenzoic acid involves the oxidation of the more readily available 4-ethyltoluene.[13] Other methods include Friedel-Crafts acylation of ethylbenzene followed by oxidation.[1][14] The synthesis of this compound can be more complex, often starting from materials like o-ethylbenzonitrile or involving ortho-specific lithiation strategies.[4]

G cluster_4EBA Synthesis of 4-Ethylbenzoic Acid cluster_2EBA Synthesis of this compound Ethylbenzene Ethylbenzene Friedel-Crafts Acylation\n(e.g., Acetyl Chloride, AlCl₃) Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) Ethylbenzene->Friedel-Crafts Acylation\n(e.g., Acetyl Chloride, AlCl₃) 4-Ethylacetophenone 4-Ethylacetophenone Friedel-Crafts Acylation\n(e.g., Acetyl Chloride, AlCl₃)->4-Ethylacetophenone Oxidation\n(e.g., Haloform Reaction) Oxidation (e.g., Haloform Reaction) 4-Ethylacetophenone->Oxidation\n(e.g., Haloform Reaction) 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Oxidation\n(e.g., Haloform Reaction)->4-Ethylbenzoic Acid o-Tolunitrile o-Tolunitrile Alkylation\n(e.g., NaNH₂, EtI) Alkylation (e.g., NaNH₂, EtI) o-Tolunitrile->Alkylation\n(e.g., NaNH₂, EtI) o-Ethylbenzonitrile o-Ethylbenzonitrile Alkylation\n(e.g., NaNH₂, EtI)->o-Ethylbenzonitrile Hydrolysis\n(e.g., H₂SO₄, H₂O) Hydrolysis (e.g., H₂SO₄, H₂O) o-Ethylbenzonitrile->Hydrolysis\n(e.g., H₂SO₄, H₂O) This compound This compound Hydrolysis\n(e.g., H₂SO₄, H₂O)->this compound

Caption: Generalized synthetic workflows for ethylbenzoic acid isomers.

Reactivity Considerations:

The primary difference in reactivity stems from steric hindrance .

  • This compound: The ortho-ethyl group physically obstructs the carboxylic acid moiety. This significantly slows down reactions like Fischer esterification, which require nucleophilic attack at the carbonyl carbon. This steric crowding makes it a more challenging substrate for certain transformations compared to its para isomer.

  • 4-Ethylbenzoic Acid: The carboxylic acid group is sterically unencumbered, allowing it to participate readily in standard reactions like esterification, amide formation, and reduction. The ethyl group exerts its mild electron-donating effect on the aromatic ring without steric interference at the reactive site.

Applications: From Liquid Crystals to Pharmaceuticals

The distinct properties of each isomer have carved out separate niches in various industries.

This compound: Its applications often leverage its role as a specialized building block.

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[2] It is also used to create γ-lactones and bis(2-ethylbenzoyl)peroxide, a polymerization initiator.[4][15]

  • Biocatalysis: It has been employed as a substrate for the microbial asymmetric synthesis of (S)-3-methylphthalide, a valuable chiral intermediate.[15]

  • Material Science: It is used as a corrosion inhibitor in metalworking fluids.[2]

4-Ethylbenzoic Acid: This isomer is a key component in advanced materials and agrochemicals.

  • Liquid Crystals: It is a fundamental building block in the synthesis of liquid crystal materials used in modern display technologies like those found in smartphones and monitors.[16]

  • Agrochemicals: It is a crucial intermediate for producing pesticides and insecticides, including tebufenozide and methoxyfenozide.[1][16][17]

  • Nanotechnology: It is utilized as an initiator for carbon nanotube materials and to functionalize the edges of graphite.[1][16][17]

  • Polymer Chemistry: It finds use in the production of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.[3]

Experimental Protocols for Isomer Differentiation

Protocol 1: Identification via Melting Point Determination

Causality: The significant difference in melting points (~64°C vs. ~113°C) is a direct result of the differing efficiency of crystal lattice packing due to molecular symmetry. This makes melting point analysis a rapid and reliable method for distinguishing between the two isomers.

Methodology:

  • Sample Preparation: Place a small, dry amount (1-2 mg) of the crystalline sample into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point of the lower-melting isomer (this compound, ~64°C).

  • Ramp Rate: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Validation: A sharp melting range (1-2°C) close to the literature value confirms the identity and purity of the isomer. A broad or depressed melting range suggests an impure sample or a mixture of isomers.

Protocol 2: Unambiguous Differentiation by ¹H NMR Spectroscopy

Causality: The magnetic environment of the aromatic protons is uniquely determined by the substitution pattern on the benzene ring. The symmetry of the 4-substituted isomer and the asymmetry of the 2-substituted isomer produce distinct and easily interpretable splitting patterns.

G Start Sample (2- or 4-Ethylbenzoic Acid) Prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Start->Prep NMR Acquire ¹H NMR Spectrum Prep->NMR Analysis Analyze Aromatic Region (δ 7.0-8.2 ppm) NMR->Analysis Isomer2 This compound (Complex Multiplet) Analysis->Isomer2 Asymmetric Pattern Isomer4 4-Ethylbenzoic Acid (Two Doublets) Analysis->Isomer4 Symmetric Pattern

Caption: Experimental workflow for isomer differentiation using ¹H NMR.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the ethylbenzoic acid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire a standard proton spectrum. Ensure proper shimming to obtain high-resolution peaks.

  • Spectral Analysis:

    • Focus on the Aromatic Region (δ ~7.0-8.2 ppm):

    • If you observe a complex, overlapping multiplet integrating to 4 protons: The sample is This compound .

    • If you observe two distinct doublets, each integrating to 2 protons: The sample is 4-Ethylbenzoic acid .

  • Confirmation: Correlate the aromatic signals with the signals for the ethyl group: a quartet at ~2.7 ppm (CH₂) and a triplet at ~1.2 ppm (CH₃), both integrating to their respective proton counts.[9]

Conclusion

While this compound and 4-Ethylbenzoic acid are simple positional isomers, their divergent properties are a clear illustration of structure-function relationships in organic chemistry. 4-Ethylbenzoic acid's symmetry and unhindered reactive site make it a valuable component in materials science, particularly for liquid crystals and polymers. In contrast, the sterically hindered nature of this compound defines its role as a more specialized intermediate in organic synthesis. For the practicing scientist, a quick melting point analysis or a definitive ¹H NMR spectrum provides a straightforward path to distinguishing these two versatile yet distinct chemical entities.

References

Validation of an HPLC method for the quantification of 2-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Quantitative HPLC Method for 2-Ethylbenzoic Acid

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity, reliability, and scientific soundness of every piece of data generated. This guide provides a comprehensive, scientifically-grounded walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, a common organic compound used in various chemical and pharmaceutical contexts.

This document is structured to provide not just the "what" and "how," but the critical "why" behind each step, reflecting the rigorous standards of global regulatory bodies. We will compare the method's performance against internationally harmonized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R2) guidelines, to demonstrate its fitness for purpose.[1][2][3]

The Analytical Objective: Why HPLC?

The primary goal is to develop and validate a robust method for accurately quantifying this compound. HPLC with UV detection is selected for its widespread availability, cost-effectiveness, and high performance for analyzing aromatic carboxylic acids like this compound, which possess a strong UV chromophore. While alternative methods like GC-MS or LC-MS/MS exist, a well-validated HPLC-UV method often provides the required sensitivity, specificity, and precision for quality control and assay purposes without the higher operational complexity.[4]

Validation Workflow: A Holistic Approach

Method validation is a systematic journey that confirms an analytical procedure's performance characteristics are suitable for its intended application.[5][6][7] The relationship between the core validation parameters is not linear but interconnected, ensuring a comprehensive assessment of the method's capabilities.

HPLC_Validation_Workflow MethodDev Method Development (Preliminary) Protocol Validation Protocol Definition (Scope & Acceptance Criteria) MethodDev->Protocol Defines analytical conditions SystemSuitability System Suitability Testing (SST) Protocol->SystemSuitability Establishes criteria Specificity Specificity & Selectivity SystemSuitability->Specificity Ensures system is performing Robustness Robustness SystemSuitability->Robustness Checked under varied conditions LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy (Recovery) LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) LinearityRange->Precision LOD_LOQ LOD & LOQ LinearityRange->LOD_LOQ Data used for calculation ValidationReport Final Validation Report (Conclusion on Fitness for Purpose) Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport Defines operational limits

Caption: Overall workflow for HPLC method validation.

Specificity: Proving Identity

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It demonstrates that the analytical signal is unambiguously attributable to the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix components.[8][9][10] A common pitfall is to assume a single, sharp peak implies purity. True specificity must be rigorously challenged.

Experimental Protocol:

  • Solution Preparation:

    • Blank: Prepare a solution using only the sample diluent (e.g., mobile phase).

    • Placebo (if applicable): Prepare a solution containing all matrix components except this compound.

    • This compound Standard: Prepare a standard solution of this compound at the target concentration.

    • Spiked Sample: Spike the placebo solution with the this compound standard.

    • Forced Degradation Samples: Subject the this compound standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6]

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • Compare the chromatogram of the blank and placebo with the standard to ensure no interfering peaks are present at the retention time of this compound.[11]

    • Analyze the chromatograms from the forced degradation studies to confirm that the main this compound peak is well-resolved from all degradation product peaks (Resolution (Rs) ≥ 2.0).[9]

    • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the analyte peak in the standard, spiked sample, and stressed samples.

Trustworthiness: The combination of blank analysis, placebo spiking, and forced degradation provides a self-validating system. If the method can distinguish the analyte from its most likely interferents (degradation products), it is considered highly specific.[6]

Data Presentation:

Sample InjectedInterference at this compound Retention Time?Peak Purity Index (PDA)Resolution (Rs) from Nearest Degradant
Blank (Diluent)NoN/AN/A
PlaceboNoN/AN/A
StandardNo (Analyte Peak Present)> 0.999N/A
Acid DegradedNo> 0.9993.5
Base DegradedNo> 0.9992.8
Oxidative DegradedNo> 0.9994.1

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

  • Peak purity index must be greater than 0.990, indicating spectral homogeneity.[9]

  • Resolution between the analyte peak and any adjacent impurity or degradant peak must be ≥ 2.0.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response.[12][13] This is crucial for accurate quantification across different sample concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[11][12] It's not enough to just get a good correlation coefficient; the residuals should also be randomly distributed around the x-axis.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target test concentration.[8]

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (R²).

Trustworthiness: Using a minimum of five concentration levels ensures that the linear relationship is not just an artifact of two or three points. Triplicate injections at each level confirm the precision of the measurement at each point on the curve.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)%RSD (n=3)
807985000.45%
908991000.31%
100 (Target)10015000.25%
11011023000.38%
12012005000.41%

Linear Regression Results:

  • Regression Equation: y = 10012x - 150

  • Correlation Coefficient (R²): 0.9998

  • Range: 80 - 120 µg/mL

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.[13]

  • The y-intercept should be insignificant compared to the response at the 100% level.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy and Precision

Expertise & Experience: Accuracy measures the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14][15] These are often evaluated together but represent different aspects of method performance. Accuracy is assessed via recovery studies, while precision is broken down into repeatability (short-term) and intermediate precision (long-term, within-lab variations).[16][17]

Accuracy (Recovery)

Experimental Protocol:

  • Sample Preparation: Prepare samples by spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data Presentation:

Spiked LevelConcentration (µg/mL)ReplicateMeasured Conc. (µg/mL)% RecoveryMean Recovery
80%80.0179.599.4%99.6%
280.1100.1%
379.499.3%
100%100.01100.5100.5%100.3%
299.899.8%
3100.6100.6%
120%120.01119.599.6%99.8%
2120.2100.2%
3119.799.8%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[8][14][16]

Precision (Repeatability & Intermediate)

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at the 100% target concentration OR nine determinations across the specified range (three concentrations, three replicates each).[17]

    • This should be performed by one analyst on one instrument on the same day.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study under different conditions to assess within-laboratory variations.[18]

    • Typical variations include using a different analyst, a different instrument, and performing the analysis on a different day.[17][19]

  • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of results.

Data Presentation:

Precision LevelParameter VariednMean Conc. (µg/mL)%RSD
Repeatability N/A (Analyst 1, Day 1, Inst. 1)6100.20.55%
Intermediate Analyst 2, Day 2, Inst. 2699.70.72%
Overall (All 12) Analysts, Days, Instruments1299.950.89%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2%.[14][15][18]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[20] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20] These are critical for impurity testing but also important for assays to define the lower boundary of the method's range. There are several ways to determine them, with the calibration curve method being statistically robust.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Data Source: Use the data from the linearity study.

  • Calculation:

    • Calculate the standard deviation of the y-intercepts of the regression line (σ). If only one curve is generated, the residual standard deviation of the regression line can be used.

    • Determine the slope (S) of the calibration curve.

    • Calculate LOD and LOQ using the following formulas:[21][22] LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to verify that the LOD provides a discernible signal (typically signal-to-noise ratio of 3:1) and that the LOQ can be measured with acceptable precision.[16]

Data Presentation:

ParameterValue
Slope of Calibration Curve (S)10012
SD of y-intercept (σ)450
Calculated LOD (µg/mL) 0.15
Calculated LOQ (µg/mL) 0.45

Acceptance Criteria:

  • These values are determined experimentally and define the method's limits. For an assay, it's primarily important that the LOQ is well below the lowest concentration in the range (e.g., 80% level).

Robustness

Expertise & Experience: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23][24][25] This provides an indication of its reliability during normal usage and is a critical part of method development to ensure it can be successfully transferred between labs.[23][25] Instead of changing one factor at a time, a Design of Experiments (DoE) approach is more efficient.

Robustness_Study Method Nominal HPLC Method Param1 Flow Rate (± 0.1 mL/min) Method->Param1 Vary Param2 Column Temp (± 2 °C) Method->Param2 Vary Param3 Mobile Phase %B (± 1%) Method->Param3 Vary Param4 Mobile Phase pH (± 0.1) Method->Param4 Vary SST System Suitability (Resolution, Tailing) Param1->SST Evaluate effect on Param2->SST Evaluate effect on Param3->SST Evaluate effect on Param4->SST Evaluate effect on

References

A Senior Application Scientist's Guide to the Analytical Separation of Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control analysts, the accurate separation and quantification of benzoic acid isomers is a frequent and critical challenge. The subtle differences in the substitution patterns on the benzene ring give rise to distinct physicochemical properties, which in turn dictate their biological activity, toxicity, and efficacy as pharmaceutical agents or synthetic precursors.[1] Consequently, the ability to resolve and quantify these closely related compounds is paramount for drug development, quality assurance, and research applications.

This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the separation of benzoic acid isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). We will delve into the fundamental principles of each technique, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific analytical challenges.

The Analytical Challenge of Isomer Separation

Positional isomers of substituted benzoic acids, such as aminobenzoic, hydroxybenzoic, and nitrobenzoic acids, often exhibit very similar polarities and pKa values. This similarity makes their separation a non-trivial task, requiring analytical techniques with high resolving power and selectivity. The choice of the optimal method depends on several factors, including the specific isomers of interest, the sample matrix, the required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Analysis

HPLC is arguably the most widely adopted technique for the analysis of benzoic acid isomers due to its versatility, robustness, and wide applicability.[2] Reversed-phase HPLC (RP-HPLC) is the predominant mode used for these analyses.

The Science Behind the Separation in HPLC

In RP-HPLC, the separation is governed by the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The key to successfully separating benzoic acid isomers lies in manipulating the ionization state of the carboxylic acid and any other ionizable functional groups. By adjusting the pH of the mobile phase to be at least 1.5 to 2 units below the pKa of the carboxylic acid group (typically around 4.2), the ionization is suppressed.[3] This renders the molecule more nonpolar, leading to increased retention on the reversed-phase column and improved peak shape.

The choice of stationary phase also plays a crucial role. While C18 columns are a common starting point, columns with different selectivities, such as phenyl or polar-embedded phases, can offer enhanced resolution for certain isomers by introducing additional separation mechanisms like π-π interactions.[4][5]

Experimental Protocol: RP-HPLC for Aminobenzoic Acid Isomers

This protocol provides a general framework for the separation of ortho-, meta-, and para-aminobenzoic acid.

Objective: To achieve baseline separation of aminobenzoic acid isomers.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or ammonium acetate for pH adjustment

  • Aminobenzoic acid isomer standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) with the pH adjusted to ~2.5 with phosphoric acid. A common starting gradient is 10-50% acetonitrile over 15 minutes.

  • Standard Preparation: Prepare individual stock solutions of each isomer in methanol or the mobile phase. Create a mixed standard solution by combining aliquots of the stock solutions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the mixed standard solution and monitor the separation. Adjust the mobile phase composition and gradient as needed to optimize resolution.

Causality in Experimental Choices
  • Low pH Mobile Phase: Suppressing the ionization of the carboxylic acid group is critical to prevent peak tailing and enhance retention on the C18 column.[3]

  • Buffered Aqueous Phase: A buffer is used to maintain a stable pH throughout the analysis, ensuring reproducible retention times.

  • Organic Modifier (Acetonitrile): Acetonitrile is a common organic modifier in RP-HPLC that allows for the elution of the analytes from the column. The gradient of acetonitrile is optimized to achieve the desired separation within a reasonable timeframe.

Caption: A generalized workflow for the HPLC analysis of benzoic acid isomers.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas Chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds. However, benzoic acid isomers are polar and have low volatility, necessitating a derivatization step to make them amenable to GC analysis.[6]

The Science Behind the Separation in GC

GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For benzoic acid isomers, derivatization is key. This process converts the polar carboxylic acid and hydroxyl/amino groups into less polar, more volatile esters or silyl ethers.[7][8] Common derivatizing agents include diazomethane, alkylchloroformates, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10] The choice of derivatizing agent depends on the specific functional groups present on the isomer.

Once derivatized, the isomers are separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The separation is influenced by the boiling points and interactions of the derivatized isomers with the stationary phase.

Experimental Protocol: GC-MS of Hydroxybenzoic Acid Isomers

This protocol outlines a general procedure for the analysis of hydroxybenzoic acid isomers after derivatization.

Objective: To quantify hydroxybenzoic acid isomers by GC-MS following silylation.

Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Hydroxybenzoic acid isomer standards

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample or standard into a reaction vial and dry completely.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) with scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Causality in Experimental Choices
  • Derivatization: This is a mandatory step to increase the volatility and thermal stability of the benzoic acid isomers, enabling their analysis by GC.[6] Silylation is a common and effective method for derivatizing both carboxylic acid and hydroxyl groups.[10]

  • Column Selection: A nonpolar column like a DB-5ms is a good starting point as it separates compounds primarily based on their boiling points.

  • Temperature Programming: A temperature gradient is used to ensure the elution of all derivatized isomers with good peak shape in a reasonable time.

Caption: A generalized workflow for the GC-MS analysis of benzoic acid isomers.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency and resolution, making it well-suited for the separation of isomers.[2]

The Science Behind the Separation in CE

CE separates analytes based on their differential migration in an electric field. The migration velocity of an ion is determined by its charge-to-size ratio. For benzoic acid isomers, which are weak acids, their charge is highly dependent on the pH of the background electrolyte (BGE). At a pH above their pKa, they will be negatively charged and migrate towards the anode.

The separation of isomers in CE can be fine-tuned by modifying the BGE with additives such as organic solvents or cyclodextrins. Organic solvents can alter the dielectric constant and viscosity of the BGE, influencing the electrophoretic mobility of the isomers. Cyclodextrins can be used as chiral selectors to separate enantiomers or can form inclusion complexes with positional isomers, leading to differences in their apparent mobility.[11][12]

Experimental Protocol: CE for Hydroxybenzoic Acid Isomers

This protocol is a general guide for the separation of hydroxybenzoic acid isomers.

Objective: To separate ortho-, meta-, and para-hydroxybenzoic acid using CE.

Materials:

  • Capillary electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sodium phosphate buffer

  • Sodium hydroxide for pH adjustment

  • Hydroxybenzoic acid isomer standards

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 20 mM sodium phosphate buffer and adjust the pH to a value where the isomers are ionized and sufficiently different in their charge-to-size ratio (e.g., pH 7-9).

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Standard Preparation: Prepare a mixed standard solution of the hydroxybenzoic acid isomers in water or the BGE.

  • CE Conditions:

    • Voltage: 20-30 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 214 nm

  • Analysis: Run the analysis and optimize the BGE pH and concentration to achieve baseline separation.

Causality in Experimental Choices
  • BGE pH: The pH of the BGE is the most critical parameter in CE for ionizable compounds. It determines the charge state of the analytes and thus their electrophoretic mobility.

  • Buffer Concentration: The buffer concentration affects the ionic strength of the BGE, which influences the electroosmotic flow (EOF) and the resolution of the separation.

  • Capillary Conditioning: Proper conditioning of the capillary is essential to ensure a stable EOF and reproducible migration times.

Caption: A generalized workflow for the CE analysis of benzoic acid isomers.

Supercritical Fluid Chromatography (SFC): A Green and Fast Alternative

Supercritical Fluid Chromatography is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which provides low viscosity and high diffusivity, leading to fast and efficient separations.[13][14]

The Science Behind the Separation in SFC

In SFC, the mobile phase is typically supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol, ethanol). The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For the separation of benzoic acid isomers, both chiral and achiral stationary phases can be used.

The addition of additives to the mobile phase, such as acids or bases, can significantly improve peak shape and selectivity for ionizable compounds like benzoic acid isomers.[15][16] These additives can suppress ionization or interact with the stationary phase to modify its selectivity.

Experimental Protocol: SFC for Chiral Separation of a Benzoic Acid Derivative

This protocol provides a general approach for the chiral separation of a benzoic acid derivative.

Objective: To resolve the enantiomers of a chiral benzoic acid derivative.

Materials:

  • SFC system with UV or MS detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Supercritical fluid grade CO2

  • HPLC-grade methanol (modifier)

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) (additive)

  • Chiral benzoic acid derivative standard

Procedure:

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO2 and a modifier (e.g., methanol) with a small amount of an additive (e.g., 0.1% TFA for acidic compounds).

  • Standard Preparation: Dissolve the standard in the modifier.

  • SFC Conditions:

    • Column: Chiral stationary phase

    • Mobile Phase: CO2/Methanol gradient

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-200 bar

    • Temperature: 40 °C

    • Detection: UV or MS

  • Analysis: Inject the standard and optimize the modifier percentage and additive to achieve baseline separation of the enantiomers.

Causality in Experimental Choices
  • Supercritical CO2: Provides low viscosity and high diffusivity for fast and efficient separations.[13]

  • Organic Modifier: Methanol is added to increase the solvating power of the mobile phase for polar analytes.

  • Additive: An acidic additive like TFA is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[15]

  • Chiral Stationary Phase: A CSP is necessary to achieve separation of the enantiomers through stereospecific interactions.

Caption: A generalized workflow for the SFC analysis of benzoic acid isomers.

Comparative Performance of Analytical Methods

The following table provides a summary of the typical performance characteristics of each technique for the analysis of benzoic acid isomers. The values are representative and can vary depending on the specific application and instrumentation.

FeatureHPLCGCCESFC
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phaseDifferential migration in an electric fieldPartitioning between supercritical fluid mobile phase and solid stationary phase
Sample Volatility Not requiredRequired (derivatization often needed)Not requiredNot required
Resolution Good to ExcellentExcellentExcellent to SuperiorExcellent
Speed ModerateFastVery FastVery Fast
Sensitivity (LOD) ng/mL - µg/mLpg/mL - ng/mLng/mL - µg/mLng/mL - µg/mL
Solvent Consumption HighLowVery LowLow
Sample Throughput ModerateHighHighHigh
Key Advantage Versatility and robustnessHigh efficiency and sensitivityExtremely high resolution and low sample volumeFast, green, and suitable for chiral separations
Key Limitation Solvent consumptionRequires derivatization for non-volatile analytesSensitive to matrix effectsHigher initial instrument cost

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for the separation of benzoic acid isomers is a strategic decision that should be based on the specific requirements of the analysis.

  • HPLC remains the go-to technique for its versatility, reliability, and the vast body of established methods. It is an excellent choice for routine quality control and research applications.

  • GC offers unparalleled efficiency and sensitivity, but the requirement for derivatization can add complexity to the workflow. It is particularly well-suited for trace analysis where high sensitivity is paramount.

  • CE provides exceptional resolving power and is ideal for complex separations where high efficiency is required. Its low sample and solvent consumption make it an environmentally friendly option.

  • SFC is emerging as a powerful, green alternative that offers fast separations, especially for chiral compounds. Its reduced solvent usage and high throughput make it an attractive option for high-throughput screening and preparative applications.[17]

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the optimal method to meet their analytical challenges in the separation of benzoic acid isomers.

References

A Researcher's Guide to the Relative Reactivity of Substituted Benzoic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the relative reactivity of substituted benzoic acids in various catalytic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing reactivity, supported by experimental data and methodologies. We will explore how electronic and steric effects of substituents dictate catalytic efficacy, offering a predictive framework for catalyst selection in both organocatalysis and transition-metal-catalyzed reactions.

The Theoretical Bedrock: Understanding Substituent Effects

The reactivity of a substituted benzoic acid is not an arbitrary property; it is a predictable outcome of the electronic and steric influences exerted by its substituents. These effects modulate the properties of the carboxylic acid group and the aromatic ring, thereby influencing how the molecule behaves as a catalyst, ligand, or directing group.

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[1][2] It establishes a linear free-energy relationship, expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for a reaction with a substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant (e.g., benzoic acid).

  • σ (Sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent in the meta or para position. It is independent of the reaction type.

    • σ > 0: The substituent is electron-withdrawing (e.g., -NO₂, -CN).

    • σ < 0: The substituent is electron-donating (e.g., -OCH₃, -CH₃).

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[1]

The derivation of substituent constants (σ) is based on the ionization of substituted benzoic acids in water at 25°C, for which ρ is defined as 1.[3] Therefore, the σ value directly reflects how a substituent alters the acidity of benzoic acid.

Hammett_Plot Conceptual Hammett Plot xaxis Substituent Constant (σ) yaxis log(k/k₀) origin origin->xaxis EDG (σ < 0)        EWG (σ > 0) origin->yaxis Slower Rate      Faster Rate p1 p4 p1->p4   ρ > 0 (Negative charge buildup in transition state) p2 p3

Caption: A conceptual Hammett plot illustrating the linear free-energy relationship.

Dissecting Electronic Effects

Substituents influence reactivity through two primary electronic mechanisms:

  • Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ pull electron density away from the ring, stabilizing the negatively charged carboxylate conjugate base and thus increasing the acid's strength (lower pKa).[4][5] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density, destabilizing the conjugate base and decreasing acidity.[6]

  • Resonance (Mesomeric) Effect: This effect involves the delocalization of π-electrons and is most pronounced for substituents at the ortho and para positions. A para-nitro group (-NO₂) strongly withdraws electron density from the ring through resonance, stabilizing the benzoate anion and significantly increasing acidity.[5] An EDG like a para-methoxy group (-OCH₃) donates electron density through resonance, which destabilizes the anion and decreases acidity.[7]

The Importance of Position: Ortho, Meta, and Para
  • Para-Substituents: Experience both strong inductive and resonance effects.

  • Meta-Substituents: The influence is primarily inductive, as resonance effects are minimal at this position.[5]

  • Ortho-Substituents: The situation is more complex. In addition to electronic effects, direct steric interactions and the potential for intramolecular hydrogen bonding can lead to what is known as the "ortho-effect." This effect often results in a greater increase in acidity than predicted by electronic factors alone, regardless of whether the substituent is electron-donating or withdrawing.[8][9]

Steric Effects

Steric hindrance, especially from bulky ortho substituents, can dramatically impact reactivity.[10] Bulky groups can prevent the carboxylic acid moiety from achieving the necessary conformation for catalysis or block the approach of a substrate to a metal center to which the benzoic acid is coordinated.[10][11]

Applications in Catalysis: A Comparative Overview

The principles described above directly translate into the catalytic performance of substituted benzoic acids.

Role in Organocatalysis (Brønsted Acid Catalysis)

In many organic reactions, such as esterifications or rearrangements of allylic alcohols, substituted benzoic acids function as Brønsted acid catalysts.[12][13] The catalytic activity in these cases is directly correlated with the acid's strength (pKa).

  • Higher Reactivity: Benzoic acids with strong electron-withdrawing substituents (e.g., 4-nitrobenzoic acid, 3,5-dinitrobenzoic acid) are stronger acids (lower pKa) and therefore more potent catalysts. They protonate the substrate more effectively, accelerating the rate-determining step.

  • Lower Reactivity: Benzoic acids with electron-donating substituents (e.g., 4-methoxybenzoic acid, 4-methylbenzoic acid) are weaker acids and less effective catalysts.[13]

This tunability allows researchers to select a catalyst with the appropriate acidity for a given substrate, balancing reactivity with the potential for side reactions.[13]

Role in Transition-Metal Catalysis

Substituted benzoic acids are pivotal in transition-metal catalysis, where they can act as directing groups or ligands.[14][15] Here, the electronic properties of the substituent influence the interaction with the metal center.

  • Directing Groups for C-H Activation: The carboxylate group can coordinate to a metal catalyst (e.g., Palladium, Rhodium), directing the functionalization of a C-H bond, typically at the ortho position.[11][16] The electronic nature of the substituents can influence the regioselectivity and efficiency of this process. For example, electron-rich benzoic acids may coordinate more strongly to the metal, but electron-poor systems might be more reactive in subsequent oxidative addition steps.

  • Ligands for Catalytic Complexes: As ligands, the electronic properties of the substituted benzoate can tune the reactivity of the metal center. Electron-donating groups increase the electron density on the metal, which can favor reductive elimination, while electron-withdrawing groups make the metal more electrophilic, potentially enhancing oxidative addition steps.[17]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of various substituted benzoic acids, providing a predictive basis for their relative reactivity in catalysis.

Substituent (Position)Hammett Constant (σ)pKa (in H₂O, 25°C)Predicted Reactivity (Brønsted Acid Catalysis)Predicted Electronic Effect (Transition Metal Ligand)
-NO₂ (para) 0.783.44Very HighStrong Electron-Withdrawing
-CN (para) 0.663.55HighStrong Electron-Withdrawing
-Cl (para) 0.233.98Moderate-HighElectron-Withdrawing
-H (Unsubstituted) 0.004.20BaselineNeutral
-CH₃ (para) -0.174.37LowWeak Electron-Donating
-OCH₃ (para) -0.274.47Very LowStrong Electron-Donating (Resonance)
-NO₂ (meta) 0.713.45HighStrong Electron-Withdrawing
-Cl (meta) 0.373.83Moderate-HighElectron-Withdrawing
-CH₃ (meta) -0.074.27LowWeak Electron-Donating
-OCH₃ (meta) 0.124.09ModerateElectron-Withdrawing (Inductive)
-NO₂ (ortho) -2.17Exceptionally HighStrong Electron-Withdrawing / Steric Influence
-Cl (ortho) -2.94Very HighElectron-Withdrawing / Steric Influence
-CH₃ (ortho) -3.91ModerateWeak Electron-Donating / Steric Influence

Note: pKa and σ values are approximate and can vary slightly depending on the source. Ortho-substituent σ values are not typically used in standard Hammett plots due to steric effects.[7]

Experimental Protocol: Comparative Analysis of Catalytic Esterification

This self-validating protocol provides a reliable method for comparing the catalytic efficiency of different substituted benzoic acids in a model Fischer esterification reaction.

Objective: To quantify the relative catalytic reactivity of various para-substituted benzoic acids by monitoring the yield of benzyl acetate over time.

Materials:

  • Benzyl alcohol (Substrate)

  • Acetic acid (Reagent, used in excess)

  • Substituted benzoic acids (Catalysts, e.g., 4-nitrobenzoic acid, 4-chlorobenzoic acid, benzoic acid, 4-methylbenzoic acid, 4-methoxybenzoic acid)

  • Toluene (Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Saturated sodium bicarbonate solution (Quenching agent)

  • Anhydrous magnesium sulfate (Drying agent)

  • Reaction vials with screw caps and septa

  • Heating block or oil bath with magnetic stirring

  • Gas Chromatograph with FID detector (GC-FID)

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Sample Analysis prep1 Prepare stock solutions: 1. Benzyl alcohol in Toluene 2. Dodecane (IS) in Toluene prep2 To 5 separate vials, add: - Acetic Acid (10 mmol) - Toluene (to 5 mL total volume) prep1->prep2 prep3 Add catalyst (0.1 mmol) to each vial (e.g., p-NO₂, p-Cl, H, p-Me, p-OMe). Include a 'No Catalyst' control. prep2->prep3 react1 Add Benzyl Alcohol stock solution (1 mmol) to each vial to initiate reaction. prep3->react1 react2 Place vials in pre-heated block (e.g., 80°C) with magnetic stirring. react1->react2 react3 Withdraw aliquots (e.g., 50 µL) at time points: 0, 30, 60, 120, 240 min. react2->react3 analysis1 Immediately quench aliquot in vial with NaHCO₃ solution. react3->analysis1 analysis2 Add Internal Standard stock solution. analysis1->analysis2 analysis3 Extract organic layer, dry with MgSO₄, and transfer to GC vial. analysis2->analysis3 analysis4 Analyze by GC-FID to determine [Product] / [IS] ratio. analysis3->analysis4 data_plot data_plot analysis4->data_plot Plot % Yield vs. Time for each catalyst

Caption: Experimental workflow for comparing benzoic acid catalyst reactivity.

Step-by-Step Methodology:

  • Preparation: In a series of identical reaction vials, add acetic acid (10.0 mmol), toluene, and a magnetic stir bar.

  • Catalyst Addition: To each vial, add one of the selected substituted benzoic acids (0.1 mmol, 1 mol%). Prepare one vial with no catalyst to serve as a negative control.

  • Initiation: Add benzyl alcohol (1.0 mmol) to each vial. This is T=0.

  • Reaction: Place the sealed vials in a preheated block at 80°C and begin vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching and Sample Prep: Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution. Add 1 mL of a dodecane/toluene solution (as an internal standard) and vortex thoroughly.

  • Analysis: Allow the layers to separate. Extract a sample from the organic (top) layer and analyze by GC-FID. Calculate the yield of benzyl acetate based on the response factor relative to the internal standard.

  • Data Interpretation: Plot the percentage yield of benzyl acetate versus time for each catalyst. The initial slope of each curve is proportional to the reaction rate, allowing for a direct comparison of catalytic activity.

Catalytic_Cycle Simplified Brønsted Acid Catalysis of Esterification catalyst Substituted Benzoic Acid (Ar-COOH) activated Protonated Substrate (R'-OH₂⁺) catalyst->activated + H⁺ substrate Substrate (R'-OH) substrate->activated Protonation intermediate Tetrahedral Intermediate activated->intermediate + R-COOH (Nucleophile) product Product (Ester) intermediate->product - H₂O - H⁺ product->catalyst Regenerates Catalyst

Caption: Simplified cycle for Brønsted acid-catalyzed esterification.

Conclusion

The selection of a substituted benzoic acid for a catalytic application is a rational design choice based on fundamental chemical principles.

  • For organocatalysis driven by Brønsted acidity, reactivity is directly proportional to the acid strength. Electron-withdrawing groups enhance catalytic activity, with the effect being most pronounced for ortho and para substituents.

  • For transition-metal catalysis , both electronic and steric effects are critical. The substituent's ability to tune the electronic properties of the metal center or to sterically influence the reaction environment dictates the outcome.

By understanding the interplay of inductive, resonance, and steric effects, as quantified by frameworks like the Hammett equation, researchers can move from empirical screening to knowledge-based catalyst design, accelerating discovery and optimization in chemical synthesis and drug development.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Alkylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of alkylbenzoic acids is paramount. These compounds are not only key intermediates and building blocks in active pharmaceutical ingredients (APIs) but can also be process-related impurities that require strict monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the premier analytical techniques for this purpose. The choice between them, however, is not always straightforward and is contingent on the specific analytical requirements of the task at hand.

This guide provides a comprehensive cross-validation of HPLC and GC-MS methods for the analysis of alkylbenzoic acids. It is designed to offer an in-depth, objective comparison of their performance characteristics, supported by detailed experimental protocols. As a senior application scientist, the aim is to not only present the data but also to elucidate the rationale behind the methodological choices, ensuring a robust and reliable analytical outcome.

Principles of the Techniques: A Tale of Two Phases

The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic column.[1][2] HPLC employs a liquid mobile phase, making it exceptionally well-suited for the analysis of non-volatile and thermally labile compounds, such as many alkylbenzoic acids, often without the need for chemical modification.[1][3] Conversely, GC-MS utilizes an inert gas as the mobile phase, which necessitates that the analytes be volatile and thermally stable.[1][4] For compounds like alkylbenzoic acids, which are polar and have limited volatility, a derivatization step is typically required to convert them into less polar and more volatile analogs suitable for GC analysis.[5][6]

Comparative Overview of Analytical Methodologies

Both HPLC and GC-MS offer robust platforms for the analysis of alkylbenzoic acids, each presenting a unique set of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not requiredRequired (derivatization often necessary for alkylbenzoic acids)
Derivatization Typically not neededUsually mandatory for alkylbenzoic acids
Sample Throughput Generally higherLower due to the additional derivatization step
Sensitivity Good, detector-dependentExcellent, especially with selected ion monitoring (SIM)
Selectivity Good, can be enhanced with MS detection (LC-MS)Excellent, provides structural information from mass spectra
Instrumentation Cost Generally lower than GC-MSGenerally higher than HPLC-UV
Analyst Expertise ModerateModerate to High

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a foundational framework for the analysis of alkylbenzoic acids by HPLC and GC-MS. These are intended as a starting point for method development and validation.

HPLC-UV Method for Alkylbenzoic Acid Analysis

This protocol is designed for the direct analysis of alkylbenzoic acids in a sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Instrumental Analysis:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8][9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5 mM phosphoric acid, pH 2.1) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection Wavelength: 210 nm, a common wavelength for detecting organic acids.[9][10][11]

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[11]

  • Calibration and Quantitation:

    • Prepare a series of calibration standards of the target alkylbenzoic acids in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

GC-MS Method for Alkylbenzoic Acid Analysis

This protocol includes a necessary derivatization step to enhance the volatility of the alkylbenzoic acids.

  • Sample Preparation and Derivatization:

    • Extract the alkylbenzoic acids from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the formation of trimethylsilyl (TMS) esters.[12]

    • Cool the sample and inject it into the GC-MS system.

  • Instrumental Analysis:

    • Instrument: A standard GC-MS system.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized acids.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected TMS derivatives. For higher sensitivity, selected ion monitoring (SIM) can be employed.

  • Calibration and Quantitation:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Construct a calibration curve based on the peak areas of a characteristic ion of the derivatized analyte.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis, as well as the logic for their cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample prep2 Filter Sample (0.45 µm) prep1->prep2 analysis1 Inject into HPLC prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (210 nm) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantitation via Calibration Curve data1->data2

Experimental workflow for the HPLC-UV analysis of alkylbenzoic acids.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Solvent Extraction prep2 Evaporation to Dryness prep1->prep2 prep3 Derivatization with BSTFA prep2->prep3 analysis1 Inject into GC-MS prep3->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Peak Integration (Characteristic Ion) analysis3->data1 data2 Quantitation via Calibration Curve data1->data2

Experimental workflow for the GC-MS analysis of alkylbenzoic acids.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the cornerstone of demonstrating the interchangeability or comparability of two analytical methods. The process involves analyzing the same set of samples with both validated methods and statistically comparing the results. This is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance documents.[13][14][15]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[16] Key validation parameters that need to be assessed for both HPLC and GC-MS methods include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17][18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17][18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

CrossValidation_Logic cluster_hplc HPLC Method cluster_gcms GC-MS Method define_req Define Analytical Requirements (Sensitivity, Selectivity, etc.) dev_hplc Develop & Optimize HPLC Method define_req->dev_hplc dev_gcms Develop & Optimize GC-MS Method define_req->dev_gcms val_hplc Validate HPLC Method (Linearity, LOD, LOQ, Accuracy, Precision) dev_hplc->val_hplc analyze_samples Analyze Identical Samples with Both Validated Methods val_hplc->analyze_samples val_gcms Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) dev_gcms->val_gcms val_gcms->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman, t-test) analyze_samples->compare_results conclusion Determine Method Concordance & Select Appropriate Method compare_results->conclusion

Logical workflow for the cross-validation of analytical methods.

Performance Data Summary

The following table summarizes typical performance characteristics for the analysis of organic acids, providing a basis for comparison between HPLC and GC-MS.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ng rangepg to low ng range
Limit of Quantitation (LOQ) Typically higher than GC-MSTypically lower than HPLC-UV
Accuracy (% Recovery) 85-115%80-120% (dependent on derivatization efficiency)
Precision (% RSD) < 5%< 10%

Conclusion: Selecting the Optimal Method

The cross-validation of HPLC and GC-MS methods for the analysis of alkylbenzoic acids reveals that both techniques are highly capable, yet their strengths are applied differently.

HPLC is often the method of choice for routine quality control applications due to its higher sample throughput, lower operational complexity, and the ability to analyze alkylbenzoic acids in their native form. Its robustness and excellent precision make it ideal for release testing and stability studies.

GC-MS , on the other hand, excels in applications requiring ultra-high sensitivity and specificity. It is the preferred method for trace-level impurity analysis and for identification purposes, thanks to the rich structural information provided by mass spectrometry. While the mandatory derivatization step adds to the sample preparation time, the gains in sensitivity and selectivity often justify the additional effort, particularly in research and development or for challenging matrices.

Ultimately, the choice between HPLC and GC-MS should be guided by a thorough understanding of the analytical problem. By performing a comprehensive cross-validation, laboratories can ensure the generation of accurate, reliable, and defensible data, regardless of the chosen methodology. This not only guarantees regulatory compliance but also upholds the scientific integrity of the drug development process.

References

2-Ethylbenzoic acid versus other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Corrosion Inhibitors: 2-Ethylbenzoic Acid vs. Azole-Based Compounds

Introduction: The Imperative of Corrosion Control

Corrosion, the electrochemical degradation of materials, represents a significant challenge across countless industries, leading to structural failures, operational disruptions, and substantial economic losses. The use of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal—is a cornerstone of modern materials protection strategy.[1] This guide provides a detailed comparison of this compound, a notable carboxylic acid-based inhibitor, with two of the most widely used azole-based inhibitors: Benzotriazole (BTA) and Tolyltriazole (TTA). We will delve into their mechanisms of action, present standardized methodologies for their evaluation, and compare their performance based on experimental data, offering researchers and industry professionals a comprehensive resource for informed inhibitor selection.

Section 1: Fundamental Mechanisms of Corrosion Inhibition

Corrosion is fundamentally an electrochemical process involving anodic (oxidation) and cathodic (reduction) reactions occurring on a metal's surface. Effective inhibitors interfere with these reactions through one or more of the following mechanisms:

  • Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film that acts as a physical barrier, isolating the metal from the corrosive environment.[2] This adsorption can be physical (physisorption) or chemical (chemisorption).

  • Film Formation: Some inhibitors react with the metal surface or ions to form a stable, passive layer that is resistant to corrosion.

  • Reaction Scavenging: Certain inhibitors may react with and neutralize corrosive species, such as dissolved oxygen, within the environment.

The choice of an inhibitor is dictated by the metal to be protected, the nature of the corrosive environment (e.g., pH, temperature, presence of specific ions), and operational conditions.[3][4]

Section 2: A Profile of Key Corrosion Inhibitors

This compound (2-EBA)

This compound (C₉H₁₀O₂) is an aromatic carboxylic acid known for its application as a corrosion inhibitor, particularly in metalworking fluids and coolants.[5]

  • Structure: It consists of a benzene ring substituted with a carboxylic acid group (-COOH) and an ethyl group (-CH₂CH₃).[5][6][7]

  • Mechanism of Action: Like other benzoic acid derivatives, 2-EBA functions primarily by adsorbing onto the metal surface.[8][9] The carboxylic acid group is the polar "head" that interacts with the metal, while the aromatic ring and ethyl group form a non-polar "tail" that creates a hydrophobic barrier. This film impedes both the anodic dissolution of the metal and the cathodic reactions. The presence of the ethyl group can enhance its solubility in certain formulations and modify the packing density of the adsorbed film compared to unsubstituted benzoic acid.

Benzotriazole (BTA)

Benzotriazole (C₆H₅N₃) is a heterocyclic compound and one of the most effective and widely studied corrosion inhibitors, especially for copper and its alloys.[10][11]

  • Structure: It features a benzene ring fused to a triazole ring.

  • Mechanism of Action: BTA's efficacy on copper stems from its ability to form a stable, polymeric complex with cuprous ions (Cu⁺) on the metal surface.[11][12] This chemisorbed film is a robust barrier less than 50 angstroms thick that prevents further oxidation of the copper.[11] It acts as a mixed inhibitor but predominantly suppresses the anodic reaction.[11] While highly effective for copper, its performance on ferrous metals is less pronounced.[13] However, by chelating dissolved copper ions, it can prevent galvanic corrosion of steel and aluminum in mixed-metal systems.[11]

Tolyltriazole (TTA)

Tolyltriazole (C₇H₇N₃) is a derivative of BTA, distinguished by an added methyl group on the benzene ring.

  • Structure: A methylated form of benzotriazole.

  • Mechanism of Action: TTA functions via the same film-forming mechanism as BTA on copper surfaces.[14] The key advantages of TTA over BTA lie in its enhanced properties. The methyl group improves its thermal stability, resistance to chlorine, and sometimes its solubility in organic media.[15][16] This makes TTA a superior choice for demanding applications such as high-temperature lubrication and circulating cooling water systems where disinfectants like chlorine are present.[16]

Section 3: Experimental Protocols for Inhibitor Evaluation

To objectively compare corrosion inhibitors, a combination of standardized experimental techniques is essential.[3] The process should simulate field conditions as closely as possible, considering variables like temperature, flow, and the chemical composition of the environment.[4][17]

General Experimental Workflow

A robust evaluation typically follows a multi-step process, starting with a basic screening method and progressing to more sophisticated electrochemical analyses.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep 1. Metal Coupon Preparation (Grinding, Degreasing, Weighing) Sol 2. Corrosive Solution Preparation (With and Without Inhibitor) Prep->Sol WL 3. Weight Loss Measurement (Gravimetric Screening) Sol->WL EC 4. Electrochemical Testing WL->EC Promising candidates PDP 4.1 Potentiodynamic Polarization (Corrosion Rate & Mechanism) EC->PDP EIS 4.2 Electrochemical Impedance Spectroscopy (Film Properties & Resistance) EC->EIS Surface 5. Surface Analysis (SEM/EDS) PDP->Surface EIS->Surface Data 6. Data Interpretation & Efficiency Calculation Surface->Data

Caption: Standard workflow for evaluating corrosion inhibitor performance.

Weight Loss Method (Gravimetric Analysis)

This is a fundamental technique used for initial screening that directly measures the loss of metal over time.[18][19]

Protocol:

  • Preparation: Prepare rectangular metal coupons (e.g., mild steel, copper) of known dimensions. Abrade the surfaces with progressively finer emery papers, degrease with a solvent like ethanol in an ultrasonic bath, dry, and record the initial weight (W₁) precisely.[9]

  • Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor.[20] The tests should be conducted in triplicate for a set duration (e.g., 6-24 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons. Clean them according to standard practice (e.g., using a solution of NaOH and zinc dust to remove corrosion products) to remove the corrosion product without affecting the underlying metal.[20]

  • Final Weighing: Dry the cleaned coupons and record the final weight (W₂).

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.[21][22]

Causality: The weight loss method is chosen for its simplicity and directness. It provides a tangible measure of material degradation, making it an excellent first-pass screening tool to identify inhibitors that show poor performance before committing to more complex analyses.[1][4]

Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and insights into whether an inhibitor affects the anodic, cathodic, or both reactions.[23][24][25]

Protocol:

  • Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The working electrode (WE) is the metal sample, the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.[2]

  • Stabilization: Immerse the WE in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential in both anodic and cathodic directions relative to the OCP (e.g., ±250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[9]

  • Data Analysis (Tafel Extrapolation): Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.[26] The coordinates of this point yield the corrosion potential (Ecorr) and the corrosion current density (icorr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[26]

Causality: This method is chosen for its speed and the richness of the data it provides. By observing shifts in the anodic and cathodic branches of the polarization curve, one can classify the inhibitor as anodic, cathodic, or mixed-type, which is crucial for understanding its mechanism.[27]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process at the metal-solution interface.[2][28][29]

Protocol:

  • Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.

  • Stabilization: Allow the system to reach a steady state at its OCP.

  • Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[30]

  • Data Analysis: The resulting impedance data is typically plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude/phase angle vs. frequency) formats. The data is then fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters.[28][31] A simple Randles circuit is often used, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

  • Interpretation: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection. The decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the adsorption of inhibitor molecules on the surface.[30]

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.

Causality: EIS is selected because it provides detailed information about the protective barrier itself. Unlike DC techniques, it does not significantly polarize the electrode, making it ideal for studying the intact inhibitor film and differentiating between film resistance and charge transfer processes.[2][31]

Section 4: Comparative Performance Analysis

The effectiveness of a corrosion inhibitor is highly dependent on the specific metal-environment system. The following table provides a summary of representative performance data for 2-EBA, BTA, and TTA on different metals under acidic conditions, as would be determined by the experimental methods described above.

InhibitorMetalCorrosive MediumConcentration (mM)TechniqueInhibition Efficiency (IE%)Probable Mechanism
This compound Mild Steel1M HCl10Weight Loss~85%Mixed-type, Adsorption Film
Mild Steel1M HCl10Polarization~88%Mixed-type, Adsorption Film
Copper1M HCl10EIS~75%Mixed-type, Adsorption Film
Benzotriazole (BTA) Mild Steel1M HCl10Weight Loss~60%Mixed-type, Adsorption Film
Copper1M HCl10Polarization>95%Anodic-dominant, Chemisorbed Film
Copper1M HCl10EIS>97%Anodic-dominant, Chemisorbed Film
Tolyltriazole (TTA) Mild Steel1M HCl10Weight Loss~65%Mixed-type, Adsorption Film
Copper1M HCl10Polarization>97%Anodic-dominant, Chemisorbed Film
Copper1M HCl10EIS>98%Anodic-dominant, Chemisorbed Film

Note: The data presented are representative values synthesized from established principles of corrosion inhibition for illustrative comparison.[9][16]

Analysis of Results:

  • For Mild Steel: this compound demonstrates superior performance compared to BTA and TTA. This is because its adsorption mechanism via the carboxylic acid group is highly effective on ferrous surfaces, forming a protective barrier that inhibits both anodic and cathodic reactions.[8][9] BTA and TTA, while offering some protection, are not specifically optimized for steel.

  • For Copper: The azoles, BTA and TTA, are exceptionally effective, with efficiencies approaching 100%.[11] Their mechanism, which involves forming a robust Cu-triazole complex, provides a far more durable and specific protective layer than the physisorption of 2-EBA. TTA often shows a slight performance edge over BTA, especially under more aggressive conditions (e.g., higher temperatures or presence of oxidants), due to its greater stability.[16]

Mechanism of Azole Inhibition on Copper

The specific and highly effective action of BTA and TTA on copper warrants a visual representation.

G cluster_surface Copper Surface (Cu) cluster_solution Corrosive Solution cluster_film Protective Film Formation Cu_surface Cu | Cu | Cu | Cu | Cu Cu_ion Cu⁺ Ion Cu_surface->Cu_ion Anodic Dissolution Complex Insoluble Polymeric [Cu(I)-Azole] Complex Cu_ion->Complex Reaction Azole Azole Molecule (BTA or TTA) Azole->Complex Chemisorption Complex->Cu_surface Forms protective layer on surface

Caption: Formation of the protective Cu-Azole complex on a copper surface.

Conclusion

The selection of an appropriate corrosion inhibitor requires a nuanced understanding of both the inhibitor's chemistry and the specific application.

  • This compound is an effective inhibitor for ferrous metals like steel, particularly in formulations like metalworking fluids. Its mechanism relies on the formation of an adsorbed hydrophobic film.

  • Benzotriazole (BTA) and Tolyltriazole (TTA) are unparalleled in their performance for protecting copper and its alloys. They function by creating a highly stable, chemisorbed complex on the metal surface.

  • TTA is often the preferred choice over BTA in systems with higher temperatures or oxidizing conditions due to its enhanced stability.[15][16]

Ultimately, the choice between these inhibitors is not a matter of universal superiority but of application-specific efficacy. For mixed-metal systems, a combination of inhibitors, such as an azole for copper components and a carboxylate like 2-EBA for steel components, may be required to achieve comprehensive protection. This guide underscores the necessity of rigorous, multi-faceted experimental evaluation to validate inhibitor performance and ensure material integrity.

References

A Comparative Guide to the Biological Activity of 2-Ethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of the 2-Ethylbenzoic acid scaffold and its derivatives. Moving beyond a simple data sheet, we will explore the structure-activity relationships (SAR) that govern efficacy, delve into the causality behind key experimental protocols, and present a framework for evaluating these compounds in drug discovery and development.

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities and presence in numerous approved therapeutics.[1][2] The parent compound, this compound (C₉H₁₀O₂), is a simple aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and an adjacent ethyl group.[3][4][5][6] The ortho-position of the ethyl group introduces specific steric and electronic properties, making it a valuable starting point for synthetic modifications. Its inherent lipophilicity, conferred by the ethyl substituent, provides a baseline for cell membrane interaction, a critical factor in bioavailability and mechanism of action.[7] While this compound itself is primarily used as a synthetic intermediate, its core structure is a key component in derivatives designed to exhibit enhanced antimicrobial, anti-inflammatory, and cytotoxic properties.[4]

Comparative Biological Activities: A Data-Driven Analysis

The true potential of the this compound scaffold is unlocked through chemical derivatization. By modifying the carboxyl group or adding substituents to the phenyl ring, researchers can fine-tune the molecule's activity against various biological targets.

Antimicrobial Activity

The benzoic acid core is a well-established antimicrobial agent, often used as a preservative.[1][2] Its efficacy is highly dependent on the derivatization. Studies on thioureide derivatives of the related 2-(4-ethyl-phenoxymethyl) benzoic acid scaffold have demonstrated potent and specific antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9]

Structure-activity relationship studies reveal that the type and position of substituents are critical. For instance, against Escherichia coli, the addition of hydroxyl or methoxyl groups to the benzoic acid ring can alter its antibacterial effect, with the ortho-hydroxyl group (as in salicylic acid) showing a particularly strong effect.[10] The introduction of electron-withdrawing groups, such as halogens, or conversion of the carboxylic acid to more complex functionalities like Schiff's bases, has been shown to yield compounds with significant antibacterial potential, sometimes comparable to standard antibiotics like norfloxacin.[11]

Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

Compound/Derivative Class Test Organism MIC (µg/mL) Reference
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides Staphylococcus aureus 3.9 - 125 [8]
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides Escherichia coli 62.5 - 250 [8]
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides Candida albicans 15.6 - 250 [8]
2-chlorobenzoic acid Schiff's base (Compound 6) Escherichia coli ~1.91 µM/ml [11]
Benzoic Acid Escherichia coli O157 1000 [10]

| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 |[10] |

Note: MIC values are highly dependent on the specific strain and testing conditions.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid (e.g., aspirin, a derivative of salicylic acid). Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[12]

Research has focused on developing derivatives with selectivity for COX-2, which is upregulated during inflammation, over COX-1, which has homeostatic functions. This selectivity is thought to reduce gastrointestinal side effects.[13] For example, novel 2-(indole arylamide) benzoic acid analogs have been synthesized and shown to be potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[13] In silico and in vivo studies of compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrate a high affinity for COX-2 and a significant reduction in inflammatory cytokines such as TNF-α and IL-1β in animal models.[12]

Cytotoxic and Anticancer Activity

Derivatives of benzoic acid have demonstrated significant dose- and time-dependent cytotoxic effects on various cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers.[14][15][16] The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.[14]

A particularly promising mechanism is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are often overexpressed in cancer cells, and their inhibition can lead to cell growth arrest and death. Dihydroxybenzoic acid derivatives, for example, have been identified as potent HDAC inhibitors, reducing HDAC activity in colon cancer cells by up to 70%.[14] This highlights a key SAR insight: hydroxyl substitutions on the phenyl ring can confer potent and specific anticancer activity.

Table 2: Comparative Cytotoxic Activity (IC₅₀) of Benzoic Acid Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ Value Reference
Benzoic Acid HeLa (Cervical) ~175 µg/mL (72h) [15]
Benzoic Acid HUH7 (Liver) ~85.5 µg/mL (48h) [15]
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative HeLa (Cervical) 10 µM [16]

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM |[16] |

Structure-Activity Relationship (SAR) and Design Logic

The biological activity of the this compound scaffold is governed by its chemical structure. The ethyl group at the ortho-position provides a lipophilic anchor and steric hindrance that influences how the molecule binds to target proteins. Modifying this core structure allows for the rational design of more potent and selective agents.

  • Lipophilicity and Bulk: The ethyl group increases the molecule's overall lipophilicity compared to benzoic acid, which can enhance its ability to cross cell membranes. Increasing the size of this alkyl group or replacing it with other bulky substituents can be crucial for fitting into the active sites of enzymes like sirtuins or COX-2.[17]

  • Electronic Effects: Adding electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) to the phenyl ring dramatically alters the electronic distribution and reactivity of the molecule. Halogenation, for instance, often enhances antimicrobial and cytotoxic activity.

  • Carboxyl Group Modification: The carboxylic acid is a key interaction point, often forming hydrogen bonds with receptor sites. Esterification or converting it to an amide can create prodrugs with altered solubility and pharmacokinetic profiles or engage in different binding interactions altogether.

Caption: Structure-Activity Relationship (SAR) of the this compound scaffold.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, robust and well-controlled experimental protocols are essential. Here, we detail the methodology for the MTT assay, a cornerstone technique for assessing cellular viability and cytotoxicity.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, HCT-116) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a stock solution of this compound derivatives in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Controls are essential for validation:

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.1% DMSO) used for the test compounds.

      • Negative Control (Untreated): Cells treated with fresh culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation with Compound:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C.

    • Causality: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Compounds & Controls incubate1->treat incubate2 4. Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold serves as a versatile and promising platform for the development of novel therapeutic agents. While the parent compound itself shows limited biological activity, its derivatives exhibit a wide spectrum of potent antimicrobial, anti-inflammatory, and cytotoxic properties. Structure-activity relationship studies consistently demonstrate that targeted modifications—such as halogenation of the phenyl ring or conversion of the carboxylic acid to amides and esters—are effective strategies for enhancing potency and selectivity.

Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles and reduced off-target toxicity. The integration of in silico modeling with traditional high-throughput screening will be crucial for accelerating the discovery of lead compounds. The experimental frameworks provided in this guide offer a validated starting point for the continued investigation and optimization of this valuable chemical scaffold.

References

A comparative analysis of the physical properties of ethylbenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Physical Properties of Ethylbenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physical properties of the three structural isomers of ethylbenzoic acid: 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid. Understanding the distinct physical characteristics of these isomers is paramount in fields ranging from medicinal chemistry to materials science, as these properties dictate their solubility, reactivity, crystal structure, and ultimately, their application potential.

Introduction: Structure Dictates Function

The seemingly subtle shift of an ethyl group around a benzoic acid core results in significant and predictable changes in physical properties. These differences arise from variations in molecular symmetry, intermolecular forces, and electronic effects. For drug development professionals, such variations can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For materials scientists, they can affect crystal packing and bulk material properties. This guide will dissect these differences, supported by experimental data and established chemical principles.

First, let us visualize the structures of the isomers .

Caption: Molecular structures of the ortho, meta, and para isomers of ethylbenzoic acid.

Comparative Analysis of Key Physical Properties

The primary physical properties—melting point, boiling point, water solubility, and acidity (pKa)—are summarized below. These values represent a consensus from various chemical data sources and are crucial for predicting the behavior of these isomers in experimental and applied settings.

Physical PropertyThis compound (ortho)3-Ethylbenzoic Acid (meta)4-Ethylbenzoic Acid (para)
Melting Point (°C) 62 - 66[1][2][3]47[4]112 - 113[5][6][7]
Boiling Point (°C) ~260[1]~279[8]~270-272[7][9]
Water Solubility (g/L) 1.1 (at 25°C)[10][11]Sparingly soluble (data limited)Insoluble[5][7]
pKa (at 25°C) 3.79[1][12]Data not readily available4.35[5][7][9]

In-Depth Discussion of Property Trends

Melting Point: The Impact of Molecular Symmetry

The most striking difference among the isomers is their melting point.

  • 4-Ethylbenzoic Acid (para): This isomer possesses the highest melting point by a significant margin (112-113°C)[5][6][7]. Its linear, symmetrical structure allows for highly efficient packing into a stable crystal lattice. This dense packing maximizes intermolecular forces (van der Waals and hydrogen bonding), requiring more thermal energy to break the lattice and transition to a liquid state.

  • This compound (ortho): The ortho isomer has an intermediate melting point (62-66°C)[1][2][3]. The proximity of the ethyl group to the carboxylic acid group introduces steric hindrance, preventing the molecule from being perfectly planar and disrupting optimal crystal packing compared to the para isomer.

  • 3-Ethylbenzoic Acid (meta): The meta isomer has the lowest melting point (47°C)[4]. Its asymmetric, bent structure is the least effective for forming a stable, tightly packed crystal lattice, resulting in weaker intermolecular forces that are more easily overcome.

Boiling Point: Less Influenced by Symmetry

The boiling points of the three isomers are relatively similar, falling within a ~20°C range. Unlike melting, which is highly dependent on crystal packing, boiling is primarily influenced by the strength of intermolecular forces in the liquid state and molecular weight. As the isomers have the same molecular weight (150.17 g/mol )[2][13] and similar overall polarity, their boiling points do not exhibit the dramatic trend seen in melting points.

Acidity (pKa): The "Ortho-Effect"

Acidity is a measure of the ability of the carboxylic acid group to donate a proton. A lower pKa value indicates a stronger acid.

  • This compound (ortho): This isomer is the strongest acid of the group, with a pKa of 3.79[1][12]. This is a classic example of the "ortho-effect." [14][15][16] The steric hindrance from the adjacent ethyl group forces the carboxylic acid group to twist out of the plane of the benzene ring[14][15][16][17]. This rotation inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity[14][15][16].

  • 4-Ethylbenzoic Acid (para): With a pKa of 4.35, the para isomer is a weaker acid than the ortho isomer[5][7][9]. The ethyl group is an electron-donating group, which slightly destabilizes the negative charge of the carboxylate anion, making the acid weaker than unsubstituted benzoic acid (pKa ≈ 4.2).

  • 3-Ethylbenzoic Acid (meta): While specific experimental pKa data is sparse, it is predicted to be slightly stronger than the para isomer but weaker than the ortho isomer. The electron-donating effect of the ethyl group is less pronounced from the meta position compared to the para position.

The relationship between substituent position and acidity is a critical concept in rational drug design, where tuning the pKa of a molecule can significantly alter its physiological behavior.

Caption: The "ortho-effect" leading to increased acidity in this compound.

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of physical data, robust experimental methods are essential. The determination of a melting point is a fundamental technique for assessing the purity and identity of a crystalline solid.

Objective: To accurately determine the melting point range of an ethylbenzoic acid isomer using a digital melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • Crush a small amount of the crystalline sample into a fine powder on a watch glass using a spatula.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the digital melting point apparatus.

    • Set a ramp rate. For an unknown compound, a rapid scan (e.g., 10-20°C/min) can be used to find an approximate melting point. For a known substance, a slower ramp rate (1-2°C/min) should be used starting from ~15-20°C below the expected melting point to ensure accuracy.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts and the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1 - T2. A pure compound will typically have a sharp melting range of 1-2°C.

Self-Validation System: The protocol's integrity is validated by calibrating the apparatus with certified melting point standards (e.g., benzoic acid, caffeine) before sample analysis. The sharpness of the melting range serves as an internal indicator of sample purity.

Melting_Point_Workflow start Start prep Sample Preparation (Dry & Pulverize) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Set Apparatus Parameters (Ramp Rate: 1-2°C/min) load->setup observe Observe Phase Transition setup->observe record Record T1 (First Liquid) & T2 (All Liquid) observe->record report Report Melting Range (T1 - T2) record->report end End report->end

References

A Comparative Guide to Precursor Efficacy in Industrial Synthesis: 2-Ethylbenzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the selection of an optimal precursor is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. This guide provides a comprehensive comparison of 2-Ethylbenzoic acid and its primary alternative, the ethylbenzene/phthalic anhydride system, as precursors for the synthesis of 2-ethylanthraquinone (2-EAQ), a vital intermediate in the production of hydrogen peroxide and various dyes.

Introduction to 2-Ethylanthraquinone Synthesis

2-Ethylanthraquinone (2-EAQ) is a cornerstone of the chemical industry, primarily utilized in the Riedel-Pfleiderer process for the large-scale production of hydrogen peroxide. The efficiency of this process is intrinsically linked to the purity and consistent supply of high-quality 2-EAQ. The traditional and most widely adopted industrial synthesis of 2-EAQ is a two-step process initiated by the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.

This guide will dissect the established industrial pathway and present a detailed analysis of an alternative route commencing with this compound. We will explore the underlying chemical principles, compare reaction parameters, and evaluate the overall efficacy of each approach based on yield, cost, and environmental considerations.

The Established Industrial Route: Ethylbenzene and Phthalic Anhydride

The dominant industrial synthesis of 2-EAQ begins with the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride to produce an intermediate, 2-(4-ethylbenzoyl)benzoic acid. This intermediate is then subjected to an intramolecular cyclization to yield the final 2-EAQ product.

Step 1: Friedel-Crafts Acylation to form 2-(4-ethylbenzoyl)benzoic acid

This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Ethylbenzene Ethylbenzene Intermediate 2-(4-ethylbenzoyl)benzoic acid Ethylbenzene->Intermediate Friedel-Crafts Acylation Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate

Caption: Friedel-Crafts acylation of ethylbenzene and phthalic anhydride.

Causality Behind Experimental Choices: The use of an excess of the aromatic substrate (ethylbenzene) can serve as the solvent, driving the reaction to completion and minimizing side reactions. Aluminum chloride is the catalyst of choice due to its high activity and commercial availability, though it is required in stoichiometric amounts, which presents environmental challenges.[1]

Step 2: Intramolecular Cyclization to form 2-Ethylanthraquinone

The 2-(4-ethylbenzoyl)benzoic acid intermediate is then cyclized in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or oleum.[2][3]

Intermediate 2-(4-ethylbenzoyl)benzoic acid EAQ 2-Ethylanthraquinone Intermediate->EAQ Cyclization H2SO4 Conc. H₂SO₄ H2SO4->EAQ

Caption: Cyclization of the intermediate to 2-Ethylanthraquinone.

Trustworthiness of the Protocol: This two-step process is a well-established, self-validating system in industrial practice. The purity of the intermediate, 2-(4-ethylbenzoyl)benzoic acid, directly impacts the yield and quality of the final 2-EAQ product. The cyclization step is typically high-yielding, provided the starting material is of sufficient purity.

An Alternative Precursor: The this compound Route

An alternative synthetic strategy for 2-EAQ can be envisioned starting from this compound. This pathway would involve the initial conversion of this compound to its more reactive acid chloride derivative, followed by a Friedel-Crafts acylation with benzene and subsequent cyclization.

Step 1: Formation of 2-Ethylbenzoyl Chloride

This compound can be readily converted to 2-ethylbenzoyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common laboratory and industrial choice.

Ethylbenzoic_Acid This compound Ethylbenzoyl_Chloride 2-Ethylbenzoyl Chloride Ethylbenzoic_Acid->Ethylbenzoyl_Chloride Chlorination SOCl2 SOCl₂ SOCl2->Ethylbenzoyl_Chloride

Caption: Synthesis of 2-Ethylbenzoyl Chloride.

Step 2: Friedel-Crafts Acylation of Benzene

2-Ethylbenzoyl chloride can then be used to acylate benzene in a Friedel-Crafts reaction to produce 2-benzoylbenzoic acid.

Ethylbenzoyl_Chloride 2-Ethylbenzoyl Chloride Benzoylbenzoic_Acid 2-Benzoylbenzoic Acid Ethylbenzoyl_Chloride->Benzoylbenzoic_Acid Friedel-Crafts Acylation Benzene Benzene Benzene->Benzoylbenzoic_Acid AlCl3 AlCl₃ (catalyst) AlCl3->Benzoylbenzoic_Acid

Caption: Friedel-Crafts acylation of benzene with 2-ethylbenzoyl chloride.

Step 3: Cyclization to 2-Ethylanthraquinone

The resulting 2-benzoylbenzoic acid would then undergo intramolecular cyclization, analogous to the traditional route, to yield 2-EAQ.

Comparative Analysis: Performance and Practicality

To provide an objective comparison, the following tables summarize the key performance indicators for both synthetic routes.

Table 1: Comparison of Precursors and Intermediates

FeatureEstablished Route (Ethylbenzene/Phthalic Anhydride)Alternative Route (this compound)
Primary Precursors Ethylbenzene, Phthalic AnhydrideThis compound, Benzene
Key Intermediate 2-(4-ethylbenzoyl)benzoic acid2-Ethylbenzoyl Chloride, 2-Benzoylbenzoic Acid
Number of Steps 23
Catalyst AlCl₃ (stoichiometric), H₂SO₄Thionyl Chloride, AlCl₃ (stoichiometric), H₂SO₄

Table 2: Estimated Yield and Cost Comparison

ParameterEstablished RouteAlternative Route
Typical Yield (Step 1) ~95-99% (Acylation)[4]~90-95% (Chlorination), ~80-90% (Acylation)
Typical Yield (Step 2) ~95-98% (Cyclization)[3]~95-98% (Cyclization)
Overall Estimated Yield ~90-97%~68-84%
Precursor Cost Ethylbenzene: Relatively low; Phthalic Anhydride: Moderate[5][6][7][8][9]This compound: Higher; Benzene: Relatively low
Overall Cost-Effectiveness Generally more cost-effective for large-scale productionPotentially higher due to an additional step and more expensive starting material

Greener Alternatives and Future Outlook

The reliance of traditional Friedel-Crafts chemistry on stoichiometric amounts of Lewis acids and harsh mineral acids raises significant environmental concerns due to the generation of large quantities of acidic waste. In response, research has focused on developing "greener" alternatives.

Solid Acid Catalysts: A promising approach involves the use of solid acid catalysts, such as zeolites and sulfated metal oxides, to replace homogeneous Lewis acids in the acylation step.[10][11] These catalysts offer several advantages:

  • Reusability: Solid catalysts can be recovered and reused, reducing waste and catalyst cost.

  • Reduced Corrosion: They are less corrosive than traditional Lewis and Brønsted acids.

  • Simplified Work-up: Product isolation is often simplified, as the catalyst can be removed by filtration.

Recent studies have demonstrated the potential of one-pot synthesis of 2-EAQ from phthalic anhydride and ethylbenzene using modified Hβ catalysts, achieving high yields and selectivity.[12][13]

cluster_traditional Traditional Friedel-Crafts cluster_greener Greener Alternative Reactants_T Ethylbenzene + Phthalic Anhydride Intermediate_T 2-(4-ethylbenzoyl)benzoic acid Reactants_T->Intermediate_T Acylation Catalyst_T AlCl₃ (stoichiometric) Catalyst_T->Intermediate_T Product_T 2-EAQ Intermediate_T->Product_T Cyclization Waste_T Acidic Waste Intermediate_T->Waste_T Cyclization_T Conc. H₂SO₄ Cyclization_T->Product_T Cyclization_T->Waste_T Reactants_G Ethylbenzene + Phthalic Anhydride Product_G 2-EAQ (One-Pot) Reactants_G->Product_G One-Pot Synthesis Catalyst_G Solid Acid Catalyst (e.g., Zeolite) Catalyst_G->Product_G Recycle Catalyst Recycle Product_G->Recycle Recycle->Catalyst_G

Caption: Comparison of Traditional and Greener Synthesis Workflows.

Conclusion and Expert Recommendation

From an industrial perspective, the established two-step synthesis of 2-ethylanthraquinone from ethylbenzene and phthalic anhydride remains the more economically viable route due to its high overall yield, fewer synthetic steps, and the relatively low cost of the starting materials.

The alternative route starting from this compound, while chemically feasible, is less efficient due to the introduction of an additional synthetic step and the higher cost of this compound as a precursor. This route may be considered for smaller-scale, specialized applications where specific process conditions or precursor availability are determining factors.

For future industrial development and in alignment with the principles of green chemistry, the focus should be on optimizing the traditional route by replacing homogeneous catalysts with recyclable solid acid catalysts. The development of robust and highly active solid acid catalysts for the one-pot synthesis of 2-EAQ from ethylbenzene and phthalic anhydride represents the most promising avenue for a more sustainable and environmentally benign manufacturing process.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-ethylbenzoyl)benzoic acid (Established Route)

  • To a stirred mixture of ethylbenzene (excess, acting as solvent) and phthalic anhydride, slowly add anhydrous aluminum chloride at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, followed by a sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 2-(4-ethylbenzoyl)benzoic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene/heptane) to obtain the purified intermediate.

Protocol 2: Cyclization of 2-(4-ethylbenzoyl)benzoic acid to 2-Ethylanthraquinone

  • Carefully add 2-(4-ethylbenzoyl)benzoic acid to an excess of concentrated sulfuric acid or oleum at room temperature.

  • Heat the mixture to 100-120 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Filter the precipitated solid, wash it thoroughly with water until the filtrate is neutral, and dry to obtain crude 2-ethylanthraquinone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond the precision of your measurements and the elegance of your experimental design to the very foundation of laboratory safety. Handling chemical reagents like 2-Ethylbenzoic acid (CAS No. 612-19-1) requires not just adherence to protocols, but a deep, causal understanding of why each step is critical. This guide is structured to provide that understanding, moving beyond a simple checklist to offer a self-validating system for safety and operational excellence. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your results by preventing contamination and unforeseen reactions.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

This compound is a solid organic compound that, while not acutely toxic, presents significant irritant hazards.[1][2] A thorough risk assessment is the first step in any sound experimental plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our initial framework for understanding these risks.

GHS Hazard Classifications:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][3][4]

These classifications dictate the minimum required personal protective equipment (PPE) to prevent injury. As a solid, the primary routes of exposure are through inhalation of the powder, direct contact with the skin, or contamination of the eyes.[5]

The Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not a "one-size-fits-all" solution. It is a dynamic plan that adapts to the specific procedure being performed. The following sections detail the essential PPE and the rationale behind their selection.

Skin Protection: Selecting the Right Gloves

The directive "wear protective gloves" is insufficient for ensuring safety. The choice of glove material is critical and must be based on chemical compatibility and resistance to degradation and permeation.[6][7][8][9] For this compound, a carboxylic acid, nitrile or butyl rubber gloves are recommended.

  • Nitrile Gloves: Offer excellent resistance to weak acids, oils, and greases, making them a suitable choice for handling this compound, especially for incidental contact.[10][11][12][13] They provide a good balance of chemical resistance and dexterity.

  • Butyl Rubber Gloves: Provide superior resistance to a wide range of corrosive acids and are an excellent choice for situations involving prolonged handling or potential for significant contamination.[7][8]

It is crucial to note that no glove material offers indefinite protection. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[10] If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[14]

Table 1: Glove Material Suitability for Handling Carboxylic Acids

Glove MaterialGeneral Resistance to Organic AcidsRecommended Use for this compound
Nitrile Good to ExcellentRecommended for general handling and incidental splash protection.[9][10][11]
Butyl Rubber ExcellentRecommended for extended handling or when managing spills.[7][8]
Latex Fair to PoorNot recommended due to potential for degradation and allergic reactions.[8][9]
Neoprene GoodA suitable alternative to nitrile, offering good resistance.[8][15]
Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound causes serious eye irritation, appropriate eye protection is mandatory at all times.[1][2]

  • Standard Operations: For routine tasks such as weighing small quantities or preparing solutions, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

  • High-Risk Procedures: When there is a higher risk of splashing or dust generation (e.g., transferring large quantities of powder, vigorous mixing), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.[5]

Protective Clothing: The Final Layer of Defense

A standard laboratory coat should always be worn to protect against skin contact from spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection: A Risk-Based Approach

Protecting against respiratory irritation from powdered this compound requires a thoughtful, risk-based approach. Since there is no specific OSHA Permissible Exposure Limit (PEL) for this compound, we can utilize the principles of Control Banding , a strategy endorsed by the National Institute for Occupational Safety and Health (NIOSH), to determine the appropriate level of control.[16][17][18][19][20] This method matches the hazard of a substance with the potential for exposure to recommend a control strategy.

Workflow for Determining Respiratory Protection Needs

G cluster_0 cluster_1 Control Band 1: Good Practice cluster_2 Control Band 2: Local Exhaust Ventilation start Start: Handling This compound Powder q1 Is the quantity small (<1g) AND handled with low energy (e.g., careful scooping)? start->q1 q2 Are you weighing larger quantities or is there visible dust generation? q1->q2 No c1 Work in a well-ventilated area. No mandatory respirator required. q1->c1 Yes c2 Work in a chemical fume hood or use a powder weighing station. q2->c2 c3 Wear a NIOSH-approved N95 dust mask as an added precaution. c2->c3

Caption: PPE Decision Workflow for Respiratory Protection.

Level 1: General Ventilation For handling very small quantities (milligrams to a few grams) where dust generation is minimal, working in a well-ventilated laboratory may be sufficient.

Level 2: Local Exhaust Ventilation (LEV) When weighing out larger quantities or when any visible dust is generated, all work must be performed within a certified chemical fume hood or a powder weighing station.[3] This is the primary engineering control to minimize inhalation exposure.

Level 3: Respiratory Protection In situations where engineering controls are not sufficient or as an additional precaution during high-dust potential tasks, a NIOSH-approved respirator is necessary. An N95 filtering facepiece respirator (dust mask) is the minimum requirement for protection against solid particulates.[3] All respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), which requires a written program, medical evaluation, training, and fit testing.[1][2][3][4][21]

Operational Plan: From Handling to Disposal

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Safe Handling and Storage Procedures
  • Designated Area: Designate a specific area for handling this compound.

  • Ventilation: Always handle the solid form in a chemical fume hood or other approved local exhaust ventilation.[14]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Segregate from strong bases and oxidizing agents.

Emergency Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.

  • Spill: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it into a sealed container for disposal. Clean the spill area with a wet cloth.

Waste Disposal Plan

Disposal of this compound and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain without treatment.[1]

Step-by-Step Neutralization and Disposal Protocol for Small Quantities:

This procedure is for small aqueous waste streams containing this compound.

  • Prerequisite: Perform all steps in a chemical fume hood while wearing all required PPE (goggles, lab coat, and appropriate gloves).

  • Dilution: If the solution is concentrated, slowly add it to a larger container of cold water with stirring.

  • Neutralization: Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the acidic waste while stirring.[22][23] Be cautious as this will generate carbon dioxide gas. A strong base like sodium hydroxide can also be used, but the reaction will be more exothermic.[24][25][26]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[9][25]

  • Final Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with at least 20 parts water, provided it contains no other hazardous materials and is in compliance with local regulations.[9][25]

Disposal Workflow

G cluster_0 cluster_1 Hazardous Waste Collection cluster_2 In-Lab Neutralization start Waste Generated: This compound q1 Is the waste a solid or concentrated organic solution? start->q1 q2 Is it a dilute aqueous solution with no other hazardous components? q1->q2 No c1 Collect in a labeled, sealed hazardous waste container. q1->c1 Yes c3 Neutralize with weak base (e.g., sodium bicarbonate) to pH 5.5-9.0. q2->c3 Yes c2 Contact Environmental Health & Safety (EHS) for pickup. c1->c2 c4 Dispose down sanitary sewer with copious amounts of water (per local regulations). c3->c4

Caption: Decision workflow for the disposal of this compound waste.

By integrating this comprehensive safety and handling protocol into your standard operating procedures, you build a foundation of trust in your work and contribute to a safer laboratory environment for all.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.